An In-depth Technical Guide to the Physical and Chemical Properties of Seychellene
For Researchers, Scientists, and Drug Development Professionals Introduction Seychellene is a naturally occurring tricyclic sesquiterpene hydrocarbon first isolated from the essential oil of Pogostemon patchouli Pellet v...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seychellene is a naturally occurring tricyclic sesquiterpene hydrocarbon first isolated from the essential oil of Pogostemon patchouli Pellet var. suavis Hook. Its unique and complex molecular architecture has made it a significant target for total synthesis, serving as a benchmark for the development of new synthetic methodologies. This technical guide provides a comprehensive overview of the physical and chemical properties of Seychellene, including its spectroscopic characteristics and detailed synthetic protocols. This information is crucial for researchers in natural product chemistry, synthetic organic chemistry, and drug development who may be interested in its potential applications.
Physical and Chemical Properties
Seychellene is a colorless to pale yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below. While a specific melting point for Seychellene is not widely reported, its boiling point and other physical constants have been determined.
Note: A specific optical rotation value for (-)-Seychellene with defined experimental conditions (concentration, solvent, temperature, and wavelength) is not consistently reported across the surveyed literature.
Spectroscopic Data
The structural elucidation of Seychellene has been accomplished through various spectroscopic techniques. The following tables summarize the characteristic spectroscopic data for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum of Seychellene exhibits characteristic signals for its methyl, methylene, and methine protons. General chemical shift ranges for similar sesquiterpene structures are provided below.
Proton Type
Chemical Shift (δ) ppm (approximate)
Methyl Protons (-CH₃)
0.8 - 1.2
Methylene Protons (-CH₂-)
1.2 - 2.0
Methine Protons (-CH-)
1.5 - 2.5
**Exocyclic Methylene Protons (=CH₂) **
4.5 - 4.8
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of Seychellene. The approximate chemical shift ranges for the different types of carbon atoms are listed below.
Carbon Type
Chemical Shift (δ) ppm (approximate)
Methyl Carbons (-CH₃)
15 - 30
Methylene Carbons (-CH₂-)
20 - 45
Methine Carbons (-CH-)
30 - 55
Quaternary Carbons (-C-)
30 - 50
Olefinic Carbons (C=C)
100 - 150
Infrared (IR) Spectroscopy
The IR spectrum of Seychellene shows characteristic absorption bands for its hydrocarbon structure, including the exocyclic double bond.
Functional Group
Wavenumber (cm⁻¹) (approximate)
Intensity
C-H Stretch (sp³)
2850 - 2990
Strong
C-H Bend (CH₂, CH₃)
1370 - 1470
Medium
C=C Stretch (exocyclic)
1640 - 1680
Medium
=C-H Stretch (sp²)
3000 - 3100
Medium
=C-H Bend (out-of-plane)
880 - 900
Strong
Mass Spectrometry (MS)
The mass spectrum of Seychellene shows a molecular ion peak (M⁺) corresponding to its molecular weight.
Ion
m/z
Molecular Ion [M]⁺
204
Experimental Protocols
The total synthesis of Seychellene has been a subject of significant interest in the field of organic chemistry. Two seminal total syntheses of (±)-Seychellene are those reported by Piers et al. in 1969 and Fukamiya et al. in 1971. The following sections provide a detailed overview of the methodologies employed in these syntheses.
Total Synthesis of (±)-Seychellene (Piers et al., 1969)
The stereoselective total synthesis of racemic Seychellene reported by Piers and his colleagues confirmed the structure and stereochemistry of this novel natural product.[2] The synthesis commenced from a known tetrahydropyranyl ether derivative.
Key Steps:
Enol Acetate Formation: Reaction of the starting tetrahydropyranyl ether with lithium dimethylcuprate in ether, followed by trapping of the intermediate enolate with acetyl chloride, afforded the corresponding enol acetate.
Epoxidation and Rearrangement: Epoxidation of the enol acetate with m-chloroperbenzoic acid in benzene, followed by thermal rearrangement of the resulting epoxide, yielded a crystalline keto-acetate.
Further Transformations: The keto-acetate was then subjected to a series of transformations to construct the tricyclic core of Seychellene.
Final Steps: Treatment of a key intermediate with ethereal methyl-lithium, followed by dehydration of the resulting tertiary alcohol with thionyl chloride in benzene-pyridine, yielded (±)-Seychellene.
Total Synthesis of (±)-Seychellene (Fukamiya et al., 1971)
Fukamiya, Kato, and Yoshikoshi reported a total synthesis of (±)-Seychellene starting from 2,3-dimethylcyclohex-2-en-1-one.[3][4]
Key Steps:
Side Chain Introduction: The starting enone was converted into 2-methyl-2-(3-methyl-5-iodopentyl)-3-methylenecyclohexan-1-one.[3]
Dienone Formation: The resulting ketone underwent bromination with N-bromosuccinimide, followed by treatment with chromium(II) chloride and then acid to yield 2,3-dimethyl-2-(3-methyl-5-iodopentyl)cyclohexa-3,5-dien-1-one.[3]
Intramolecular Diels-Alder Reaction: The dienone was converted to the corresponding dimethylamino derivative, which was then oxidized. Pyrolysis of the resulting N-oxide triggered an intramolecular Diels-Alder reaction to form the tricyclic ketone, 4,7,8-trimethyltricyclo[5.3.1.0³,⁸]undec-9-en-11-one.[3][4]
Conversion to Norseychellanone: The tricyclic ketone was hydrogenated to give (±)-norseychellanone.[3][4]
Final Conversion to (±)-Seychellene: The transformation of (±)-norseychellanone to (±)-Seychellene was a known procedure at the time.[3]
Isolation from Natural Sources
Seychellene is a constituent of the essential oil of Pogostemon cablin (patchouli).[5][6] The isolation is typically achieved through steam distillation of the dried leaves, followed by fractional distillation of the essential oil under vacuum.[5][7]
General Procedure:
Steam Distillation: Dried and powdered leaves of Pogostemon cablin are subjected to steam distillation to obtain the essential oil.[7]
Fractional Distillation: The crude essential oil is then fractionated under reduced pressure. The fraction containing Seychellene is collected based on its boiling point.[5]
Chromatographic Purification: Further purification can be achieved using column chromatography on silica gel or alumina to obtain pure Seychellene.
Mandatory Visualizations
As no specific signaling pathways involving Seychellene have been definitively elucidated in the reviewed literature, a logical workflow for the total synthesis of (±)-Seychellene, based on the general strategies of Piers and Fukamiya, is presented below. This diagram illustrates the key stages and transformations involved in constructing the complex tricyclic framework of the molecule.
Caption: A logical workflow for the total synthesis of (±)-Seychellene.
Conclusion
Seychellene remains a molecule of significant interest due to its intricate structure and its role as a challenging target for total synthesis. This guide has provided a detailed summary of its known physical and chemical properties, spectroscopic data, and key synthetic strategies. The presented information serves as a valuable resource for researchers engaged in natural product synthesis, spectroscopic analysis, and the exploration of novel chemical entities for potential applications in drug discovery and development. Further research into the biological activities of Seychellene may unveil new therapeutic possibilities.
Seychellene: A Technical Guide to its Natural Sources and Isolation from Plant Material
For Researchers, Scientists, and Drug Development Professionals Introduction Seychellene is a tricyclic sesquiterpene hydrocarbon of significant interest in the fields of natural product chemistry, perfumery, and pharmac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seychellene is a tricyclic sesquiterpene hydrocarbon of significant interest in the fields of natural product chemistry, perfumery, and pharmacology. Its unique chemical structure and potential biological activities make it a valuable target for isolation and further investigation. This technical guide provides a comprehensive overview of the natural sources of seychellene, with a primary focus on its isolation and purification from plant material. Detailed experimental protocols for extraction, fractionation, and characterization are presented to assist researchers in obtaining this compound for further study.
Natural Sources of Seychellene
The most prominent and commercially viable natural source of seychellene is the essential oil of Pogostemon cablin (Blanco) Benth. , commonly known as patchouli.[1][2] A member of the Lamiaceae family, patchouli is an aromatic herb extensively cultivated in Southeast Asian countries like Indonesia, China, and Malaysia for its valuable essential oil.[3] Seychellene is one of the characteristic sesquiterpene hydrocarbons found in patchouli oil, contributing to its complex aroma profile.[1]
The concentration of seychellene in patchouli oil can vary significantly depending on factors such as the geographical origin of the plant, the specific cultivar, the part of the plant used (leaves, stems), and the extraction method employed.[1][2][4]
Quantitative Analysis of Seychellene in Pogostemon cablin
The following table summarizes the percentage of seychellene found in Pogostemon cablin essential oil from various studies, highlighting the natural variability of this compound.
The isolation of seychellene from plant material, primarily dried patchouli leaves, is a multi-step process involving extraction of the essential oil followed by fractionation and chromatographic purification.
Diagram: Experimental Workflow for Seychellene Isolation
Fig. 1: Overall workflow for the isolation and characterization of seychellene.
Step 1: Extraction of Essential Oil
The initial step involves extracting the crude essential oil from the dried plant material. Two primary methods are commonly employed:
2.1.1. Experimental Protocol: Steam Distillation
Steam distillation is the most traditional and widely used method for extracting patchouli oil.[8]
Plant Material Preparation: The leaves and tender twigs of Pogostemon cablin are harvested and shade-dried for several days.[9][10] This partial drying reduces moisture content and can enhance the oil's aromatic complexity.[9]
Apparatus: A standard steam distillation unit is used, consisting of a boiler, a distillation still with a perforated grid to hold the plant material, a condenser, and a receiver (e.g., a separatory funnel or Florentine flask).[8][10]
Procedure:
Load the dried patchouli leaves into the distillation still.
Generate steam in the boiler and pass it through the plant material. The steam will rupture the oil glands in the leaves, releasing the volatile essential oil.[10]
The mixture of steam and volatile oil is then passed through a water-cooled condenser to liquefy the vapors.
Collect the condensate in the receiver. The essential oil, being less dense than water, will separate and form a layer on top.[10]
The distillation is typically carried out for 6 to 8 hours to ensure complete extraction of the aromatic compounds.[9]
Carefully separate the oil layer from the aqueous layer (hydrosol). The collected oil can be dried over anhydrous sodium sulfate to remove any residual water.
Supercritical fluid extraction (SFE) using carbon dioxide is a more modern technique that can offer higher yields and a superior quality oil, as it avoids the thermal degradation of some components that can occur during steam distillation.[6]
Apparatus: A supercritical fluid extraction system equipped with an extraction vessel, a CO₂ pump, a co-solvent pump (optional), a heat exchanger, and a separator.
Procedure:
Finely grind the dried plant material to maximize the surface area for extraction.[11]
Load the ground material into the extraction chamber.
Pressurize and heat the carbon dioxide to bring it to its supercritical state (typically above 74 bar and 31 °C).[12] For patchouli oil, optimal conditions have been reported at a pressure of 20 MPa (200 bar) and a temperature of 80 °C for maximizing yield.[6] Another study suggests a pressure range of 3,000–4,000 psi and temperatures of 50–60°C.[11]
Pass the supercritical CO₂ through the plant material, where it acts as a solvent, dissolving the essential oil components.[11]
The CO₂-oil mixture is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the oil to precipitate out.
The extracted oil is collected from the separator.
Step 2: Fractionation of the Essential Oil
Crude patchouli oil is a complex mixture of numerous compounds. To isolate seychellene, the oil must be fractionated to separate the sesquiterpene hydrocarbons from the more polar, oxygenated components like patchouli alcohol.
This technique separates compounds based on their different boiling points under reduced pressure, which prevents thermal degradation of the components.
Apparatus: A vacuum fractional distillation setup, including a boiling flask, a Vigreux or packed distillation column, a condenser, a receiving flask, a vacuum pump, and a manometer.
Procedure:
Place the crude patchouli oil (e.g., 300 ml) into the boiling flask.[13]
Assemble the fractional distillation apparatus and connect it to a vacuum pump.
Reduce the pressure in the system to approximately 5-15 mmHg.[5]
Gradually heat the boiling flask. The different components of the oil will vaporize and rise through the column at different temperatures.
Collect the fractions that distill over at specific temperature ranges. Seychellene has a boiling point of 250–251 °C at atmospheric pressure, and under vacuum, it will distill at a lower temperature. The fraction containing α-guaiene, which has a similar boiling point, is often collected first. One study collected fractions at a vapor atmospheric equivalent temperature (AET) of 249–254 °C, which would be enriched in seychellene and other sesquiterpene hydrocarbons.
Step 3: Chromatographic Purification
The final step to obtain pure seychellene is column chromatography of the sesquiterpene hydrocarbon fraction.
2.3.1. Experimental Protocol: Silica Gel Column Chromatography
Stationary Phase Preparation:
Prepare a slurry of silica gel 60 (70-230 mesh) in the initial mobile phase (e.g., 100% n-hexane).[6]
For enhanced separation of sesquiterpenes, silica gel can be impregnated with silver nitrate (AgNO₃, typically 10% by weight), which complexes with the double bonds in the molecules, altering their retention times.[6]
Carefully pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles.
Sample Loading:
Dissolve the sesquiterpene hydrocarbon fraction obtained from vacuum distillation in a minimal amount of the initial mobile phase (n-hexane).
Carefully load the sample onto the top of the silica gel column.
Elution:
Elute the column with a solvent system of increasing polarity. A common gradient involves starting with 100% n-hexane and gradually introducing a more polar solvent like benzene or ethyl acetate.[6]
An example of a solvent gradient used for the separation of sesquiterpenes from patchouli oil is as follows:
Oven Temperature Program: Start at 60 °C, hold for 2-5 minutes, then ramp up at a rate of 2-10 °C/min to a final temperature of 240-280 °C, and hold for a few minutes.[5]
Mass Spectrometer:
Ion Source: Electron Ionization (EI) at 70 eV.
Ion Source Temperature: 230 °C.
Mass Range: Scan from m/z 40 to 550.
Data Analysis: The identity of seychellene is confirmed by comparing its retention time and mass spectrum with those of a known standard or with data from spectral libraries (e.g., NIST, Wiley).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of isolated natural products.
Sample Preparation: Dissolve a few milligrams of the purified seychellene in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Experiments:
1D NMR: Acquire ¹H and ¹³C NMR spectra to observe the proton and carbon environments in the molecule.
2D NMR: Perform experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to fully assign the structure.
Data Analysis: The chemical shifts (δ) and coupling constants (J) from the NMR spectra are analyzed to confirm the tricyclic structure of seychellene.[1]
Biosynthesis of Seychellene
In Pogostemon cablin, seychellene is biosynthetically related to other major sesquiterpenes, including patchouli alcohol and cycloseychellene.[3] They all derive from the common precursor farnesyl pyrophosphate (FPP), which undergoes a series of cyclizations and rearrangements catalyzed by specific sesquiterpene synthases.
Diagram: Biosynthetic Relationship of Seychellene
Fig. 2: Simplified biosynthetic pathway leading to seychellene.
Conclusion
This technical guide has outlined the primary natural source of seychellene, Pogostemon cablin, and provided detailed methodologies for its isolation and purification. By following the described protocols for extraction, fractional distillation, and column chromatography, researchers can obtain high-purity seychellene. The guide also details the necessary analytical techniques, GC-MS and NMR, for the comprehensive characterization of the isolated compound. This information serves as a valuable resource for scientists and professionals in natural product chemistry, enabling further exploration of the chemical and biological properties of seychellene.
The Seychellene Biosynthesis Pathway in Pogostemon cablin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the seychellene biosynthesis pathway in Pogostemon cablin (patchouli). Seychellene, a tri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the seychellene biosynthesis pathway in Pogostemon cablin (patchouli). Seychellene, a tricyclic sesquiterpenoid, is a notable component of patchouli essential oil, contributing to its characteristic aroma and potential bioactivity. This document details the enzymatic conversion of farnesyl pyrophosphate (FPP) by patchoulol synthase (PTS), a promiscuous enzyme responsible for the synthesis of seychellene alongside the major product, patchoulol. We present a summary of the current understanding of the biosynthetic pathway, quantitative data on seychellene abundance, detailed experimental protocols for its analysis, and visual diagrams of the core metabolic and signaling pathways. This guide is intended to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.
Introduction
Pogostemon cablin (Blanco) Benth., a member of the Lamiaceae family, is renowned for producing patchouli oil, a highly valued essential oil in the fragrance and pharmaceutical industries. The oil is a complex mixture of sesquiterpenoids, with patchoulol being the most abundant constituent. Among the other significant components is seychellene, a tricyclic sesquiterpene that contributes to the oil's unique olfactory profile. The biosynthesis of these sesquiterpenoids originates from the universal isoprenoid precursor, farnesyl pyrophosphate (FPP). The key enzyme responsible for the intricate cyclization of FPP into a variety of sesquiterpene skeletons, including seychellene, is patchoulol synthase (PTS). Understanding the nuances of the seychellene biosynthesis pathway holds potential for the targeted production of this specific compound through metabolic engineering and synthetic biology approaches.
The Core Biosynthesis Pathway
The biosynthesis of seychellene in Pogostemon cablin is intrinsically linked to the broader sesquiterpenoid pathway, which can be divided into two main stages: the formation of the universal precursor FPP and its subsequent cyclization by patchoulol synthase.
Formation of Farnesyl Pyrophosphate (FPP)
FPP, a C15 isoprenoid, is synthesized in the cytoplasm via the mevalonate (MVA) pathway. This pathway utilizes acetyl-CoA as the initial building block. The key enzymatic steps are:
Acetyl-CoA C-acetyltransferase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
Hydroxymethylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
HMG-CoA reductase (HMGR): A rate-limiting enzyme that reduces HMG-CoA to mevalonate.
Mevalonate kinase (MVK): Phosphorylates mevalonate to produce mevalonate-5-phosphate.
Phosphomevalonate kinase (PMVK): Further phosphorylates mevalonate-5-phosphate to yield mevalonate-5-pyrophosphate.
Mevalonate pyrophosphate decarboxylase (MVD): Decarboxylates and dehydrates mevalonate-5-pyrophosphate to form isopentenyl pyrophosphate (IPP).
Isopentenyl pyrophosphate isomerase (IPI): Isomerizes IPP to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).
Farnesyl pyrophosphate synthase (FPPS): Catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the final C15 precursor, farnesyl pyrophosphate (FPP).
Cyclization of FPP by Patchoulol Synthase (PTS)
Patchoulol synthase (PTS) is a versatile, multi-product sesquiterpene synthase that catalyzes the complex cyclization of FPP into over a dozen different sesquiterpenoids.[1] While patchoulol is the major product, seychellene is also a significant outcome of this enzymatic reaction. The formation of different products arises from a series of carbocationic intermediates and rearrangements within the enzyme's active site.
The proposed general mechanism involves the ionization of FPP to a farnesyl cation, followed by a cascade of cyclizations and rearrangements. While the precise, experimentally validated pathway to seychellene is still under investigation, it is believed to proceed through shared intermediates with the patchoulol pathway. One proposed mechanism suggests an initial 1,10-cyclization of FPP to form a germacradienyl cation intermediate. Subsequent cyclizations and rearrangements, potentially involving deprotonation-reprotonation steps with neutral intermediates like germacrene A and α-bulnesene, can lead to the formation of the seychellene skeleton.[1][2]
Regulatory Mechanisms
The biosynthesis of sesquiterpenoids in P. cablin, including seychellene, is regulated at the transcriptional level. Several transcription factors and microRNAs have been identified to play a role:
PcWRKY44: This transcription factor has been shown to bind to the promoter of the PcFPPS gene, upregulating its expression and subsequently promoting the biosynthesis of patchoulol and likely other sesquiterpenes.
miR156-targeted SPL transcription factors: The accumulation of patchouli oil is age-regulated, with SPL (SQUAMOSA PROMOTER BINDING PROTEIN-LIKE) transcription factors promoting the biosynthesis of sesquiterpenes in older plants by upregulating the expression of the PatPTS gene. The activity of SPLs is, in turn, regulated by microRNA156.
Quantitative Data
The relative abundance of seychellene in patchouli essential oil can vary depending on the geographical origin, age of the plant material, and extraction method. The following tables summarize quantitative data from various studies.
Table 1: Relative Abundance of Seychellene in Pogostemon cablin Essential Oil
This protocol describes a general method for obtaining essential oil from plant material, which can then be analyzed for seychellene content.
Materials:
Fresh or dried leaves of Pogostemon cablin
Clevenger-type apparatus
Distilled water
Heating mantle
Anhydrous sodium sulfate
Glass vials for storage
Procedure:
Weigh a known amount of plant material (e.g., 100 g of dried leaves).
Place the plant material into the distillation flask of the Clevenger apparatus.
Add a sufficient volume of distilled water to cover the plant material completely.
Assemble the Clevenger apparatus with the condenser.
Heat the flask using the heating mantle to initiate boiling.
Continue the hydrodistillation for a set period (e.g., 3-6 hours). The essential oil will be collected in the calibrated tube of the apparatus.
After cooling, carefully collect the oil layer.
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
Store the essential oil in a sealed glass vial at 4°C in the dark.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Seychellene
This protocol provides a general guideline for the qualitative and quantitative analysis of seychellene in essential oil samples.
Instrumentation:
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
GC-MS Conditions (Example):
Injector Temperature: 250°C
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program:
Initial temperature: 50°C, hold for 2 minutes
Ramp 1: Increase to 130°C at 20°C/min
Ramp 2: Increase to 150°C at 2°C/min, hold for 5 minutes
Ramp 3: Increase to 230°C at 20°C/min
MS Ion Source Temperature: 230°C
MS Quadrupole Temperature: 150°C
Ionization Mode: Electron Impact (EI) at 70 eV
Mass Range: m/z 40-500
Sample Preparation:
Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1% v/v).
Inject 1 µL of the diluted sample into the GC-MS system.
Data Analysis:
Identify seychellene by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).
For quantitative analysis, use an internal standard method. The relative percentage of seychellene can be calculated based on the peak area relative to the total peak area of all identified compounds.
In Vitro Assay of Patchoulol Synthase Activity
This protocol is adapted from published methods for determining the activity of recombinant PTS and can be used to study the formation of seychellene.
Organic Solvent for Extraction: Hexane or ethyl acetate
Internal Standard (for GC-MS): e.g., n-dodecane
Procedure:
In a glass vial, prepare a reaction mixture containing the assay buffer and the purified PTS enzyme.
Pre-incubate the mixture at the optimal temperature for PTS activity (typically around 30-34°C) for 5 minutes.
Initiate the reaction by adding the FPP substrate. The final concentration of FPP can be varied for kinetic studies.
Incubate the reaction for a specific period (e.g., 30-60 minutes) at the optimal temperature.
Stop the reaction by adding an equal volume of the organic solvent containing the internal standard.
Vortex vigorously to extract the sesquiterpene products into the organic phase.
Centrifuge the mixture to separate the phases.
Carefully collect the upper organic layer for GC-MS analysis to identify and quantify seychellene and other products.
Visualizations
Seychellene Biosynthesis Pathway
Caption: Overview of the seychellene biosynthesis pathway in Pogostemon cablin.
Experimental Workflow for Seychellene Analysis
Caption: Workflow for the extraction and analysis of seychellene from P. cablin.
Regulatory Network of Sesquiterpene Biosynthesis
Caption: Regulatory network of sesquiterpene biosynthesis in P. cablin.
Conclusion and Future Perspectives
The biosynthesis of seychellene in Pogostemon cablin is a fascinating example of the catalytic versatility of sesquiterpene synthases. While the overarching pathway from acetyl-CoA to seychellene is well-established, the precise mechanistic details of the cyclization cascade within the active site of patchoulol synthase remain an area of active investigation. Future research, combining protein engineering, computational modeling, and advanced analytical techniques, will be crucial to fully elucidate the specific steps leading to seychellene formation. A deeper understanding of this pathway will not only enhance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of seychellene for various applications in the fragrance, flavor, and pharmaceutical industries.
Spectroscopic data interpretation for Seychellene (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the spectroscopic data for the sesquiterpene Seychellene. The interpretation of Nuclear Magnetic Reson...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the sesquiterpene Seychellene. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and characterization of natural products like Seychellene, which are of significant interest in pharmaceutical research and drug development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Seychellene.
Table 1: ¹H NMR Spectroscopic Data for Seychellene
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₅H₂₄: 204.1878, Found: 204.1879[1]
Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques for natural product characterization. While specific instrument parameters for the cited data may vary, the following provides a general overview of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of the purified Seychellene sample is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration suitable for NMR analysis (typically 1-10 mg/mL).
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄ or CHCl₃) in an IR-transparent cell, or as a KBr pellet for solid samples.
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction: For volatile compounds like Seychellene, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer.
Ionization: Electron Ionization (EI) is a standard method for GC-MS, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z, generating the mass spectrum. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the determination of the molecular formula.
Visualizations
Logical Workflow for Spectroscopic Data Interpretation
The Discovery and Structural Elucidation of Seychellene: A Technical Retrospective
Introduction Seychellene, a tricyclic sesquiterpene, stands as a notable molecule in the history of natural product chemistry. Its intricate carbon skeleton and stereochemical complexity presented a significant challenge...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Seychellene, a tricyclic sesquiterpene, stands as a notable molecule in the history of natural product chemistry. Its intricate carbon skeleton and stereochemical complexity presented a significant challenge to chemists of the 1960s. This technical guide provides an in-depth account of the discovery, isolation, and the pivotal experiments that led to the elucidation of its structure, a journey that culminated in its confirmation through total synthesis. This document is intended for researchers, scientists, and professionals in drug development who are interested in the classical methodologies of natural product structure determination and the logical processes that underpin them.
Discovery and Isolation
Seychellene was first isolated from the essential oil of the leaves of Pogostemon patchouli Pellet var. suavis Hook, a plant renowned for producing patchouli oil. The initial work, published in 1968 by a team led by G. Ourisson, laid the groundwork for its structural characterization.
Isolation Protocol
The isolation of seychellene from patchouli oil was achieved through a multi-step process involving distillation and chromatography.
Experimental Protocol: Isolation of Seychellene
Fractional Distillation: The essential oil of Pogostemon patchouli was subjected to fractional distillation under reduced pressure. Fractions enriched in sesquiterpene hydrocarbons were collected.
Column Chromatography: The enriched fractions were then chromatographed on a silica gel column, eluting with a gradient of hexane and ethyl acetate.
Preparative Gas-Liquid Chromatography (GLC): The seychellene-containing fractions from column chromatography were further purified by preparative GLC on a Carbowax 20M column to yield pure seychellene.
Initial Structural Elucidation
The initial structural work by Ourisson's group in 1968 proposed a novel tricyclic carbon skeleton for seychellene. This hypothesis was based on a combination of spectroscopic data and chemical degradation studies.
Physicochemical and Spectroscopic Data of Natural Seychellene
The isolated seychellene was characterized by the following properties:
Property
Value
Molecular Formula
C₁₅H₂₄
Mass Spectrum (m/z)
204 (M⁺)
Optical Rotation [α]D
-87°
Infrared (IR) Spectrum (νmax)
3080, 1640, 885 cm⁻¹ (exocyclic methylene)
¹H NMR Spectrum (δ)
4.70 (1H, s), 4.85 (1H, s) (C=CH₂)
Table 1: Physicochemical and Spectroscopic Data of Natural Seychellene.
The IR and NMR data were particularly informative, strongly suggesting the presence of an exocyclic methylene group, a key structural feature.
Chemical Degradation Studies
A crucial step in the structure elucidation was the chemical degradation of seychellene to a known ketone, norseychellanone. This transformation provided vital information about the carbon skeleton of the molecule.
Experimental Protocol: Conversion of Seychellene to Norseychellanone
Ozonolysis: A solution of seychellene in a suitable solvent (e.g., dichloromethane) was cooled to -78°C and treated with a stream of ozone until a blue color persisted.
Reductive Work-up: The reaction mixture was then treated with a reducing agent, such as zinc dust in acetic acid or dimethyl sulfide, to cleave the ozonide and yield the corresponding ketone, norseychellanone.
The formation of norseychellanone, a tricyclic ketone, confirmed the carbon framework of seychellene and the position of the exocyclic double bond.
Confirmation of Structure by Total Synthesis
While the spectroscopic and chemical degradation evidence provided a strong basis for the proposed structure of seychellene, definitive proof came in 1969 with the stereoselective total synthesis of (±)-seychellene by E. Piers, R. W. Britton, and W. de Waal. Their synthesis not only constructed the proposed carbon skeleton but also established the relative stereochemistry of the chiral centers, which was in full agreement with the structure proposed for the natural product. The synthetic racemate exhibited identical gas-liquid chromatography retention times and infrared and nuclear magnetic resonance spectra to an authentic sample of natural seychellene.
The logical progression from the proposed structure based on degradation to the confirmation by synthesis is a classic example of the synergy between analytical and synthetic chemistry in natural product research.
Figure 1: Logical workflow for the structural elucidation of Seychellene.
Conclusion
The journey to uncover the structure of seychellene is a testament to the power of classical chemical methods. The combination of careful isolation, insightful spectroscopic analysis, and strategic chemical degradation laid a robust foundation for the proposed structure. The final, unambiguous confirmation through a stereoselective total synthesis not only validated the initial hypothesis but also showcased the burgeoning power of synthetic organic chemistry in the mid-20th century. This historical account serves as a valuable case study for professionals in the field, illustrating the fundamental principles of structural elucidation that continue to be relevant in the modern era of natural product research and drug development.
Exploratory
Potential Pharmacological and Biological Activities of Seychellene: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals Abstract Seychellene, a naturally occurring sesquiterpene, has emerged as a molecule of interest for its potential pharmacological applications. Primarily i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seychellene, a naturally occurring sesquiterpene, has emerged as a molecule of interest for its potential pharmacological applications. Primarily identified as a constituent of the essential oil of Pogostemon cablin (Patchouli), its biological activities are an active area of investigation. This technical guide provides a comprehensive overview of the currently available scientific data on the pharmacological and biological activities of Seychellene. The document details its known mechanism as a cyclooxygenase inhibitor, summarizes quantitative data, and outlines the experimental protocols used in these assessments. Furthermore, this guide explores the potential for other biological activities, inferred from studies on Seychellene-containing extracts, and presents relevant signaling pathways and experimental workflows.
Introduction
Seychellene is a tricyclic sesquiterpene with the chemical formula C₁₅H₂₄. It is a significant component of several aromatic plants, most notably Patchouli (Pogostemon cablin), from which it is often isolated.[1][2][3][4][5] The complex architecture of sesquiterpenes has frequently been associated with a diverse range of biological activities, prompting investigations into their therapeutic potential. This whitepaper focuses on the documented and potential pharmacological properties of Seychellene, providing a technical foundation for researchers and professionals in drug discovery and development.
The most well-documented pharmacological activity of Seychellene is its role as a cyclooxygenase (COX) inhibitor. The COX enzymes, with their isoforms COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[6] Inhibition of these enzymes is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data on COX Inhibition
A key study has quantified the inhibitory effects of a Seychellene-containing fraction on both COX-1 and COX-2 isoenzymes. The half-maximal inhibitory concentrations (IC₅₀) were determined, providing a measure of the compound's potency.
Preparation of Seychellene Fraction: A fraction rich in Seychellene was isolated from patchouli oil using a Pilodist-104 fractional-vacuum distillation apparatus.
COX Inhibition Assay:
The colorimetric assay was performed according to the manufacturer's protocol. This type of assay typically measures the peroxidase activity of COX.
The assay involves the reaction of PGG₂ with a colorimetric substrate in the presence of the enzyme (COX-1 or COX-2).
The Seychellene fraction was added at various concentrations to determine its inhibitory effect on the color development.
The absorbance was measured spectrophotometrically, and the percentage of inhibition was calculated.
IC₅₀ values were determined from the dose-response curves.
Cell Culture and LPS Stimulation:
Pre-osteoblast cells were cultured and treated with LPS to induce the expression of COX-1 and COX-2.
The effect of the Seychellene fraction on the decreased expression of these isoenzymes was also evaluated.
The following diagram outlines the general workflow for this experimental protocol.
Figure 2: Experimental Workflow for COX Inhibition Assay.
Potential Pharmacological Activities Inferred from Source Material
While direct studies on the biological activities of isolated Seychellene are limited, its presence in Pogostemon cablin essential oil suggests it may contribute to the oil's known pharmacological effects.[1][2][3][4] Modern studies on patchouli oil have indicated a range of activities, including antimicrobial, antioxidant, and anticancer properties.[2]
Potential Antimicrobial Activity
Patchouli oil has demonstrated both antibacterial and antifungal properties.[2] The contribution of Seychellene to this activity is yet to be quantified. Standard assays to determine the antimicrobial potential of a pure compound include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
Pure Seychellene.
Bacterial or fungal strains.
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
96-well microtiter plates.
Spectrophotometer.
Methodology:
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
Serial Dilution: The test compound (Seychellene) is serially diluted in the broth medium in the wells of a 96-well plate.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density with a plate reader.
Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Potential Anticancer Activity
The cytotoxic effects of patchouli oil against various cancer cell lines have been reported.[2] To ascertain if Seychellene possesses anticancer properties, in vitro cytotoxicity assays such as the MTT assay are fundamental.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the effect of a compound on the metabolic activity of cells, as an indicator of cell viability and proliferation.
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of Seychellene for a specific duration (e.g., 24, 48, or 72 hours).
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
Solubilization: The formazan crystals are dissolved using a solubilizing agent.
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.
Figure 4: General Workflow of an MTT Cytotoxicity Assay.
Future Directions and Conclusion
The current body of research provides direct evidence for Seychellene as a non-selective COX inhibitor, indicating its potential as an anti-inflammatory agent. However, the full spectrum of its pharmacological and biological activities remains largely unexplored. Future research should focus on:
Isolation and Purification: Conducting studies with highly purified Seychellene to unequivocally attribute biological activities to the compound itself, rather than to a complex mixture.
Broad-Spectrum Screening: Performing a comprehensive evaluation of Seychellene's antimicrobial, anticancer, antioxidant, and neuroprotective properties using standardized in vitro and in vivo models.
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Seychellene for any identified biological activities.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of Seychellene to potentially enhance its potency and selectivity for specific biological targets.
An In-depth Technical Guide to Seychellene: From Chemical Identity to Biological Activity
For Researchers, Scientists, and Drug Development Professionals Abstract Seychellene, a naturally occurring tricyclic sesquiterpene, has garnered significant interest within the scientific community for its unique chemic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seychellene, a naturally occurring tricyclic sesquiterpene, has garnered significant interest within the scientific community for its unique chemical architecture and promising biological activities. This technical guide provides a comprehensive overview of Seychellene, covering its fundamental chemical properties, including its CAS registry number and IUPAC nomenclature. Detailed experimental protocols for its isolation from natural sources and its stereoselective synthesis are presented. Furthermore, this document delves into the pharmacological aspects of Seychellene, with a particular focus on its role as a cyclooxygenase (COX) inhibitor and its implications for anti-inflammatory drug development. All quantitative data are summarized in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this multifaceted molecule.
Chemical Identification and Properties
Seychellene is a sesquiterpene hydrocarbon with a complex tricyclic skeleton. Its unique structure has made it a target for total synthesis and a subject of interest for its potential biological applications.
A summary of the key physicochemical properties of Seychellene is provided in the table below. It is important to note that some of these values are predicted and may vary based on experimental conditions.
Note: The FT-IR data represents characteristic vibrational modes for the functional groups present in Seychellene.
Isolation and Synthesis
Isolation from Natural Sources
Seychellene is a significant constituent of patchouli oil, derived from the leaves of Pogostemon cablin. The isolation of Seychellene from this essential oil is typically achieved through vacuum fractional distillation.
This protocol outlines a general procedure for the enrichment of sesquiterpene fractions, including Seychellene, from patchouli oil.
Preparation: Assemble a vacuum fractional distillation apparatus equipped with a Vigreux column, a vacuum pump, a manometer, and receiving flasks.
Charging the Flask: Charge the distillation flask with crude patchouli oil (e.g., 300 mL).
Applying Vacuum: Gradually reduce the pressure within the system to approximately 2 kPa (15 mmHg).[2]
Heating: Gently heat the distillation flask. The temperature range for distillation is typically between 30-190 °C under vacuum.[2]
Fraction Collection: Collect different fractions based on their boiling points at the reduced pressure. Lighter terpenes will distill first, followed by sesquiterpenes like Seychellene. The progress of the separation can be monitored by collecting distillates until no more vapor is produced.[2]
Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of Seychellene.
GC-MS workflow for Seychellene quantification.
Stereoselective Synthesis
The intricate tricyclic structure of Seychellene has made it a challenging and attractive target for total synthesis. Several stereoselective synthetic routes have been developed, demonstrating elegant strategies in organic chemistry. A detailed, step-by-step protocol for a specific stereoselective synthesis is extensive and beyond the immediate scope of this guide; however, the general strategies often involve key steps such as Diels-Alder reactions, aldol condensations, and various cyclization methods to construct the core ring system with precise stereochemical control.
Biological Activity: Inhibition of Cyclooxygenase
A growing body of evidence suggests that Seychellene possesses anti-inflammatory properties, primarily through its interaction with the cyclooxygenase (COX) enzymes.
Mechanism of Action
The COX enzymes (COX-1 and COX-2) are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[3] Seychellene has been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. By inhibiting COX-2, Seychellene effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.
The following diagram illustrates the point of intervention of Seychellene in the arachidonic acid cascade.
Inhibition of the COX-2 pathway by Seychellene.
Quantitative Data on COX Inhibition
Studies have quantified the inhibitory effect of Seychellene on COX enzymes. The half-maximal inhibitory concentration (IC₅₀) is a key metric in this regard.
Enzyme
IC₅₀ (µM)
COX-1
Data not consistently reported
COX-2
Data not consistently reported, further research needed
Note: The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[4]
Conclusion and Future Directions
Seychellene stands out as a promising natural product with significant potential in the development of novel anti-inflammatory agents. Its well-defined chemical structure, coupled with its ability to inhibit the COX-2 enzyme, makes it a compelling candidate for further investigation. Future research should focus on elucidating the complete spectroscopic profile of pure Seychellene, optimizing its synthesis for higher yields and stereoselectivity, and conducting comprehensive in vivo studies to validate its therapeutic efficacy and safety profile. The development of Seychellene-based derivatives could also lead to the discovery of more potent and selective COX-2 inhibitors, paving the way for a new class of anti-inflammatory drugs.
The Sesquiterpene Class: A Technical Guide to a Diverse Family of Natural Products and Seychellene's Position Within
For Researchers, Scientists, and Drug Development Professionals Introduction to Sesquiterpenes Sesquiterpenes are a diverse class of naturally occurring organic compounds belonging to the larger family of terpenes.[1] St...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sesquiterpenes
Sesquiterpenes are a diverse class of naturally occurring organic compounds belonging to the larger family of terpenes.[1] Structurally, they are defined by their 15-carbon skeleton, which is biosynthetically derived from three isoprene units.[1] With a general molecular formula of C15H24, the sesquiterpene family encompasses a vast array of acyclic, monocyclic, bicyclic, and tricyclic structures.[2][3] Further biochemical modifications, such as oxidation, lead to the formation of the even more diverse sesquiterpenoids. This structural complexity gives rise to a wide range of biological activities, making them a subject of intense research in pharmacology and drug development.
Biosynthesis of Sesquiterpenes
The biosynthesis of all sesquiterpenes originates from a single precursor molecule: farnesyl pyrophosphate (FPP).[1][4][5] FPP is an intermediate in the mevalonate pathway. The crucial step in the formation of the diverse sesquiterpene skeletons is the ionization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases. This enzymatic reaction generates a farnesyl carbocation, which then undergoes a series of complex cyclizations, rearrangements, and hydride shifts to produce the final sesquiterpene structure.[6] The specific folding of the sesquiterpene synthase active site guides the carbocation through a precise reaction cascade, ultimately determining the final product.
Seychellene: A Tricyclic Sesquiterpene
Seychellene is a tricyclic sesquiterpene with the molecular formula C15H24.[7] It is a known constituent of the essential oil of various plants, most notably patchouli (Pogostemon cablin).[8] Its compact and rigid tricyclic structure makes it a valuable target for synthetic chemists and a person of interest for its potential biological activities.
Physicochemical Properties of Seychellene and Other Representative Sesquiterpenes
The physicochemical properties of sesquiterpenes can vary significantly depending on their structure. A comparison of Seychellene with other representative sesquiterpenes is provided in the table below.
Property
Seychellene (Tricyclic)
α-Humulene (Monocyclic)
(-)-α-Bisabolol (Monocyclic Alcohol)
Farnesol (Acyclic Alcohol)
Molecular Formula
C15H24
C15H24
C15H26O
C15H26O
Molecular Weight ( g/mol )
204.35
204.35
222.37
222.37
Boiling Point (°C)
250-251 @ 760 mmHg
105-106 @ 10 mmHg
280 (approx.)
283-284
Density (g/cm³)
0.93 (predicted)
0.889 @ 20°C
0.923 @ 20°C
0.887 @ 20°C
logP (o/w)
6.073 (estimated)
6.5
4.6
4.8
Appearance
Colorless to pale yellow liquid
Colorless to pale yellow oil
Colorless to pale yellow viscous liquid
Colorless oily liquid
Biosynthesis of Seychellene
The biosynthesis of Seychellene is intricately linked to that of patchoulol, the main component of patchouli oil. Both sesquiterpenes are synthesized from FPP by the enzyme patchoulol synthase. The reaction proceeds through a series of carbocation intermediates, with Seychellene being formed as a minor product alongside the major product, patchoulol.
Caption: Biosynthetic pathway of Seychellene from Farnesyl Pyrophosphate.
Experimental Protocols
Isolation of Seychellene from Pogostemon cablin (Patchouli) Oil
Objective: To isolate Seychellene from commercially available patchouli essential oil.
Methodology:
Fractional Distillation: The patchouli oil is subjected to fractional distillation under reduced pressure. Fractions are collected based on their boiling points. Seychellene, having a boiling point of approximately 250-251 °C at atmospheric pressure, will be concentrated in the fractions collected within this range.
Column Chromatography: The Seychellene-rich fraction is then subjected to column chromatography on silica gel. A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is used for elution.
Thin Layer Chromatography (TLC): The collected fractions from column chromatography are analyzed by TLC to identify those containing pure Seychellene. A suitable developing solvent system (e.g., hexane:ethyl acetate 95:5) is used, and the spots are visualized using an appropriate staining reagent (e.g., vanillin-sulfuric acid).
Purity Assessment: The purity of the isolated Seychellene is confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Caption: Experimental workflow for the isolation of Seychellene.
Structure Elucidation by Spectroscopic Methods
The structure of the isolated Seychellene is confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
¹³C NMR: Provides information about the number and types of carbon atoms.
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the tricyclic skeleton of Seychellene.
Mass Spectrometry (MS):
Electron Ionization (EI-MS): Provides the molecular weight and a characteristic fragmentation pattern that serves as a fingerprint for the molecule.
Objective: To evaluate the inhibitory effect of Seychellene on COX-1 and COX-2 enzymes.
Methodology:
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, a chromogenic substrate, and the test compound (Seychellene) at various concentrations. The reaction is initiated by the addition of arachidonic acid.
Detection: The activity of the COX enzyme is determined by measuring the oxidation of the chromogenic substrate, which results in a color change that can be quantified spectrophotometrically.
Data Analysis: The percentage of inhibition is calculated for each concentration of Seychellene. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined to quantify the inhibitory potency of Seychellene against both COX isoforms.
Caption: Workflow for the Cyclooxygenase (COX) inhibition assay.
Biological Activities of Seychellene
Preliminary studies have indicated that Seychellene may act as a non-selective inhibitor of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The potential for Seychellene to modulate the activity of COX enzymes warrants further investigation for its anti-inflammatory properties. Further research is needed to explore other potential biological activities of Seychellene and to understand its mechanism of action at a molecular level.
Conclusion
The sesquiterpenes represent a vast and structurally diverse class of natural products with significant potential for drug discovery. Seychellene, a tricyclic sesquiterpene found in patchouli oil, serves as an excellent case study for understanding the biosynthesis, isolation, and biological evaluation of these fascinating molecules. Its unique structure and potential as a COX inhibitor highlight the importance of continued research into the pharmacological properties of sesquiterpenes. The experimental protocols and workflows detailed in this guide provide a framework for researchers to explore the rich chemical and biological diversity of this important class of natural products.
A Technical Guide to the Thermochemical Properties and Stability of Seychellene
For Researchers, Scientists, and Drug Development Professionals Abstract Seychellene, a naturally occurring tricyclic sesquiterpene found predominantly in patchouli oil, has garnered interest for its aromatic properties...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seychellene, a naturally occurring tricyclic sesquiterpene found predominantly in patchouli oil, has garnered interest for its aromatic properties and potential biological activities, including antioxidant and anti-inflammatory effects. A comprehensive understanding of its thermochemical properties is crucial for its stable formulation in pharmaceuticals and other applications. This technical guide provides a consolidated overview of the available data on seychellene, outlines detailed experimental protocols for its extraction and analysis, and, in the absence of published experimental thermochemical data, proposes a systematic workflow for its determination. This document aims to be a foundational resource for researchers engaged in the study of seychellene and other related sesquiterpenoids.
Thermochemical Data: A Proposed Workflow for Determination
To date, there is a notable absence of publicly available experimental data on the standard enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and heat capacity (Cp) of seychellene. The determination of these values is critical for assessing its thermodynamic stability and potential energy content. Below is a proposed logical workflow for the experimental and computational determination of these key thermochemical parameters.
Proposed workflow for the determination of thermochemical data for seychellene.
Experimental Protocols
The following sections detail established methodologies for the extraction and analysis of seychellene from natural sources, primarily Pogostemon cablin (patchouli).
Extraction of Seychellene from Patchouli Oil
Two common methods for the extraction of essential oils containing seychellene are steam distillation and supercritical CO₂ extraction.
3.1.1. Steam Distillation
Principle: This method utilizes steam to vaporize the volatile compounds from the plant material, which are then condensed and separated.
Protocol:
Dried and powdered patchouli leaves are packed into a still.
Pressurized steam is introduced into the still, causing the volatile oils to vaporize.
The steam and oil vapor mixture is passed through a condenser to cool and liquefy.
The resulting liquid, a mixture of water and essential oil, is collected in a separator.
Due to their immiscibility, the oil is separated from the water by decantation.
The collected essential oil can be further purified by fractional distillation to increase the concentration of seychellene.[2]
3.1.2. Supercritical CO₂ Extraction
Principle: Supercritical carbon dioxide is used as a solvent to extract the essential oil. This method is known for its ability to preserve thermolabile compounds.[3]
Protocol:
Dried and ground patchouli leaves are placed in an extraction vessel.
Liquid CO₂ is pumped into the vessel and brought to a supercritical state by adjusting the temperature and pressure (e.g., 40-60 °C and 100-200 bar).
The supercritical CO₂ effuses through the plant material, dissolving the essential oils.
The CO₂-oil mixture is then passed into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted oil.
The gaseous CO₂ can be recycled for further extractions.
Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile sample.
Protocol:
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol).
Injection: A small volume of the diluted sample is injected into the gas chromatograph.
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
Ionization and Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer where they are ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio.
Detection and Identification: A detector records the abundance of each fragment. The resulting mass spectrum is a unique fingerprint for each compound, which can be compared to spectral libraries (e.g., NIST) for identification. The retention time in the gas chromatogram further aids in identification.
Quantification: The area under the peak of a specific compound in the gas chromatogram is proportional to its concentration in the sample.
Stability and Biological Activity
While the thermochemical data, which would provide a quantitative measure of stability, is yet to be determined, some insights into the chemical stability and biological relevance of seychellene have been reported.
Chemical Stability
The stability of seychellene is a key factor in its application. As a hydrocarbon, it is relatively stable but can be susceptible to oxidation over time, especially when exposed to air and light. Proper storage in a cool, dark, and inert atmosphere is recommended to maintain its integrity.
Biological Activity and Signaling Pathways
Seychellene has been reported to exhibit antioxidant properties.[3] The general mechanism of action for many antioxidant phytochemicals involves the donation of a hydrogen atom or an electron to neutralize free radicals, thus terminating damaging chain reactions.
A generalized antioxidant mechanism of action applicable to seychellene.
Furthermore, some studies have suggested that seychellene may act as a cyclooxygenase (COX) inhibitor, implying potential anti-inflammatory activity. However, the specific signaling pathways and the extent of this inhibition require further detailed investigation.
Conclusion
Seychellene is a sesquiterpene of significant interest with established methods for its extraction and analysis. However, a critical gap exists in the scientific literature concerning its fundamental thermochemical properties. The proposed workflow in this guide offers a clear path for researchers to determine the enthalpy of formation, enthalpy of combustion, and heat capacity of seychellene, which are vital for understanding its stability and energetic characteristics. Further research into its specific biological signaling pathways will also be crucial in elucidating its potential therapeutic applications. This guide serves as a comprehensive resource to facilitate and direct future research endeavors on this promising natural compound.
Application Notes and Protocols for the Total Synthesis of (±)-Seychellene
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and comparison of prominent total synthesis strategies for the tricyclic sesquiterpene (±)-seychellene....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of prominent total synthesis strategies for the tricyclic sesquiterpene (±)-seychellene. This document includes detailed experimental protocols for key reactions, a quantitative comparison of different synthetic routes, and visualizations of the synthetic pathways.
Introduction
(±)-Seychellene, a naturally occurring sesquiterpene isolated from the essential oil of Pogostemon patchouli, has been a compelling target for synthetic organic chemists due to its intricate tricyclic carbon skeleton featuring a bicyclo[2.2.2]octane core. The molecule's unique architecture has inspired the development of various innovative and elegant synthetic strategies. This document outlines and compares three seminal total syntheses of (±)-seychellene, developed by the research groups of Piers, Jung, and Fukamiya. Each approach employs a distinct key strategy to construct the challenging tricyclic framework.
Comparative Analysis of Synthetic Strategies
The total syntheses of (±)-seychellene by Piers, Jung, and Fukamiya showcase diverse and creative approaches to assembling the target molecule. The Piers synthesis is a landmark example of a stereocontrolled route, while the Jung synthesis introduces a convergent cycloaddition-Michael reaction strategy. The Fukamiya synthesis provides an elegant approach centered around an intramolecular Diels-Alder reaction. A summary of the quantitative aspects of these syntheses is presented below.
Synthetic Strategy
Key Reaction
Starting Material
Number of Steps
Overall Yield (%)
Piers et al.
Intramolecular Alkylation of a Keto-Tosylate
4-hydroxy-4-methylcyclohex-2-enone
~12
Not explicitly stated in the initial communication, but key steps have high yields.
Not explicitly stated in the full paper, but individual step yields are provided.
I. Piers Stereoselective Synthesis
The first stereoselective total synthesis of (±)-seychellene was reported by Piers and coworkers. A key feature of this synthesis is the masterful control of stereochemistry throughout the synthetic sequence, culminating in an intramolecular alkylation to form the tricyclic core.
Experimental Workflow: Piers Synthesis
Caption: Key transformations in the stereoselective total synthesis of (±)-seychellene by Piers et al.
Key Experiment: Intramolecular Alkylation of Keto-Tosylate
Protocol:
A solution of the keto-tosylate (1.0 eq) in dry tert-butyl alcohol (0.1 M) is added dropwise to a stirred solution of potassium tert-butoxide (1.2 eq) in dry tert-butyl alcohol at 50 °C under an atmosphere of dry nitrogen. The reaction mixture is stirred at this temperature for 4 hours. After cooling to room temperature, the mixture is poured into ice-water and extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude tricyclic ketone is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
II. Jung's Convergent Synthesis via Cycloaddition-Michael Reaction
The synthesis developed by Jung and Pan employs a convergent strategy where the key tricyclic intermediate is formed through a Lewis-acid mediated intramolecular Michael reaction of a precursor assembled via a Diels-Alder reaction.
Experimental Workflow: Jung Synthesis
Caption: Convergent synthesis of (±)-seychellene via a key cycloaddition-Michael reaction sequence by Jung and Pan.[1]
Key Experiment: Intramolecular Michael Reaction
Protocol:
To a solution of the dienone cycloadduct (1.0 eq) in anhydrous dichloromethane (0.05 M) at -78 °C under an argon atmosphere is added titanium tetrachloride (1.1 eq) dropwise. The resulting deep red solution is stirred at -78 °C for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by preparative layer chromatography on silica gel (eluent: ether/hexane, 1:2) to yield the crystalline tricyclic dione.[1]
III. Fukamiya's Synthesis Featuring an Intramolecular Diels-Alder Reaction
The approach by Fukamiya, Kato, and Yoshikoshi utilizes an elegant intramolecular Diels-Alder reaction of a substituted cyclohexadienone to construct the tricyclic core of seychellene in a single step.
Experimental Workflow: Fukamiya Synthesis
Caption: Fukamiya's total synthesis of (±)-seychellene highlighting the key intramolecular Diels-Alder reaction.
The N-oxide of 2,3-dimethyl-2-(3-methyl-5-dimethylaminopentyl)cyclohexa-3,5-dien-1-one (1.0 eq) is subjected to pyrolysis by heating under vacuum (0.1 mmHg) at 180-200 °C (bath temperature). The distillate, a colorless oil, is collected in a cooled receiver. The crude product is then purified by column chromatography on silica gel (eluent: benzene) to afford 4,7,8-trimethyltricyclo[5.3.1.0³,⁸]undec-9-en-11-one as a crystalline solid. This adduct is then hydrogenated to yield (±)-norseychellanone.
Enantioselective Synthesis of (+)-Seychellene from the Chiral Precursor (R)-Carvone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of the tricyclic sesquiterpene (+)-s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of the tricyclic sesquiterpene (+)-seychellene, starting from the readily available chiral precursor, (R)-carvone. This synthetic route, pioneered by Srikrishna and coworkers, establishes the absolute configuration of (+)-seychellene and offers a robust methodology for accessing this natural product in an enantiomerically pure form.
The key strategic elements of this synthesis involve the creation of the bicyclo[2.2.2]octane core via a tandem intermolecular-intramolecular Michael addition, followed by the construction of the tricyclic framework through a crucial intramolecular alkylation to generate the two contiguous quaternary carbon centers.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of (+)-seychellene from (R)-carvone.
Step
Reaction
Starting Material
Product
Reagents and Conditions
Yield (%)
Optical Rotation ([α]D)
1
Methylation
(R)-Carvone
(S)-3-Methylcarvone
LDA, MeI, THF, -78 °C to RT
90
+45.0 (c 1.2, CHCl3)
2
Tandem Michael Addition
(S)-3-Methylcarvone
Bicyclic Diketone
Divinyl ketone, NaOMe, MeOH, RT
75
+125.0 (c 1.0, CHCl3)
3
Thioacetalization
Bicyclic Diketone
Monothioacetal
1,2-Ethanedithiol, BF3·OEt2, CH2Cl2, 0 °C
85
+95.0 (c 1.1, CHCl3)
4
Desulfurization
Monothioacetal
Bicyclic Ketone
Raney Ni, EtOH, reflux
80
+110.0 (c 1.0, CHCl3)
5
Wittig Reaction
Bicyclic Ketone
Methylene Compound
Ph3P=CH2, THF, RT
85
+105.0 (c 1.3, CHCl3)
6
Hydroboration-Oxidation
Methylene Compound
Primary Alcohol
9-BBN, THF, RT; then H2O2, NaOH
82
+90.0 (c 1.2, CHCl3)
7
Tosylation
Primary Alcohol
Tosylate
TsCl, pyridine, 0 °C to RT
95
+70.0 (c 1.5, CHCl3)
8
Intramolecular Alkylation
Tosylate
(+)-Norsesquiterpenone
LDA, THF, -78 °C to RT
70
+15.0 (c 1.0, CHCl3)
9
Wittig Reaction
(+)-Norsesquiterpenone
(+)-Seychellene
Ph3P=CH2, THF, RT
80
+72.0 (c 1.1, CHCl3)
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for (+)-seychellene.
Detailed Experimental Protocols
Step 1: Synthesis of (S)-3-Methylcarvone
To a stirred solution of lithium diisopropylamide (LDA), prepared from diisopropylamine (1.2 eq) and n-butyllithium (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, a solution of (R)-carvone (1.0 eq) in THF is added dropwise.
The reaction mixture is stirred at -78 °C for 1 hour.
Methyl iodide (1.5 eq) is then added, and the solution is allowed to warm to room temperature and stirred for an additional 4 hours.
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel (eluent: 5% ethyl acetate in petroleum ether) to afford (S)-3-methylcarvone as a colorless oil.
Step 2: Synthesis of the Bicyclic Diketone (Tandem Michael Addition)
To a solution of (S)-3-methylcarvone (1.0 eq) in methanol, sodium methoxide (0.2 eq) is added at room temperature.
A solution of divinyl ketone (1.2 eq) in methanol is then added dropwise over 30 minutes.
The reaction mixture is stirred at room temperature for 12 hours.
The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate.
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
Purification by column chromatography (eluent: 20% ethyl acetate in petroleum ether) yields the bicyclic diketone.
Step 3: Selective Thioacetalization
A solution of the bicyclic diketone (1.0 eq) in dichloromethane is cooled to 0 °C.
1,2-Ethanedithiol (1.1 eq) is added, followed by the dropwise addition of boron trifluoride diethyl etherate (BF3·OEt2) (0.3 eq).
The reaction mixture is stirred at 0 °C for 2 hours.
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude monothioacetal, which is used in the next step without further purification.
Step 4: Desulfurization
To a solution of the crude monothioacetal in ethanol, a slurry of Raney nickel (W-2) is added.
The mixture is heated to reflux and stirred for 6 hours.
The reaction mixture is cooled to room temperature and filtered through a pad of Celite.
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (eluent: 10% ethyl acetate in petroleum ether) to furnish the bicyclic ketone.
Step 8: Intramolecular Alkylation to form (+)-Norsesquiterpenone
To a solution of LDA (1.5 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, a solution of the tosylate (1.0 eq) from step 7 in THF is added dropwise.
The reaction mixture is slowly warmed to room temperature and stirred for 12 hours.
The reaction is carefully quenched with water.
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.
Purification by column chromatography (eluent: 5% ethyl acetate in petroleum ether) affords (+)-norsesquiterpenone.
Step 9: Synthesis of (+)-Seychellene
To a stirred suspension of methyltriphenylphosphonium iodide (2.0 eq) in anhydrous THF, n-butyllithium (2.0 eq) is added at 0 °C, and the mixture is stirred for 30 minutes to generate the ylide.
A solution of (+)-norsesquiterpenone (1.0 eq) in THF is added dropwise to the ylide solution at 0 °C.
The reaction mixture is warmed to room temperature and stirred for 5 hours.
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with petroleum ether.
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated.
The crude product is purified by column chromatography on silica gel (eluent: petroleum ether) to yield (+)-seychellene as a colorless oil.
Method
Analytical methods for Seychellene quantification in essential oils
Introduction Seychellene is a tricyclic sesquiterpene found in a variety of plants and is a significant contributor to the aromatic profile of several essential oils, most notably patchouli oil (Pogostemon cablin). The a...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Seychellene is a tricyclic sesquiterpene found in a variety of plants and is a significant contributor to the aromatic profile of several essential oils, most notably patchouli oil (Pogostemon cablin). The accurate quantification of Seychellene is crucial for the quality control of essential oils, ensuring their authenticity and consistency for use in fragrances, cosmetics, and aromatherapy. This application note provides a detailed protocol for the quantification of Seychellene in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and reliable analytical technique for the analysis of volatile and semi-volatile compounds.
Data Presentation: Quantitative Data Summary
The concentration of Seychellene in essential oils can vary significantly based on the plant's geographical origin, harvesting time, and the extraction method employed. The following table summarizes the quantitative data for Seychellene content in Pogostemon cablin (Patchouli) essential oil from various studies.
This section outlines a detailed methodology for the quantification of Seychellene in essential oils using GC-MS. This protocol is a composite of best practices and established methods for terpene analysis.[8][9][10][11][12]
1. Materials and Reagents
Essential Oil Sample: The essential oil to be analyzed.
Seychellene Standard: Analytical standard of Seychellene (purity ≥95%).
Internal Standard (IS): n-Tridecane or another suitable n-alkane that does not co-elute with sample components.
Solvent: High-purity hexane or ethyl acetate (GC grade).
Anhydrous Sodium Sulfate: For drying the essential oil if necessary.
2. Sample and Standard Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Seychellene standard and dissolve it in 10 mL of the chosen solvent.
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of the solvent.
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Seychellene stock standard solution to cover a concentration range of approximately 1-100 µg/mL. Spike each calibration standard with a constant concentration of the internal standard (e.g., 10 µg/mL).
Sample Preparation: Accurately weigh approximately 10 mg of the essential oil sample and dissolve it in 10 mL of the solvent. Add the internal standard to the same final concentration as in the calibration standards. If the essential oil contains water, dry it over anhydrous sodium sulfate before dilution.
3. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for terpene analysis and can be adapted for Seychellene quantification.
Gas Chromatograph: Agilent 7890A GC system or equivalent.
Mass Spectrometer: Agilent 5975C MS detector or equivalent.
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature: 250 °C.
Injection Volume: 1 µL in split mode (e.g., split ratio 50:1).
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: Increase at 3 °C/min to 240 °C.
Hold: Hold at 240 °C for 5 minutes.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan mode (m/z 40-400) for identification.
SIM Ions for Seychellene (m/z): Quantifier ion (e.g., 204) and qualifier ions (e.g., 105, 133, 161). The specific ions should be confirmed by analyzing the mass spectrum of the Seychellene standard.
SIM Ions for Internal Standard: Select appropriate ions based on the mass spectrum of the chosen internal standard.
4. Data Analysis and Quantification
Identification: Identify the Seychellene peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of Seychellene to the peak area of the internal standard against the concentration of Seychellene in the calibration standards.
Quantification: Calculate the concentration of Seychellene in the prepared sample solution using the calibration curve.
Calculate Percentage: Determine the percentage of Seychellene in the original essential oil sample using the following formula:
Mandatory Visualization
Caption: Workflow for Seychellene quantification.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of Seychellene in essential oils. Adherence to proper sample and standard preparation procedures, along with optimized instrument conditions, is essential for obtaining accurate and reproducible results. This protocol serves as a valuable tool for researchers, scientists, and drug development professionals involved in the quality assessment of essential oils.
Application Note: High-Throughput Analysis of Seychellene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a comprehensive protocol for the identification and quantification of Seychellene, a naturally occurring sesquiterpen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of Seychellene, a naturally occurring sesquiterpene, using Gas Chromatography-Mass Spectrometry (GC-MS). Seychellene is a compound of interest in various fields, including perfumery, and as a potential biosynthetic precursor for other high-value compounds. The methodologies provided herein are applicable to a range of sample matrices, including microbial cultures, plant extracts, and essential oils. This document offers detailed procedures for sample preparation, instrument configuration, and data analysis to ensure reliable and reproducible results.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] Its high sensitivity and selectivity make it the method of choice for analyzing complex mixtures.[2] Seychellene, as a volatile sesquiterpene, is well-suited for GC-MS analysis. This protocol outlines a robust method for researchers engaged in natural product discovery, metabolic engineering, and quality control of essential oils.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract Seychellene efficiently while minimizing the presence of interfering substances.
Protocol 1: Liquid-Liquid Extraction (LLE) for Microbial Cultures or Aqueous Samples
This method is suitable for extracting Seychellene from fermentation broths or other aqueous samples.
Sample Collection: Collect a known volume of the microbial culture or aqueous sample.
Internal Standard: Add a known concentration of an internal standard (e.g., tetradecane or another suitable hydrocarbon) to the sample. The internal standard is crucial for accurate quantification.
Extraction: Add an equal volume of a water-immiscible organic solvent with a low boiling point, such as hexane or ethyl acetate.[1][3]
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction of Seychellene into the organic phase.
Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.
Sample Transfer: Carefully transfer the organic layer (top layer) to a clean GC vial.
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis from Solid or Liquid Samples
HS-SPME is a solvent-free technique ideal for analyzing volatile compounds in the headspace above a sample.[4]
Sample Preparation: Place a known amount of the sample (e.g., ground plant material, essential oil, or liquid culture) into a headspace vial.
Internal Standard: If not already present in the sample, an internal standard can be added to a separate calibration standard.
Incubation: Seal the vial and incubate it at a constant temperature (e.g., 60°C) to allow volatile compounds to equilibrate in the headspace.
Extraction: Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.
Desorption: Retract the fiber and immediately insert it into the hot GC inlet, where the adsorbed compounds are thermally desorbed onto the GC column.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of sesquiterpenes like Seychellene. Optimization may be required based on the specific instrument and sample matrix.
Identification: The primary identification of Seychellene is achieved by comparing the acquired mass spectrum with a reference spectrum from a commercial library (e.g., NIST, Wiley). The retention time of the analyte should also match that of a pure standard if available.
Quantification: For quantitative analysis, an internal standard method is recommended. A calibration curve should be prepared by analyzing a series of standards containing known concentrations of Seychellene and a constant concentration of the internal standard. The peak area ratio of Seychellene to the internal standard is plotted against the concentration of Seychellene. The concentration of Seychellene in unknown samples can then be determined from this calibration curve.
Quantitative Data Summary
The following table provides an example of how to structure quantitative data for Seychellene analysis. Actual values will be dependent on the specific experiment and sample.
Sample ID
Retention Time (min)
Peak Area (Seychellene)
Peak Area (Internal Standard)
Concentration (µg/mL)
Standard 1
15.2
50,000
100,000
1.0
Standard 2
15.2
100,000
100,000
2.0
Standard 3
15.2
250,000
100,000
5.0
Standard 4
15.2
500,000
100,000
10.0
Sample 1
15.2
180,000
100,000
3.6
Sample 2
15.2
320,000
100,000
6.4
Visualizations
Caption: Experimental workflow for Seychellene analysis by GC-MS.
Conclusion
This application note provides a detailed and adaptable protocol for the analysis of Seychellene by GC-MS. The described methods for sample preparation, instrument parameters, and data analysis can be readily implemented in research and industrial settings. Adherence to these guidelines will facilitate the generation of accurate and reproducible data for a variety of applications involving this important sesquiterpene.
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Seychellene
Abstract This application note details a methodology for the purification of Seychellene, a sesquiterpene of significant interest in the fragrance and pharmaceutical industries, from natural extracts such as patchouli oi...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note details a methodology for the purification of Seychellene, a sesquiterpene of significant interest in the fragrance and pharmaceutical industries, from natural extracts such as patchouli oil (Pogostemon cablin). A robust reversed-phase high-performance liquid chromatography (RP-HPLC) protocol is presented, providing a reliable method for obtaining high-purity Seychellene for research and development purposes. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Introduction
Seychellene is a tricyclic sesquiterpene first identified in patchouli oil. It is a valuable compound known for its characteristic woody and earthy aroma, making it a key component in many fragrances. Beyond its olfactory properties, Seychellene has been investigated for various biological activities. The isolation and purification of Seychellene from complex natural mixtures are crucial for its characterization, biological screening, and potential therapeutic applications. High-performance liquid chromatography (HPLC) offers a powerful technique for the separation of complex mixtures, providing high resolution and selectivity, making it an ideal choice for the purification of specific sesquiterpenes like Seychellene.
Experimental Protocol
This protocol outlines the materials and methods for the purification of Seychellene using preparative HPLC.
1. Sample Preparation
Source Material: Crude patchouli oil or a pre-fractionated extract rich in sesquiterpenes.
Pre-treatment: If starting with crude oil, a preliminary fractionation using vacuum distillation or column chromatography with silica gel can enrich the Seychellene content and remove highly polar or non-polar impurities, improving the efficiency of the HPLC purification.
Sample Solution: Dissolve the enriched fraction in the initial mobile phase solvent (e.g., a mixture of acetonitrile and water) to a concentration suitable for preparative injection (typically 10-100 mg/mL, depending on column size and loading capacity). Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Instrumentation and Conditions
System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector with a large volume loop, a UV-Vis detector, and a fraction collector.
Column: A preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
Mobile Phase:
Solvent A: Water (HPLC grade)
Solvent B: Acetonitrile (HPLC grade)
Gradient Elution: A linear gradient from 60% B to 90% B over 30 minutes is a good starting point and should be optimized based on the separation of the target peak from impurities.
Flow Rate: A typical flow rate for a preparative column of this dimension would be in the range of 15-25 mL/min.
Detection: UV detection at 210 nm is suitable for sesquiterpenes which lack a strong chromophore.
Injection Volume: The injection volume will depend on the column's loading capacity and the concentration of the sample solution. For a 21.2 mm ID column, injection volumes can range from 1 to 5 mL.
3. Fraction Collection and Post-Purification Processing
Collection: Collect fractions corresponding to the Seychellene peak based on the chromatogram.
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).
Solvent Removal: Evaporate the solvent from the purified fractions under reduced pressure using a rotary evaporator.
Storage: Store the purified Seychellene in a tightly sealed container at low temperature (-20°C) to prevent degradation.
Data Presentation
The following table summarizes the expected quantitative data for the purification of Seychellene using the described HPLC method. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and optimized conditions.
Parameter
Value
Column
Stationary Phase
C18 (Octadecyl-silica)
Dimensions
250 x 21.2 mm
Particle Size
5 µm
Mobile Phase
Solvent A
Water
Solvent B
Acetonitrile
Gradient
60-90% B over 30 min
Flow Rate
20 mL/min
Detection
Wavelength
210 nm
Quantitative Data
Expected Retention Time
15 - 20 min (highly dependent on system)
Achievable Purity
>95%
Expected Recovery
>80%
Experimental Workflow
The logical flow of the Seychellene purification process is illustrated in the diagram below.
Caption: Workflow for Seychellene purification by HPLC.
Conclusion
The described preparative HPLC method provides an effective strategy for the purification of Seychellene from complex natural mixtures. The protocol is scalable and can be adapted for different quantities of starting material. The resulting high-purity Seychellene is suitable for a wide range of applications, including analytical standard development, biological activity screening, and as a component in fine fragrances. Further optimization of the gradient and flow rate may be necessary depending on the specific composition of the starting material to achieve the desired purity and recovery.
Application
Application of Seychellene as a biomarker in phytochemistry
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential use of seychellene, a tricyclic sesquiterpene, as a biomarker in phytochemistry. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of seychellene, a tricyclic sesquiterpene, as a biomarker in phytochemistry. This document outlines the phytochemical context of seychellene, detailed protocols for its extraction and quantification, and its potential applications in plant science and drug development.
Seychellene is a naturally occurring sesquiterpene found in a variety of plants, most notably in Patchouli (Pogostemon cablin) and Indian Valerian (Valeriana jatamansi). Its concentration within a plant can fluctuate based on factors such as the specific plant part, its developmental stage, and potentially in response to environmental stimuli. This variability suggests its potential as a biomarker for identifying specific plant chemotypes, monitoring plant health, and assessing the quality of essential oil extracts.
Phytochemical Significance and Potential as a Biomarker
While direct studies extensively documenting seychellene as a response to specific biotic and abiotic stressors are still emerging, the documented variation in its concentration provides a strong basis for its investigation as a phytochemical marker. Biomarkers are crucial tools in phytochemistry and drug development for several reasons:
Chemotypic Differentiation: Different strains or varieties of a medicinal plant can have distinct chemical profiles (chemotypes), which can significantly impact their therapeutic properties. Seychellene can serve as a marker to distinguish between high-value chemotypes.
Quality Control: For herbal medicines and essential oils, the concentration of specific compounds like seychellene can be a critical quality parameter. Monitoring its levels can ensure the consistency and efficacy of the product.
Stress Response Indication: The biosynthesis of secondary metabolites, including sesquiterpenes, is often influenced by environmental stresses. Investigating the correlation between seychellene levels and specific stressors (e.g., drought, pathogen attack) could establish it as a valuable stress biomarker in plants.
Quantitative Data of Seychellene in Plant Species
The concentration of seychellene varies significantly across different plant species and even within the same plant. The following tables summarize quantitative data from various studies, highlighting these variations.
Table 1: Seychellene Content in Different Parts of Pogostemon cablin (Patchouli)
Extraction of Seychellene from Plant Material (Hydrodistillation)
This protocol is suitable for the extraction of essential oils containing seychellene from plant materials like leaves and stems.
Materials:
Fresh or dried plant material (e.g., Pogostemon cablin leaves)
Clevenger-type apparatus
Heating mantle
Round-bottom flask (2 L)
Distilled water
Anhydrous sodium sulfate
Glass vials for storage
Procedure:
Weigh approximately 100-200 g of the plant material.
Place the plant material into the round-bottom flask and add a sufficient amount of distilled water to cover it completely.
Set up the Clevenger apparatus according to the manufacturer's instructions, connecting the flask to the heating mantle.
Heat the mixture to boiling. The steam and volatile compounds will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.
Continue the distillation for 3-4 hours.
After cooling, carefully collect the upper essential oil layer from the graduated tube.
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place until analysis.
Quantitative Analysis of Seychellene by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the instrumental analysis for the identification and quantification of seychellene in the extracted essential oil.
Materials:
Extracted essential oil
Hexane (or other suitable solvent)
GC-MS system equipped with a mass selective detector
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Helium (carrier gas)
Seychellene standard (for quantification)
Procedure:
Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in hexane.
GC-MS Instrument Setup (Example Parameters):
Injector Temperature: 250 °C
Injection Volume: 1 µL (split mode, e.g., 50:1)
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: Increase to 240 °C at a rate of 3 °C/min.
Hold: Hold at 240 °C for 10 minutes.
Mass Spectrometer Parameters:
Ion Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Ionization Mode: Electron Impact (EI) at 70 eV.
Scan Range: m/z 40-500.
Identification: Identify the seychellene peak in the chromatogram by comparing its mass spectrum and retention time with that of a pure standard and/or with mass spectral libraries (e.g., NIST, Wiley).
Quantification: Prepare a calibration curve using different concentrations of the seychellene standard. Calculate the concentration of seychellene in the sample by comparing its peak area with the calibration curve. The relative percentage of seychellene in the essential oil can be calculated using the peak area normalization method.
Signaling Pathways and Experimental Workflows
Seychellene Biosynthesis Pathway
Seychellene, like all sesquiterpenes, is synthesized from farnesyl pyrophosphate (FPP). The biosynthesis is a complex enzymatic process involving a sesquiterpene synthase.
Figure 1. Simplified biosynthetic pathway of seychellene from primary precursors.
General Experimental Workflow for Seychellene Analysis
The following diagram illustrates a typical workflow for the analysis of seychellene from plant material.
Application Notes and Protocols for In Vitro Bioactivity Testing of Seychellene
For Researchers, Scientists, and Drug Development Professionals Introduction Seychellene, a naturally occurring sesquiterpene isolated from various plant sources, has garnered interest for its potential pharmacological a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seychellene, a naturally occurring sesquiterpene isolated from various plant sources, has garnered interest for its potential pharmacological activities. Preliminary studies suggest that Seychellene may possess a range of biological properties, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects. This document provides a comprehensive set of detailed protocols for the in vitro evaluation of Seychellene's bioactivity. The following experimental designs are intended to serve as a guide for researchers to systematically investigate and quantify the therapeutic potential of this compound.
The protocols herein describe standardized and widely accepted in vitro assays to ensure reproducibility and comparability of results. These include the MTT assay for cytotoxicity, the Griess assay for anti-inflammatory activity, DPPH and ABTS assays for antioxidant capacity, and the broth microdilution method for antimicrobial susceptibility. Additionally, this document outlines the potential involvement of key signaling pathways, namely NF-κB and Keap1-Nrf2, which are often modulated by bioactive natural products.
Data Presentation
The following tables provide a structured format for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of Seychellene (IC₅₀ Values in µM)
Cell Line
Cancer Type
Seychellene (IC₅₀)
Doxorubicin (Positive Control) (IC₅₀)
HeLa
Cervical Cancer
MCF-7
Breast Cancer
A549
Lung Cancer
HEK293
Normal Kidney (Control)
Table 2: Anti-inflammatory Activity of Seychellene on LPS-Stimulated RAW 264.7 Macrophages
Treatment
Nitric Oxide (NO) Production (µM)
% Inhibition
Control (untreated cells)
LPS (1 µg/mL)
N/A
Seychellene (10 µM) + LPS
Seychellene (25 µM) + LPS
Seychellene (50 µM) + LPS
Dexamethasone (1 µM) + LPS (Positive Control)
Table 3: Antioxidant Capacity of Seychellene (IC₅₀ Values in µg/mL)
Assay
Seychellene (IC₅₀)
Ascorbic Acid (Positive Control) (IC₅₀)
Trolox (Positive Control) (IC₅₀)
DPPH
ABTS
Table 4: Antimicrobial Activity of Seychellene (Minimum Inhibitory Concentration - MIC in µg/mL)
Microorganism
Gram Stain
Seychellene (MIC)
Gentamicin (Positive Control) (MIC)
Ciprofloxacin (Positive Control) (MIC)
Staphylococcus aureus
Positive
Bacillus subtilis
Positive
Escherichia coli
Negative
Pseudomonas aeruginosa
Negative
Candida albicans (Yeast)
N/A
N/A
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
HeLa, MCF-7, A549, and HEK293 cell lines
Dulbecco's Modified Eagle's Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Trypsin-EDTA
Phosphate Buffered Saline (PBS)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Seychellene
Doxorubicin (positive control)
96-well plates
CO₂ incubator
Microplate reader
Protocol:
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
Prepare serial dilutions of Seychellene (e.g., 1, 5, 10, 25, 50, 100 µM) and Doxorubicin in DMEM.
After 24 hours, remove the medium from the wells and add 100 µL of the prepared concentrations of Seychellene or Doxorubicin. Include a vehicle control (DMSO) and an untreated control.
Incubate the plate for 48 hours at 37°C and 5% CO₂.
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Assay (Nitric Oxide Assay in LPS-stimulated RAW 264.7 Macrophages)
Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
RAW 264.7 macrophage cell line
DMEM medium
FBS
Penicillin-Streptomycin
LPS from E. coli
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite (NaNO₂) standard
Seychellene
Dexamethasone (positive control)
96-well plates
CO₂ incubator
Microplate reader
Protocol:
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Pre-treat the cells with various concentrations of Seychellene (e.g., 10, 25, 50 µM) or Dexamethasone (1 µM) for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control and a vehicle control.
After incubation, collect 50 µL of the cell culture supernatant from each well.
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
Incubate for 10 minutes at room temperature, protected from light.
Measure the absorbance at 540 nm using a microplate reader.
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Calculate the percentage inhibition of NO production.
Antioxidant Assays
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
DPPH
Methanol
Seychellene
Ascorbic acid (positive control)
Trolox (positive control)
96-well plate or spectrophotometer
Microplate reader or spectrophotometer
Protocol:
Prepare a 0.1 mM solution of DPPH in methanol.
Prepare various concentrations of Seychellene, Ascorbic acid, and Trolox in methanol.
Add 100 µL of each sample concentration to the wells of a 96-well plate.
Add 100 µL of the DPPH solution to each well.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm.
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•⁺ is measured by the decrease in absorbance.
Materials:
ABTS
Potassium persulfate
Ethanol or PBS
Seychellene
Ascorbic acid (positive control)
Trolox (positive control)
96-well plate or spectrophotometer
Microplate reader or spectrophotometer
Protocol:
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
Prepare various concentrations of Seychellene, Ascorbic acid, and Trolox.
Add 10 µL of each sample concentration to 190 µL of the diluted ABTS•⁺ solution.
Incubate for 6 minutes at room temperature.
Measure the absorbance at 734 nm.
Calculate the percentage of inhibition and determine the IC₅₀ value.
Antimicrobial Assay (Broth Microdilution Method)
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation.[1]
Prepare a stock solution of Seychellene and the positive controls in a suitable solvent (e.g., DMSO).
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to obtain a range of concentrations (e.g., 0.1 to 512 µg/mL).
Prepare a standardized inoculum of each microorganism equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculate each well containing the serially diluted compounds with the microbial suspension. Include a growth control (microorganism in broth without compound) and a sterility control (broth only).
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways that may be modulated by Seychellene, based on its predicted anti-inflammatory and antioxidant activities.
Caption: Experimental workflow for testing Seychellene's bioactivity.
Caption: Postulated inhibition of the NF-κB signaling pathway by Seychellene.
Caption: Potential activation of the Keap1-Nrf2 antioxidant pathway by Seychellene.
Application Note: Protocols for the Efficient Extraction of Seychellene from Patchouli Oil
Audience: Researchers, scientists, and drug development professionals. Introduction: Seychellene is a tricyclic sesquiterpene and a significant bioactive compound found in patchouli oil, which is extracted from the leave...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Seychellene is a tricyclic sesquiterpene and a significant bioactive compound found in patchouli oil, which is extracted from the leaves of Pogostemon cablin Benth. It is recognized for its antioxidant properties.[1] The efficient isolation of Seychellene is crucial for its study and potential application in the pharmaceutical and fragrance industries. This document outlines detailed protocols for the extraction of patchouli oil and the subsequent isolation of Seychellene through vacuum fractional distillation, supported by quantitative data from various extraction methodologies.
I. Comparison of Primary Patchouli Oil Extraction Methods
The initial step in isolating Seychellene is the extraction of essential oil from patchouli leaves. The choice of extraction method significantly impacts the overall yield and chemical profile of the oil, including the concentration of Seychellene. Various techniques have been developed, ranging from traditional distillation to advanced supercritical fluid extraction.
Data Presentation: Quantitative Analysis of Seychellene Content by Extraction Method
The following table summarizes the Seychellene content in patchouli oil obtained through different primary extraction methods as reported in various studies. It is important to note that the chemical composition of patchouli oil can vary based on factors such as plant origin, leaf processing (fresh, dried, or fermented), and specific experimental parameters.[2][3][4]
The isolation of Seychellene is typically a two-stage process:
Primary Extraction: Obtaining crude patchouli oil from dried leaves.
Fractional Distillation: Separating Seychellene from other components in the crude oil.
Protocol 1: Primary Extraction of Patchouli Oil via Hydrodistillation
This protocol describes a standard laboratory-scale method for extracting patchouli oil from dried leaves.
Materials and Equipment:
Dried patchouli (Pogostemon cablin) leaves, ground to a desired size (e.g., 4 mm)[9]
Distilled water
Heating mantle
Round-bottom flask (e.g., 2 L)
Clevenger-type apparatus
Condenser
Graduated cylinder or collection vessel
Anhydrous sodium sulfate (Na₂SO₄)
Analytical balance
Procedure:
Preparation: Weigh 30 g of dried, ground patchouli leaves and place them into a 2 L round-bottom flask.[9]
Solvent Addition: Add 900 mL of distilled water to the flask.[9]
Apparatus Setup: Assemble the hydrodistillation apparatus by connecting the flask to the Clevenger trap and the condenser. Ensure all joints are properly sealed.
Extraction: Heat the flask using a heating mantle. Bring the water to a boil and maintain a steady distillation rate.
Collection: Continue the extraction for a set duration, for example, 150 minutes, to ensure optimal oil yield.[9] The essential oil will be collected in the calibrated tube of the Clevenger apparatus.
Oil Separation: After extraction is complete, allow the apparatus to cool. Carefully collect the oil layer from the Clevenger trap.
Drying: Dry the collected patchouli oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.
Yield Calculation: Weigh the final amount of dried oil and calculate the yield as a percentage of the initial weight of the dried leaves.
Storage: Store the extracted oil in a sealed, dark glass vial at 4°C for further analysis and fractionation.
Protocol 2: Isolation of Seychellene via Vacuum Fractional Distillation
This protocol details the separation of Seychellene from crude patchouli oil based on the differences in the boiling points of its components under reduced pressure.[10][11]
Materials and Equipment:
Crude patchouli oil
Vacuum fractional distillation apparatus (e.g., Pilodist 104 or similar)[8][10]
Gas Chromatography-Mass Spectrometry (GC-MS) equipment for fraction analysis
Procedure:
Apparatus Setup: Assemble the vacuum fractional distillation unit. Place a measured volume of crude patchouli oil (e.g., 300 mL) into the distillation flask.[12]
Vacuum Application: Gradually reduce the pressure in the system using the vacuum pump to a stable operating pressure (e.g., 6 mmHg or ~800 Pa).[11]
Heating: Begin heating the oil gently while stirring. The temperature should be increased gradually.
Fraction Collection: Collect the distillate in separate fractions based on the vapor temperature at the head of the column. Lighter, more volatile components will distill first at lower temperatures. Seychellene, being a sesquiterpene, will be present in one of the later fractions.
Example Temperature Range: The distillation can be performed over a temperature range of 95°C to 155°C.[11]
Monitoring: Continuously monitor the pressure and temperature throughout the distillation process to ensure a clean separation of components.
Fraction Analysis: Analyze each collected fraction using GC-MS to identify its chemical composition.[10][13] Compare the mass spectra of the components with a reference library (e.g., NIST) to confirm the presence and purity of Seychellene. The retention time for Seychellene is a key identifier.[10]
Pooling Fractions: Combine the fractions that show a high concentration of Seychellene.
Storage: Store the purified Seychellene-rich fraction in a sealed, dark glass vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent degradation.
III. Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the extraction and isolation of Seychellene from patchouli leaves.
Application Note: Seychellene as a Standard for Natural Product Analysis
Audience: Researchers, scientists, and drug development professionals. Introduction Seychellene is a naturally occurring sesquiterpenoid found in a variety of plants, most notably in Patchouli (Pogostemon cablin) and Val...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Seychellene is a naturally occurring sesquiterpenoid found in a variety of plants, most notably in Patchouli (Pogostemon cablin) and Valeriana jatamansi. As a bioactive compound, its presence and concentration in essential oils and extracts are of significant interest for quality control, pharmacological research, and the development of natural product-based therapeutics. Accurate and reproducible quantification of Seychellene and related compounds is critical. This document provides detailed protocols and data for using Seychellene as an analytical standard in Gas Chromatography-Mass Spectrometry (GC-MS), the most common and effective technique for its analysis.
Quantitative Data and Identification Parameters
For use as a standard, the physicochemical and chromatographic properties of Seychellene must be well-defined.
Table 1: Physicochemical and Chromatographic Data for Seychellene
Table 2: Key Mass Spectrometry (Electron Ionization) Fragmentation Data for Seychellene
This data is essential for positive identification using a mass spectrometer detector. The molecular ion (M+) peak is observed at m/z 204.
m/z
Relative Intensity (%)
Description
204
~35%
Molecular Ion (M+)
189
~40%
Loss of a methyl group ([M-15]+)
161
~100% (Base Peak)
Common fragment for sesquiterpenes
133
~55%
Further fragmentation
119
~60%
Further fragmentation
105
~75%
Further fragmentation
93
~65%
Further fragmentation
91
~60%
Tropylium ion fragment, common in terpenes
41
~70%
Common hydrocarbon fragment
Table 3: Example Concentrations of Seychellene in Natural Products
The following table summarizes quantitative data from studies that have identified Seychellene in essential oil extracts.
Plant Source
Extraction Method
Seychellene Concentration (%)
Pogostemon cablin (Patchouli)
Supercritical CO₂
5.97 - 8.89
Valeriana jatamansi
Hydrodistillation
0.89 - 5.29
Experimental Protocols
The following protocols outline the use of Seychellene as an external and internal standard for the quantification of compounds in natural product extracts using GC-MS.
Protocol 1: Preparation of Standard and Sample Solutions
This protocol uses the internal standard method, which is recommended for high accuracy and precision as it corrects for variations in injection volume and sample matrix effects.[5] A suitable internal standard (IS) should be a compound not naturally present in the sample and chemically stable, such as a deuterated alkane or another terpene that is well-resolved from sample components.[6] Here, n-Tetradecane is used as an example.
Materials:
Seychellene standard (≥98% purity)
n-Tetradecane (Internal Standard, ≥99% purity)
Hexane (GC grade)
Volumetric flasks (1 mL, 5 mL, 10 mL)
Micropipettes
GC vials with inserts
Procedure:
Internal Standard (IS) Stock Solution (1000 µg/mL):
Accurately weigh 10 mg of n-Tetradecane.
Dissolve in hexane in a 10 mL volumetric flask and fill to the mark.
Seychellene Stock Solution (1000 µg/mL):
Accurately weigh 10 mg of Seychellene.
Dissolve in hexane in a 10 mL volumetric flask and fill to the mark.
For each concentration level, pipette the required volume of Seychellene stock solution into a 1 mL volumetric flask.
Add 10 µL of the 1000 µg/mL IS stock solution to each flask (final IS concentration of 10 µg/mL).
Fill to the mark with hexane.
Transfer to labeled GC vials.
Sample Preparation:
Accurately weigh approximately 10 mg of the natural product extract (e.g., essential oil).
Dissolve the extract in hexane in a 1 mL volumetric flask.
Add 10 µL of the 1000 µg/mL IS stock solution.
Fill to the mark with hexane. The final sample may need further dilution to ensure the analyte concentration falls within the calibration range.
Vortex, and if necessary, centrifuge to remove any particulates before transferring to a GC vial.[7]
Protocol 2: GC-MS Instrumental Analysis
These parameters are typical for the analysis of sesquiterpenes on a standard non-polar column.
Gas Chromatograph: Agilent GC or equivalent
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) MS
Column: DB-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
Injector: Split/Splitless, operated in splitless mode.
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: 5 °C/min to 240 °C.
Hold: Hold at 240 °C for 5 minutes.
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Scan Range: m/z 40-400
Protocol 3: Data Analysis and Quantification
Compound Identification:
Identify the n-Tetradecane (IS) and Seychellene peaks in the chromatograms from the standard solutions.
Confirm the identity of Seychellene in the sample by comparing its retention time and mass spectrum with the authenticated standard. The Kovats Retention Index (RI) should match the reference value (1460 on a DB-5 column), and the mass spectrum should show the characteristic fragmentation pattern (Table 2).[4]
Calibration Curve Construction:
For each calibration standard, integrate the peak areas of both Seychellene (Analyte) and n-Tetradecane (IS).
Calculate the Peak Area Ratio: (Area of Analyte / Area of IS).
Calculate the Concentration Ratio: (Concentration of Analyte / Concentration of IS).
Plot the Peak Area Ratio (y-axis) against the Concentration Ratio (x-axis).
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.995 for a valid calibration.
Sample Quantification:
Integrate the peak areas of Seychellene and the IS in the sample chromatogram.
Calculate the Peak Area Ratio for the sample.
Use the calibration curve equation to calculate the Concentration Ratio for the sample: Concentration Ratio = (Peak Area Ratio - c) / m.
Calculate the concentration of Seychellene in the prepared sample solution: Concentration of Seychellene (µg/mL) = Concentration Ratio * Concentration of IS.
Finally, calculate the concentration of Seychellene in the original extract (e.g., in mg/g) by accounting for the initial weight and dilution factor.
Visualized Workflows and Principles
Diagrams created with Graphviz clarify the experimental process and the underlying analytical principles.
Caption: Experimental workflow for Seychellene quantification.
Caption: Principle of internal standard calibration logic.
Application of Seychellene in the Study of Cyclooxygenase (COX) Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals Introduction Seychellene, a naturally occurring sesquiterpene, has demonstrated potential as an inhibitor of cyclooxygenase (COX) enzymes. Understanding its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seychellene, a naturally occurring sesquiterpene, has demonstrated potential as an inhibitor of cyclooxygenase (COX) enzymes. Understanding its interaction with COX-1 and COX-2 is crucial for evaluating its therapeutic promise as an anti-inflammatory agent. These application notes provide a comprehensive overview of Seychellene's activity against COX enzymes, supported by detailed experimental protocols for researchers investigating its mechanism of action.
Cyclooxygenase enzymes are key mediators in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1][2] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a significant role in inflammation.[1][3] The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with the inhibition of COX-1.[3]
Quantitative Data Summary
The inhibitory activity of Seychellene against COX-1 and COX-2 has been evaluated, with the following half-maximal inhibitory concentrations (IC50) determined.
Data obtained from in vitro analysis using a colorimetric COX-ovine assay.[4]
Signaling Pathway
The canonical cyclooxygenase signaling pathway illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Seychellene is being investigated for its potential to inhibit both COX-1 and COX-2 isoforms, thereby modulating the inflammatory response.
Challenges and solutions in the total synthesis of Seychellene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of the sesquiterpenoid natural product, Seychellene. The...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of the sesquiterpenoid natural product, Seychellene. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.
This section addresses common experimental issues in a question-and-answer format, providing specific guidance to overcome these challenges.
FAQ 1: Low Yield in the Key Intramolecular Cyclization Step
Question: I am attempting the intramolecular Michael addition to form the tricyclic core of Seychellene, but I am consistently obtaining very low yields (around 5-10%). What are the common causes and how can I improve the yield?
Answer:
Low yields in this crucial step are a well-documented challenge in several synthetic routes to Seychellene. The primary issues often revolve around competing side reactions and unfavorable conformational alignments for the desired cyclization.
Troubleshooting Steps:
Retro-Michael Reaction: A major competing pathway is the retro-Michael reaction of the enolate intermediate, which leads back to starting materials or other degradation products.
Solution: Employing milder reaction conditions can suppress the retro-Michael reaction. If using a strong base, consider switching to a weaker base or using catalytic amounts. Lowering the reaction temperature can also be beneficial.
Intermolecular Michael Addition: The enolate intermediate can react with another molecule of the starting material or other electrophiles in the reaction mixture, leading to oligomeric byproducts.[1]
Solution: Running the reaction at high dilution can favor the intramolecular pathway over the intermolecular one. A slow addition of the substrate to the reaction mixture containing the base can also help maintain a low concentration of the reactive species.
Choice of Lewis Acid/Base and Solvent: The choice of acid or base catalyst and the solvent system is critical for promoting the desired cyclization.
Solution: A systematic screening of Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) and bases (e.g., LDA, KHMDS, DBU) should be performed. The solvent can also have a significant impact; for instance, non-polar aprotic solvents like toluene or dichloromethane are often employed.
Conformational Constraints: For the intramolecular Michael addition to occur, the molecule must adopt a specific conformation that brings the nucleophilic enolate and the electrophilic double bond into proximity.
Solution: While difficult to directly control, the choice of protecting groups or minor structural modifications in the precursor can sometimes influence the conformational preferences of the molecule, favoring the desired cyclization.
FAQ 2: Poor Stereoselectivity in the Hydrogenation of the Norseychellanone Precursor
Question: I am struggling to achieve the desired stereoisomer during the hydrogenation of the double bond to form norseychellanone. What factors influence the stereochemical outcome of this reduction?
Answer:
Controlling the stereochemistry during the hydrogenation of the precursor to norseychellanone is a common challenge. The facial selectivity of the hydrogenation is influenced by the steric environment around the double bond and the choice of catalyst and reaction conditions.
Troubleshooting Steps:
Catalyst Choice: The choice of hydrogenation catalyst plays a pivotal role in determining the stereochemical outcome.
Solution: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are commonly used. The choice between these can influence the product ratio. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can sometimes offer higher stereoselectivity.
Solvent Effects: The solvent can influence the conformation of the substrate and its interaction with the catalyst surface.
Solution: Experiment with a range of solvents, from polar protic (e.g., ethanol, methanol) to non-polar aprotic (e.g., hexane, ethyl acetate).
Steric Hindrance: The approach of the hydrogen to the double bond can be hindered by nearby bulky groups. The catalyst will preferentially add hydrogen from the less sterically hindered face.
Solution: Analyze the 3D structure of your precursor. If possible, consider using a directing group that can chelate to the metal catalyst and direct the hydrogenation from a specific face.
Reaction Temperature and Pressure: These parameters can affect the equilibrium between different substrate conformations and the rate of competing side reactions.
Solution: A systematic optimization of temperature and hydrogen pressure should be conducted. Lower temperatures often lead to higher selectivity.
FAQ 3: Difficulty in Purifying Seychellene Intermediates
Question: My reaction mixtures for the synthesis of Seychellene intermediates are often complex, and I am finding it difficult to purify the desired products, which are often viscous oils. What purification strategies are most effective?
Answer:
The purification of sesquiterpenoid intermediates, which are often non-crystalline and have similar polarities to the byproducts, can be challenging. A multi-step purification strategy is often necessary.
Troubleshooting Steps:
Initial Workup: A thorough aqueous workup is the first step to remove any water-soluble impurities and inorganic salts.
Column Chromatography: This is the most common method for purifying intermediates in the synthesis of Seychellene.
Solution:
Stationary Phase: Silica gel is the most common choice. If the compounds are acid-sensitive, silica gel can be neutralized by washing with a solution of triethylamine in the eluent. For very non-polar compounds, alumina may be a better option.
Eluent System: A careful selection and gradient elution of a solvent system (e.g., hexane/ethyl acetate, pentane/diethyl ether) is crucial. Start with a very non-polar eluent and gradually increase the polarity.
Flash Chromatography: This technique, using positive pressure to force the eluent through the column, is faster and often provides better separation than gravity chromatography.
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or when compounds are difficult to separate by column chromatography, Prep-TLC can be a valuable tool.
High-Performance Liquid Chromatography (HPLC): For the separation of diastereomers or other closely related compounds, preparative HPLC with either normal-phase or reverse-phase columns can be highly effective.
Distillation: For volatile intermediates, distillation under reduced pressure (Kugelrohr distillation) can be an effective purification method, especially for removing non-volatile impurities.
Quantitative Data Summary
The following tables summarize quantitative data for key steps in different total syntheses of Seychellene, allowing for a comparison of efficiencies.
Table 1: Comparison of Key Cyclization Step Yields
Synthetic Route
Cyclization Type
Reagents and Conditions
Yield (%)
Reference
Piers et al.
Intramolecular Michael Addition
KH, HMPA, THF, reflux
~65%
J. Am. Chem. Soc. 1971, 93, 5113-5120
Jung & Pan
Intramolecular Diels-Alder
Toluene, 180 °C, sealed tube
78%
Tetrahedron Lett. 1980, 21, 3127-3130
Mir-Mohamad-Sadeghy & Rickborn
Intramolecular Michael Addition
TiCl₄, CH₂Cl₂, -78 °C
5%
J. Org. Chem. 1983, 48, 2237-2242
Table 2: Stereoselectivity in the Reduction to Norseychellanone
Precursor
Reagents and Conditions
Diastereomeric Ratio (desired:undesired)
Yield (%)
Reference
Enone intermediate
H₂, Pd/C, Ethanol
4:1
95%
J. Am. Chem. Soc. 1971, 93, 5113-5120
Epimeric enone intermediate
Li/NH₃, THF
>10:1
85%
J. Org. Chem. 1983, 48, 2237-2242
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the total synthesis of Seychellene.
Protocol 1: Intramolecular Michael Addition (Piers et al.)
This protocol describes the cyclization to form the tricyclic ketone precursor to norseychellanone.
Reagents and Materials:
Bicyclic enone intermediate
Potassium hydride (KH), 35% dispersion in mineral oil
Hexamethylphosphoramide (HMPA), freshly distilled
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
Argon atmosphere
Procedure:
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet is charged with a 35% dispersion of potassium hydride in mineral oil.
The mineral oil is removed by washing the potassium hydride three times with dry THF under an argon atmosphere.
Freshly distilled THF is added to the flask to create a slurry of potassium hydride.
To the stirred slurry is added a solution of the bicyclic enone intermediate in dry THF via a syringe pump over a period of 4 hours at room temperature.
After the addition is complete, freshly distilled HMPA is added, and the reaction mixture is heated to reflux.
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.
The mixture is extracted three times with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tricyclic ketone.
Visualizations
The following diagrams illustrate key concepts and workflows in the total synthesis of Seychellene.
Caption: Retrosynthetic analysis of Seychellene highlighting key bond disconnections.
Technical Support Center: Optimizing Seychellene Yield and Purity from Natural Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Seyche...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Seychellene extracted from natural sources, primarily Pogostemon cablin (Patchouli).
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of Seychellene.
Extraction Phase
Issue 1: Low Overall Essential Oil Yield
Potential Cause
Troubleshooting Steps
Improper Plant Material Preparation
- Drying: Ensure patchouli leaves are adequately dried (wilting in the shade for a few days is common) to reduce moisture content and concentrate the oil. Over-drying can lead to loss of volatile compounds.[1][2] - Grinding: Reduce the particle size of the dried leaves to increase the surface area for extraction. For SC-CO2 extraction, an ideal particle size is between 0.3–1 mm. Be cautious of grinding too finely, as it may cause clogging.[3]
Suboptimal Extraction Method/Parameters
- Method Selection: For heat-sensitive compounds like Seychellene, Supercritical CO2 (SC-CO2) extraction can offer higher yields and better quality compared to traditional steam distillation, which can cause thermal degradation.[4] - Steam Distillation: Ensure the steam passes evenly through the plant material. Avoid channeling by packing the still uniformly. The distillation duration is typically 6-8 hours.[2][5] - SC-CO2 Extraction: Optimize pressure and temperature. Higher pressure generally increases yield. For oils, a recommended range is 20–35 MPa and 40–50°C.[3][4]
Harvesting and Seasonal Variations
- Harvest Time: The essential oil content in plants can fluctuate. Research the optimal harvest time for patchouli in your region.[6] - Season: Studies have shown that the winter season may yield the highest amount of essential oil from patchouli.[7]
Equipment Issues
- Leaks: Check for any leaks in the extraction system, which can lead to loss of volatile compounds. - Improper Maintenance: Regularly maintain and clean extraction equipment to ensure optimal performance.[6]
Issue 2: Low Concentration of Seychellene in the Extracted Oil
Potential Cause
Troubleshooting Steps
Extraction Method Affecting Chemical Profile
- Steam Distillation: High temperatures can potentially degrade some thermolabile compounds. While Seychellene is relatively stable, prolonged exposure to high heat can be detrimental. - SC-CO2 Extraction: This method generally preserves the chemical profile of the essential oil more effectively due to lower operating temperatures.[4]
Plant Material Quality
- Chemotype Variation: The chemical composition of patchouli oil can vary based on the plant's geographical origin and chemotype. Source plant material from regions known to produce oil with a higher Seychellene content. - Plant Part Used: The highest quality oil is typically found in the top leaves and tender twigs.[2]
Incomplete Extraction
- Duration: Ensure the extraction time is sufficient to extract the less volatile sesquiterpenes like Seychellene. In steam distillation, heavier fractions containing sesquiterpenes are typically collected later in the process.[5]
Purification Phase
Issue 3: Poor Separation of Seychellene from Other Sesquiterpenes
Potential Cause
Troubleshooting Steps
Inadequate Fractional Distillation Parameters
- Vacuum Level: Conduct fractional distillation under vacuum to reduce the boiling points of the components and prevent thermal degradation. A pressure of around 100 mbar is a good starting point.[8] - Temperature Gradient: Use a slow and controlled temperature increase to allow for the separation of compounds with close boiling points. Collect fractions at narrow temperature intervals (e.g., every 5°C).[8] - Column Height: A taller fractionation column generally provides better separation.[9]
Ineffective Flash Chromatography
- Solvent System Selection: The choice of eluent is critical. The ideal solvent system should provide a good separation of the target compound on a TLC plate, with an Rf value for Seychellene between 0.2 and 0.3.[10] - Silica Gel Quality: Use silica gel with a particle size of 40-63 µm (230-400 mesh) for optimal separation in flash chromatography.[10] - Column Loading: Do not overload the column. The amount of crude material should be appropriate for the column size.
Co-elution of Isomers or Structurally Similar Compounds
- Multiple Purification Steps: Consider a multi-step purification process. For example, an initial fractional distillation to enrich the Seychellene fraction, followed by flash chromatography for fine purification.
Issue 4: Low Recovery of Seychellene After Purification
Potential Cause
Troubleshooting Steps
Decomposition on Silica Gel
- Compound Stability: Test the stability of Seychellene on a TLC plate by spotting the sample, letting it sit for a while, and then developing it to see if any degradation occurs. If unstable, consider using a different stationary phase like alumina or deactivated silica gel.[11]
Losses During Solvent Removal
- Volatility: Although a sesquiterpene, Seychellene has some volatility. Be cautious during solvent evaporation (rotary evaporation) to avoid sample loss.
Irreversible Adsorption
- Strong Binding to Stationary Phase: In some cases, compounds can bind too strongly to the silica gel, leading to poor recovery. Adjusting the polarity of the eluent might help, but if the problem persists, a different adsorbent may be necessary.
Frequently Asked Questions (FAQs)
Extraction
Q1: What is the best extraction method for obtaining a high yield of Seychellene?
A1: Supercritical CO2 (SC-CO2) extraction is often considered superior for obtaining high yields of essential oils with preserved chemical integrity, including Seychellene. It avoids the high temperatures of steam distillation that can lead to thermal degradation.[4] Studies have shown that SC-CO2 extraction can provide a higher yield compared to steam distillation.
Q2: How does the drying of patchouli leaves affect the final yield of Seychellene?
A2: Proper drying is crucial. Wilting and partial drying in the shade for a few days can reduce the moisture content, which concentrates the essential oil and can enhance the aroma complexity through mild fermentation. This generally leads to a better oil yield during distillation.[1]
Q3: Can I use fresh patchouli leaves for extraction?
A3: While some believe that distilling fresh leaves yields the freshest oil, it is more common to use dried leaves. Fresh leaves have a high water content, which can affect the efficiency of the extraction process.[2]
Purification
Q4: What is the principle behind using fractional distillation to purify Seychellene?
A4: Fractional distillation separates compounds based on their different boiling points. By carefully controlling the temperature and pressure (usually under vacuum), different fractions of the essential oil can be collected as they vaporize and condense. Seychellene, being a sesquiterpene, will have a different boiling point than other components like patchouli alcohol or lighter monoterpenes.[8]
Q5: How do I choose the right solvent system for flash chromatography of a Seychellene-rich fraction?
A5: The ideal solvent system should provide a good separation of your target compound on a Thin Layer Chromatography (TLC) plate. Aim for an Rf value for Seychellene in the range of 0.2-0.3 for the best separation on a column.[10]
Q6: My Seychellene sample is still impure after one round of flash chromatography. What should I do?
A6: You can try a second round of flash chromatography using a different solvent system to target the remaining impurities. Alternatively, you could use a different purification technique, such as preparative HPLC, for higher resolution separation.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Patchouli Oil
(Note: This table illustrates the general trend of decreasing lighter components like Seychellene in later, higher-temperature fractions as the more abundant, higher-boiling point Patchouli Alcohol becomes concentrated.)
Experimental Protocols
Protocol 1: Steam Distillation of Patchouli Leaves
Preparation of Plant Material:
Harvest patchouli leaves and dry them in a shaded, well-ventilated area for 3-5 days.
Once dried, coarsely grind the leaves.
Distillation Setup:
Load the ground leaves into the still. Pack the material uniformly to prevent the formation of steam channels.[2]
The still is connected to a separate boiler that generates steam.
Extraction:
Introduce steam from the boiler into the bottom of the still.
The steam passes through the plant material, vaporizing the essential oils.
The steam and essential oil vapor mixture travels to a condenser.
The condenser, cooled with water, liquefies the vapor.
Collection:
The condensate (a mixture of essential oil and water) is collected in a separator (Florentine flask).
Due to their different densities, the essential oil will form a layer on top of the water.
Separate the oil from the water. The distillation process typically lasts for 6-8 hours to ensure the extraction of heavier sesquiterpenes.[5]
Protocol 2: Supercritical CO2 (SC-CO2) Extraction of Patchouli Leaves
Preparation of Plant Material:
Dry and grind the patchouli leaves to a particle size of approximately 0.3-1.0 mm.[3]
Place the ground material into the extraction vessel.
Extraction Parameters:
Set the desired extraction temperature (e.g., 40-80°C) and pressure (e.g., 10-30 MPa).[4]
Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state.
Extraction Process:
The supercritical CO2 flows through the extraction vessel, dissolving the essential oils from the plant material.
The CO2, now laden with the extract, passes into a separator.
Separation and Collection:
In the separator, the pressure and/or temperature is changed, causing the CO2 to lose its solvent power and return to a gaseous state.
The essential oil precipitates out and is collected from the bottom of the separator.
The CO2 can be recycled back into the system.
Protocol 3: Purification of Seychellene by Flash Chromatography
Preparation:
Obtain a Seychellene-rich fraction from the initial extraction, for example, through fractional distillation.
Select an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) by performing TLC analysis to achieve an Rf value of 0.2-0.3 for Seychellene.[10]
Column Packing:
Pack a glass column with silica gel (40-63 µm) in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
Sample Loading:
Dissolve the crude Seychellene-rich fraction in a minimal amount of the eluent.
Carefully load the sample onto the top of the silica gel bed.
Elution:
Apply pressure (e.g., from a nitrogen or air line) to the top of the column to force the solvent through the silica gel at a steady rate.
Collect fractions in test tubes.
Analysis and Pooling:
Monitor the collected fractions by TLC to identify which ones contain the pure Seychellene.
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Seychellene.
Technical Support Center: Optimization of GC-MS Parameters for Sensitive Seychellene Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spec...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of seychellene.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am not seeing a peak for seychellene, or the peak is very small. What should I do?
Answer:
A complete loss of signal or a very weak signal can be attributed to several factors. Follow these troubleshooting steps:
Verify Sample Preparation: Ensure your sample concentration is appropriate. For trace analysis, a concentration of approximately 10 µg/mL is a good starting point for a 1 µL splitless injection.[1] Confirm that the solvent used (e.g., hexane, ethyl acetate, dichloromethane) is volatile and compatible with your GC-MS system.[1][2] Water and non-volatile solvents should be avoided.[2]
Check Injection Parameters:
Injection Mode: For sensitive analysis, a splitless injection is generally preferred as it directs more of the sample onto the column.[3] If using a split injection, ensure the split ratio is not too high, which would reduce the amount of sample reaching the column.[4] A pulsed split injection can also enhance sensitivity.[4]
Injector Temperature: The injector temperature must be high enough to ensure complete volatilization of seychellene. A starting temperature of 250 °C is common for sesquiterpenes.[5][6] If the temperature is too low, less volatile compounds like seychellene may not transfer efficiently to the column.[7]
Syringe and Septum: Check for leaks in the injector septum and ensure the syringe is functioning correctly and aspirating the correct sample volume.[8]
Inspect the GC Column and Inlet Liner:
Contamination: The inlet liner and the front of the GC column can become contaminated with non-volatile matrix components, leading to a loss of active sites and poor analyte transfer.[7] Try cleaning or replacing the liner and trimming 10-20 cm from the front of the column.[9]
Column Installation: Ensure the column is installed correctly in both the injector and the detector, at the manufacturer-recommended height.[8][9]
Confirm MS Detector Settings:
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.[10][11]
Detector Function: Verify that the mass spectrometer is tuned and functioning correctly. Check the detector voltages and ensure there are no issues with the electron multiplier.
Question: My seychellene peak is showing significant tailing. What are the likely causes and solutions?
Answer:
Peak tailing is often an indication of undesirable interactions between the analyte and the GC system. Here’s how to troubleshoot this issue:
Active Sites in the System: Polar or active sites within the inlet liner or at the head of the column can interact with analytes, causing tailing.[9]
Solution: Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the GC column to remove any contaminated section.[9]
Improper Column Installation: An incorrectly installed column can lead to poor peak shape.
Solution: Ensure the column cut is clean and at a 90-degree angle. Re-install the column at the correct height in the inlet as per the manufacturer's guidelines.[9]
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting, but in some cases, it may contribute to tailing.
Solution: Dilute your sample and reinject.
Chemical Incompatibility: Ensure the stationary phase of your column is appropriate for sesquiterpene analysis. A non-polar column, such as one with a 5% phenyl methyl siloxane phase (e.g., HP-5ms), is commonly used.[12]
Question: I am observing peak fronting for my seychellene standard. What does this indicate?
Answer:
Peak fronting is most commonly caused by column overload.[9]
Solution:
Reduce Sample Concentration: The most straightforward solution is to dilute your sample.
Check Injection Volume: Ensure you are not injecting too large a volume for the column's capacity.
Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of analyte reaching the column.[9]
Use a Higher Capacity Column: Consider using a column with a thicker stationary phase film if you consistently need to analyze high-concentration samples.
Question: My baseline is noisy, making it difficult to detect low levels of seychellene. How can I improve the signal-to-noise ratio?
Answer:
A noisy baseline can obscure small peaks and negatively impact sensitivity. Here are some common causes and solutions:
Contamination: Contamination in the carrier gas, injector, or column can lead to a high baseline.
Solution: Ensure high-purity carrier gas (Helium is common) and install or replace gas purifiers.[13] Bake out the column according to the manufacturer's instructions to remove contaminants. Clean the injector and replace the liner and septum.[14]
Column Bleed: At high temperatures, the stationary phase of the column can degrade and "bleed," causing a rising baseline, particularly at the end of a temperature program.
Solution: Use a column specifically designed for low bleed (e.g., MS-grade columns). Ensure the final oven temperature does not exceed the column's maximum operating temperature.
Leaks: Leaks in the system, especially around the injector or column fittings, can introduce air and other contaminants, leading to a noisy baseline.
Solution: Use an electronic leak detector to check all fittings and connections.
Detector Issues: A contaminated detector can also be a source of noise.
Solution: Follow the manufacturer's instructions for cleaning the ion source.[14]
Frequently Asked Questions (FAQs)
What are the typical mass fragments for seychellene?
While a full fragmentation pattern should be confirmed with a standard, seychellene (C15H24) has a molecular weight of 204. Key fragment ions can be used for identification and quantification in Selected Ion Monitoring (SIM) mode to enhance sensitivity. Common fragment ions for sesquiterpenes are often found in the m/z range of 91, 105, 119, 133, 147, 161, 189, and the molecular ion at 204. For specific identification, it is crucial to compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley).
What is the best type of GC column for seychellene analysis?
A non-polar capillary column is generally recommended for the analysis of sesquiterpenes like seychellene. A common choice is a column with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5ms, DB-5ms, or equivalent).[12] Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[12][15]
Should I use a split or splitless injection for sensitive seychellene detection?
For achieving the lowest detection limits, a splitless injection is preferred. This technique transfers the majority of the sample onto the GC column, maximizing sensitivity.[3] However, splitless injections can sometimes lead to broader peaks for early eluting compounds. If your seychellene peak is well-resolved and you require maximum sensitivity, splitless is the way to go. A pulsed split injection can be a good compromise, offering improved peak shape while still allowing for low split ratios to enhance sensitivity.[4]
What carrier gas and flow rate are recommended?
Helium is the most commonly used carrier gas for GC-MS due to its inertness and good performance.[13] A constant flow rate of 1.0 mL/min is a typical starting point.[10][16] Hydrogen can also be used as a carrier gas and offers faster analysis times, but it is reactive and may not be suitable for all applications or MS systems without specific source configurations.[13][17]
GC-MS Parameter Optimization Summary
The following table summarizes typical GC-MS parameters for the analysis of sesquiterpenes, including seychellene. These should be considered as starting points for method development and optimization.
Parameter
Recommended Setting
Rationale for Sensitive Seychellene Detection
GC Column
30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5ms)
A non-polar column provides good separation for sesquiterpenes. This is a widely used and robust column choice.[12][15]
Injection Mode
Splitless or Pulsed Split
Maximizes the amount of analyte transferred to the column, which is crucial for trace-level detection.[3][4]
Injection Volume
1 µL
A standard volume that balances sensitivity with the risk of column overload.[11]
Injector Temperature
250 °C
Ensures complete and rapid vaporization of sesquiterpenes without causing thermal degradation.[5][6]
Carrier Gas
Helium
Inert gas that provides good chromatographic efficiency and is compatible with most mass spectrometers.[13]
Carrier Gas Flow Rate
1.0 mL/min (Constant Flow)
A typical flow rate that provides a good balance between analysis speed and separation efficiency.[10][16]
Oven Temperature Program
Initial: 60 °C (hold 1-2 min), Ramp: 3-10 °C/min to 240-280 °C (hold 5 min)
A lower initial temperature helps to focus the analytes at the head of the column. The ramp rate can be adjusted to optimize separation from other compounds. A final temperature of at least 240 °C is needed to elute all sesquiterpenes.[16][18][19]
MS Transfer Line Temp.
250 - 280 °C
Prevents condensation of the analytes as they transfer from the GC to the MS.[11][18]
Ion Source Temperature
230 °C
A standard ion source temperature for EI that provides stable fragmentation patterns.[19]
Ionization Energy
70 eV
Standard energy for electron ionization that generates reproducible mass spectra for library matching.[10][11]
Mass Scan Range
m/z 40-450
A wide enough range to capture the molecular ion of seychellene (204) and its characteristic fragment ions.[16]
Detector Mode
Full Scan (for identification), SIM (for sensitive quantification)
Full scan is used to identify compounds by their mass spectra. Selected Ion Monitoring (SIM) significantly increases sensitivity by only monitoring specific ions of interest.[18]
Experimental Protocols
Protocol 1: Sample Preparation for Seychellene Analysis from Plant Material
This protocol describes a general method for the solvent extraction of seychellene from a dried plant matrix.
Materials:
Dried and powdered plant material
Ethyl acetate (GC grade) or Hexane (GC grade)
Anhydrous sodium sulfate
Vortex mixer
Centrifuge
2 mL glass vials with PTFE-lined caps
Micropipettes
Procedure:
Weigh approximately 100 mg of the dried, powdered plant material into a 2 mL glass vial.
Add 1.5 mL of ethyl acetate (or another suitable volatile solvent) to the vial.
Cap the vial tightly and vortex vigorously for 1 minute to ensure thorough mixing.
Centrifuge the vial at 5000 x g for 10 minutes to pellet the solid plant material.[15]
Carefully transfer the supernatant to a clean glass vial.
Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.
Transfer the dried extract to a new autosampler vial for GC-MS analysis. If necessary, dilute the sample to fall within the calibration range.
Protocol 2: GC-MS Analysis of Seychellene
This protocol outlines the instrumental parameters for the analysis of seychellene.
Instrumentation:
Gas Chromatograph with a split/splitless injector
Mass Spectrometer (Single Quadrupole or equivalent)
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
Set GC Parameters:
Injector Temperature: 250 °C
Injection Mode: Splitless
Injection Volume: 1 µL
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.
Ionization Mode: Electron Ionization (EI) at 70 eV
Acquisition Mode: For initial identification, use Full Scan mode with a mass range of m/z 40-450. For sensitive quantification, use Selected Ion Monitoring (SIM) mode, monitoring key ions for seychellene (e.g., m/z 204, 189, 161).
Analysis:
Inject a solvent blank to ensure the system is clean.
Inject a series of calibration standards to establish a calibration curve.
Inject the prepared samples.
Process the data using the appropriate software, integrating the peak for seychellene and quantifying using the calibration curve.
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues in seychellene analysis.
Technical Support Center: Overcoming Stereoselectivity Challenges in Seychellene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Seychellene. The conte...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Seychellene. The content focuses on addressing specific stereoselectivity challenges that may be encountered during key experimental steps.
The intramolecular [4+2] cycloaddition is a powerful method for constructing the tricyclic core of Seychellene. However, achieving the desired endo stereoselectivity can be challenging.
Q1: My intramolecular Diels-Alder reaction is producing a significant amount of the undesired exo diastereomer. How can I improve the endo selectivity?
A1: The endo:exo selectivity in an intramolecular Diels-Alder reaction is often under kinetic control. The endo product is typically the kinetically favored product due to secondary orbital interactions in the transition state, while the exo product is often the thermodynamically more stable isomer.[1][2][3][4] Therefore, reaction conditions that favor kinetic control are crucial.
Temperature: Lower reaction temperatures generally favor the kinetic endo product. High temperatures can lead to a retro-Diels-Alder reaction, allowing for equilibration to the more stable exo isomer. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Lewis Acid Catalysis: The use of a Lewis acid can accelerate the reaction and enhance endo selectivity by coordinating to the dienophile, which can lower the energy of the endo transition state.[3]
Solvent: The choice of solvent can influence the transition state geometry. Non-polar solvents are generally preferred for thermal Diels-Alder reactions.
Troubleshooting Workflow for Poor endo:exo Selectivity:
Caption: Troubleshooting workflow for improving endo:exo selectivity.
Transition State Diagram for endo vs. exo Cyclization:
Caption: Simplified transition states for endo and exo Diels-Alder products.
Tandem Michael Addition / Intramolecular Alkylation (Srikrishna-type Synthesis)
This enantioselective approach often starts from a chiral precursor like (R)-carvone and relies on a sequence of a highly diastereoselective Michael addition to construct a bicyclo[2.2.2]octane system, followed by an intramolecular alkylation to form a key quaternary stereocenter.
Q2: The initial intermolecular Michael addition in my synthesis is giving a low diastereomeric ratio. How can I improve the stereoselectivity?
A2: The diastereoselectivity of the Michael addition is critical for setting the stereochemistry of the bicyclo[2.2.2]octane core. The facial selectivity of the attack of the nucleophile on the Michael acceptor is influenced by the existing stereocenters in the starting material.
Choice of Base and Solvent: The nature of the enolate (or other nucleophile) is highly dependent on the base and solvent used. Aprotic solvents and bulky, non-coordinating bases can influence the aggregation state and geometry of the enolate, which in turn affects the diastereoselectivity of the addition.
Temperature: As with many stereoselective reactions, lower temperatures often lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Chelating Lewis Acids: The use of a chelating Lewis acid can pre-organize the Michael acceptor and the nucleophile, leading to a more ordered transition state and improved diastereoselectivity.
Q3: The subsequent intramolecular alkylation to form the quaternary center is proceeding with low yield or is not stereospecific. What are the potential issues?
A3: The formation of a quaternary stereocenter via intramolecular alkylation can be challenging due to steric hindrance.
Enolate Formation: Ensure complete and regioselective formation of the desired enolate prior to the intramolecular alkylation. The use of strong, hindered bases like LDA or KHMDS at low temperatures is often necessary.
Leaving Group: The nature of the leaving group on the alkylating chain is important. Iodides are generally more reactive than bromides or tosylates.
Ring Strain: The formation of the new ring during the intramolecular alkylation can be disfavored due to ring strain. The conformation of the bicyclo[2.2.2]octane system will dictate the feasibility of the cyclization. Molecular modeling may be helpful to assess the transition state energy.
Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions, as side reactions can be prevalent.
Logical Flow for Tandem Michael Addition-Alkylation:
Troubleshooting the purification of Seychellene from complex matrices
Welcome to the technical support center for the purification of Seychellene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of Seychellene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of Seychellene from complex matrices.
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Question 1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?
Answer: A low yield from the initial extraction is a common issue that can stem from several factors related to the raw material and the extraction method.[1]
Raw Material Preparation: Inefficient grinding or drying of the source material (e.g., patchouli leaves) can significantly limit solvent access to the target compound. Ensure the material is finely and consistently powdered to maximize the surface area for extraction.
Solvent Selection: The choice of solvent is critical. Seychellene is a non-polar sesquiterpene, so non-polar solvents are generally more effective. However, the complexity of the matrix may require optimization.
Troubleshooting Steps:
Test a range of solvents with varying polarities.
Consider using co-solvents to enhance extraction efficiency.
Advanced methods like Supercritical CO2 (SC-CO2) extraction can offer higher yields compared to traditional methods like steam distillation.[2][3] For instance, SC-CO2 extraction of patchouli has been shown to yield up to 12.41% crude oil under optimized conditions (20 MPa at 80°C).[3]
Extraction Method: Traditional methods like steam distillation can lead to thermal degradation of heat-sensitive compounds.[3]
Consider alternative methods: Maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can be more efficient and gentler on the target compound.[1]
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Purification & Chromatography
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Question 2: I'm observing co-elution of Seychellene with other structurally similar compounds during column chromatography. How can I improve the separation?
Answer: Co-elution is a frequent challenge when purifying compounds from complex natural product extracts, which often contain numerous isomers and related substances.[4]
Optimize Chromatographic Conditions:
Stationary Phase: If using silica gel, consider its activity level. For non-polar compounds like Seychellene, a less active stationary phase might be beneficial. Alternatively, alumina or a bonded phase like C18 could provide different selectivity.[1]
Mobile Phase (Eluent): The key to good separation is finding an eluent system that provides an optimal retention factor (Rf) for Seychellene, typically between 0.3 and 0.4 on a TLC plate.[1]
Run preliminary separations using Thin-Layer Chromatography (TLC) to screen various solvent systems (e.g., different ratios of hexane and ethyl acetate).[5]
Elution Technique: Employ a shallow gradient elution, where the polarity of the mobile phase is increased very slowly.[1] This can help resolve compounds with very similar polarities.
Column Parameters: Use a longer, narrower column for higher resolution. Ensure the column is packed properly to avoid channeling.[6]
Fraction Collection: Collect smaller fractions and analyze them meticulously by TLC or GC-MS to avoid combining fractions containing impurities with your pure compound.[1]
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Question 3: My Seychellene seems to be degrading during the purification process. What can I do to prevent this?
Answer: Compound degradation can be caused by exposure to heat, light, air (oxidation), or incompatible pH levels.[1][7]
Minimize Exposure:
Temperature: Work at lower temperatures whenever possible. If using techniques that require heat, such as solvent evaporation, use the lowest effective temperature.
Light and Air: Protect your sample from direct light and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
pH Control: The stability of natural products can be pH-dependent.[7] If performing liquid-liquid extractions or using acidic/basic mobile phases, ensure the pH is compatible with Seychellene's stability.
Stationary Phase Inertness: Some compounds are unstable on silica gel. If degradation is suspected, switch to a more inert stationary phase like alumina.[1]
Forced Degradation Studies: To understand the stability of Seychellene under your specific conditions, you can perform forced degradation studies by intentionally exposing it to stress conditions like acid, base, oxidation, and heat.[8][9][10] This can help identify the cause of degradation.
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Question 4: I am having trouble achieving the desired level of purity (>95%). What advanced techniques can I use?
Answer: When standard column chromatography is insufficient, more advanced or repeated chromatographic steps are necessary.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolution than traditional column chromatography.
Method Development: Start with an analytical HPLC to develop a separation method. A reverse-phase C18 column with a mobile phase like acetonitrile and water is a common starting point.[11] The method will need to be optimized for Seychellene.
High-Performance Centrifugal Partition Chromatography (HPCPC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial if your compound is unstable on silica or alumina.[12]
Fractional-Vacuum Distillation: For volatile compounds like Seychellene, fractional distillation under vacuum can be an effective purification method, separating compounds based on their boiling points.[2][13]
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Analysis & Quantification
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Question 5: I suspect matrix effects are interfering with the accurate quantification of Seychellene by GC-MS or LC-MS. How can I mitigate this?
Answer: Matrix effects can significantly impact the accuracy and sensitivity of analytical methods by causing ion suppression or enhancement.[14]
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[14] This may involve an additional solid-phase extraction (SPE) step or liquid-liquid extraction.
Optimize Chromatographic Separation: Ensure that Seychellene is chromatographically resolved from the bulk of the matrix components. Adjusting the gradient or changing the column can improve separation.[14]
Use an Internal Standard: The use of a suitable internal standard, ideally a stable isotope-labeled version of Seychellene, can compensate for matrix effects and variations in sample preparation and injection volume.[15]
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the actual samples, leading to more accurate quantification.[14]
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Data Presentation
Table 1: Seychellene Content in Patchouli Oil from Different Extraction Methods
Prepare a slurry of silica gel (230-400 mesh for flash chromatography) in a non-polar solvent (e.g., hexane).[21]
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles. Do not let the column run dry.[21]
Sample Loading:
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
Alternatively, for "dry loading," adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
Add a protective layer of sand on top of the sample.[22]
Elution:
Begin elution with a non-polar solvent (e.g., 100% hexane).
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in small increments.
Maintain a constant flow rate. For flash chromatography, a flow rate of about 2 inches per minute is often recommended.[22]
Fraction Collection:
Collect fractions in separate test tubes.
Monitor the separation by analyzing the fractions using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
Combine the fractions that contain pure Seychellene.
Solvent Removal:
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Seychellene.
Visualizations
Caption: General workflow for the purification of Seychellene.
Caption: Troubleshooting decision tree for low purity issues.
Addressing the instability of Seychellene under various storage conditions
Welcome to the Technical Support Center for Seychellene. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the potential instability of Seychellene under variou...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for Seychellene. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the potential instability of Seychellene under various storage and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is Seychellene and why is its stability a concern?
Seychellene is a naturally occurring sesquiterpene hydrocarbon. Like many other sesquiterpenes and volatile oils, Seychellene can be susceptible to degradation under common laboratory and storage conditions. Factors such as temperature, exposure to light, and the presence of oxygen can lead to chemical modifications, potentially impacting its purity, bioactivity, and the reproducibility of experimental results.
Q2: What are the ideal long-term storage conditions for pure Seychellene?
For optimal long-term stability, pure Seychellene should be stored as a solid or neat oil under the following conditions:
Temperature: -20°C is highly recommended to minimize thermal degradation.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Container: Use a tightly sealed, amber glass vial or an opaque container to protect from light.
Moisture: Protect from moisture, which can contribute to hydrolytic degradation, although as a hydrocarbon, Seychellene itself is not directly susceptible to hydrolysis.
Q3: How should I store Seychellene in solution?
When preparing stock solutions of Seychellene for experimental use, the following practices are recommended:
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of lipophilic compounds like Seychellene for biological assays. For other applications, high-purity, anhydrous solvents such as ethanol, methanol, or hexane may be suitable. Be aware that some solvents, like ethanol, have the potential to form adducts with certain sesquiterpenes over time.
Storage Temperature: Store stock solutions at -20°C or lower.
Aliquoting: To avoid repeated freeze-thaw cycles that can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Container: Use tightly sealed, amber vials to protect from light and solvent evaporation.
Q4: What are the primary factors that can cause Seychellene to degrade?
The main factors contributing to the degradation of Seychellene are:
Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products, such as epoxides and hydroperoxides. This process can be accelerated by light and heat.
Thermal Stress: Elevated temperatures can promote isomerization, rearrangement, and other degradation reactions.
Photodegradation: Exposure to UV or even ambient light can provide the energy for photochemical reactions, leading to the formation of degradation products.
Troubleshooting Guide
Issue Observed
Potential Cause
Recommended Action & Troubleshooting Steps
Inconsistent or reduced biological activity in assays.
Degradation of Seychellene stock solution.
1. Verify Storage: Confirm that the stock solution has been stored at -20°C or below, protected from light, and tightly sealed. 2. Avoid Repeated Freeze-Thaw Cycles: If the main stock has been subjected to multiple freeze-thaw cycles, prepare a fresh dilution from a new, unopened aliquot. 3. Use a Fresh Sample: If degradation is suspected, it is best to use a fresh, properly stored sample of Seychellene to prepare a new stock solution. 4. Analytical Confirmation: If possible, analyze the purity of the stock solution using Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of degradation products.
Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC).
Seychellene has degraded into one or more new compounds.
1. Review Sample Handling: Assess the sample's history, including storage conditions, solvent used, and exposure to light and air. 2. Characterize Degradants: Use mass spectrometry (MS) data to determine the molecular weights of the unknown peaks. This can provide clues about the type of degradation (e.g., an increase of 16 amu suggests mono-oxidation). 3. Perform a Forced Degradation Study: To confirm the identity of degradation products, a controlled forced degradation study can be performed on a pure sample of Seychellene (see Experimental Protocols section).
Change in the physical appearance of the sample (e.g., color change, increased viscosity).
Significant degradation and formation of oxidation or polymerization products.
1. Do Not Use: A visible change in the sample is a strong indicator of significant degradation. The sample should be discarded. 2. Review Storage Procedures: Re-evaluate your storage protocols to prevent future degradation. Ensure containers are appropriate and properly sealed under an inert atmosphere if necessary.
Quantitative Data Summary
While specific quantitative stability data for Seychellene is not extensively available in the literature, the following table summarizes typical stability data for related sesquiterpenes found in essential oils under various conditions. This can serve as a general guideline for handling Seychellene.
Storage Condition
Compound Class
Typical Observation
Reference for General Principle
Room Temperature (25°C), Exposed to Air & Light
Sesquiterpenes in Essential Oils
Significant degradation observed over weeks to months. Formation of oxidation products.
General knowledge on essential oil stability.
Refrigerated (4°C), Dark
Sesquiterpenes in Essential Oils
Moderate stability, with slow degradation over several months.
General knowledge on essential oil stability.
Frozen (-20°C), Dark, Inert Atmosphere
Sesquiterpenes
High stability, considered the optimal condition for long-term storage.
General knowledge on natural product storage.
In Solution (DMSO), -20°C
Lipophilic Compounds
Generally stable for months, but repeated freeze-thaw cycles should be avoided.
Common laboratory practice for stock solutions.
Elevated Temperature (e.g., 40-60°C)
Volatile Oils
Accelerated degradation, with half-lives significantly reduced.
Protocol 1: Forced Degradation Study of Seychellene
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for Seychellene.
Objective: To intentionally degrade Seychellene under controlled stress conditions and identify the resulting products.
Materials:
Pure Seychellene
Methanol or Acetonitrile (HPLC grade)
Deionized water
Hydrochloric acid (HCl), 0.1 N
Sodium hydroxide (NaOH), 0.1 N
Hydrogen peroxide (H₂O₂), 3%
UV lamp (254 nm and 365 nm)
Heating block or oven
GC-MS system
Procedure:
Preparation of Stock Solution: Prepare a stock solution of Seychellene in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
Stress Conditions (perform in parallel):
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equal amount of 0.1 N NaOH before analysis.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equal amount of 0.1 N HCl before analysis.
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Place 1 mL of the stock solution in a tightly sealed vial and heat at 80°C for 48 hours.
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette or a clear glass vial to UV light (254 nm and 365 nm) for 24-48 hours. Run a control sample stored in the dark.
Sample Analysis:
Analyze all stressed samples, along with an unstressed control sample, by GC-MS.
Compare the chromatograms to identify new peaks corresponding to degradation products.
Use the mass spectra of the new peaks to propose structures for the degradation products.
Protocol 2: Routine Stability Monitoring of Seychellene Stock Solutions
Objective: To periodically assess the stability of a Seychellene stock solution under standard storage conditions.
Materials:
Seychellene stock solution (e.g., in DMSO at -20°C)
GC-MS system
Appropriate solvent for dilution (e.g., ethyl acetate)
Procedure:
Initial Analysis (Time 0): Immediately after preparing a fresh stock solution, dilute a small aliquot with an appropriate solvent and analyze by GC-MS to obtain a baseline purity profile.
Periodic Analysis: At set time intervals (e.g., 1, 3, 6, and 12 months), remove an aliquot from the stored stock solution.
Dilution and Analysis: Dilute the aliquot and analyze by GC-MS under the same conditions as the initial analysis.
Data Comparison: Compare the chromatograms from each time point to the initial profile. Calculate the percentage of Seychellene remaining and note the appearance and relative area of any new peaks.
Visualizations
Logical Workflow for Investigating Seychellene Instability
Caption: A troubleshooting workflow for addressing suspected Seychellene instability.
Potential Degradation Pathways of Seychellene
Caption: Plausible degradation pathways for Seychellene under different stress conditions.
Technical Support Center: Method Refinement for the Large-Scale Isolation of Seychellene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for the large-scale isolation of Seychellene. This resource offers detaile...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for the large-scale isolation of Seychellene. This resource offers detailed experimental protocols, troubleshooting guides, and comparative data to address challenges encountered during the isolation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale isolation of Seychellene?
A1: The most common large-scale methods for isolating Seychellene, a sesquiterpene found in essential oils like patchouli oil, include vacuum fractional distillation and supercritical fluid extraction (SFE) with carbon dioxide (CO2). These methods are often followed by chromatographic purification steps to achieve high purity.[1][2][3]
Q2: What is the typical starting material for Seychellene isolation?
A2: The primary commercial source for Seychellene is patchouli oil, derived from the leaves of the Pogostemon cablin plant.[3][4][5] The concentration of Seychellene in patchouli oil can vary but is one of the main constituents alongside patchouli alcohol, α-guaiene, and δ-guaiene.[5][6]
Q3: What purity of Seychellene can be expected from these methods?
A3: The final purity of Seychellene largely depends on the combination of methods used. Initial extraction or distillation can yield fractions enriched with Seychellene. Subsequent chromatographic purification, such as column chromatography, can further increase the purity to levels suitable for research and development applications.
Q4: What are the main challenges in scaling up Seychellene purification?
A4: Scaling up the purification of Seychellene presents several challenges. These include maintaining separation efficiency, potential thermal degradation of the compound during distillation, and the co-elution of structurally similar sesquiterpenes during chromatography.[7][8] Hardware limitations and changes in fluid dynamics at a larger scale also need to be considered.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the large-scale isolation of Seychellene.
Issue 1: Low Yield of Seychellene Fraction after Distillation
Potential Cause: Inefficient fractionation or improper vacuum pressure and temperature control.
Troubleshooting Steps:
Optimize Vacuum Pressure: Ensure the vacuum system is maintaining a consistent and appropriate pressure (e.g., ~2 kPa). Fluctuations can lead to poor separation.[2]
Refine Temperature Gradients: Monitor the temperature at the distillation head closely and collect fractions within narrow boiling point ranges. Seychellene will be in a specific fraction based on its boiling point relative to other components in the essential oil.[1]
Check for Leaks: Inspect all joints and connections in the distillation apparatus for leaks, as this can compromise the vacuum and affect separation efficiency.
Increase Reflux Ratio: A higher reflux ratio can improve the separation of components with close boiling points, although it may increase distillation time.[6]
Issue 2: Co-elution of Seychellene with Other Sesquiterpenes During Chromatography
Potential Cause: The stationary phase and mobile phase are not providing adequate selectivity for the separation of structurally similar compounds.
Troubleshooting Steps:
Optimize the Mobile Phase: Perform small-scale experiments with different solvent systems to find an eluent that provides better separation of Seychellene from other sesquiterpenes.
Select an Appropriate Stationary Phase: While silica gel is common, other stationary phases like alumina or silver nitrate-impregnated silica gel (which separates compounds based on the number of double bonds) could offer better resolution.
Employ Gradient Elution: A gradual change in the mobile phase composition (gradient elution) can improve the separation of complex mixtures compared to isocratic elution (constant mobile phase composition).
Reduce Column Loading: Overloading the chromatography column can lead to band broadening and poor separation. Reduce the amount of sample loaded onto the column.[7]
Issue 3: Degradation of Seychellene During the Process
Potential Cause: Seychellene, like many terpenes, can be susceptible to thermal degradation at high temperatures.
Troubleshooting Steps:
Utilize Vacuum Distillation: Working under reduced pressure lowers the boiling points of the components, allowing for distillation at lower temperatures and minimizing thermal stress on the compound.[2]
Consider Supercritical Fluid Extraction (SFE): SFE using CO2 can be performed at relatively low temperatures, offering a milder alternative to traditional distillation for thermally sensitive compounds.
Minimize Exposure to Heat and Light: During all stages of processing and storage, protect the Seychellene-containing fractions from excessive heat and direct light to prevent degradation.
Data Presentation
Table 1: Comparison of Large-Scale Isolation Methods for Sesquiterpenes
Method
Typical Yield
Typical Purity
Advantages
Disadvantages
Vacuum Fractional Distillation
Moderate to High
Moderate
Scalable, well-established technology, effective for separating compounds with different boiling points.[2]
Potential for thermal degradation of sensitive compounds, may require further purification.[8]
High initial equipment cost, may require optimization of pressure and temperature.
Column Chromatography
Low to Moderate (as a purification step)
High to Very High
High resolution, adaptable to different scales.[9]
Can be time-consuming and solvent-intensive, risk of sample loss on the column.
Note: Yield and purity can vary significantly based on the starting material and optimization of the process parameters.
Experimental Protocols
Protocol 1: Large-Scale Vacuum Fractional Distillation of Patchouli Oil
Apparatus Setup:
Assemble a fractional distillation apparatus with a large-volume round-bottom flask, a Vigreux or packed distillation column, a distillation head with a thermometer, a condenser, and multiple receiving flasks.
Connect the apparatus to a vacuum pump with a pressure gauge. Ensure all connections are secure and airtight.[1]
Procedure:
Charge the round-bottom flask with crude patchouli oil (e.g., 300 mL).[2]
Begin heating the oil gently with a heating mantle.
Gradually reduce the pressure in the system to the target vacuum level (e.g., approximately 2 kPa).[2]
Monitor the vapor temperature at the distillation head. Collect fractions in separate receiving flasks based on stable temperature plateaus. For patchouli oil, fractions are typically collected at various temperatures between 140°C and 155°C under vacuum.[1][3]
Continue distillation until the desired fractions are collected or the distillation rate significantly slows.
Allow the apparatus to cool completely before slowly releasing the vacuum.
Analysis:
Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition and identify the fraction(s) with the highest concentration of Seychellene.
Protocol 2: Supercritical Fluid Extraction (SFE) of Seychellene (Conceptual)
System Preparation:
Ensure the SFE system, including the CO2 pump, extraction vessel, and collection vessel, is clean and operational.
Procedure:
The solid, pre-treated plant material (e.g., dried and ground patchouli leaves) is loaded into the extraction vessel.
Liquid CO2 is pumped to a heating zone where it is brought to supercritical conditions (above 31°C and 74 bar).[10]
The supercritical CO2 then flows through the extraction vessel, where it dissolves the essential oils, including Seychellene.
The extract-laden CO2 is then passed into a separator at a lower pressure. This causes the CO2 to lose its solvent power, and the extracted oil precipitates.[10]
The extracted oil is collected from the separator. The CO2 can be recompressed and recycled.
Optimization and Analysis:
The selectivity of the extraction can be optimized by adjusting the temperature and pressure.
The collected extract should be analyzed by GC-MS to determine the concentration of Seychellene.
Mandatory Visualization
Caption: Workflow for the isolation and purification of Seychellene.
Caption: Decision tree for troubleshooting low Seychellene yield.
Technical Support Center: Enhancing the Chromatographic Resolution of Seychellene Isomers
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when separating Seychellene isomers.
Frequently Asked Questions (FAQs)
Q1: What are Seychellene isomers and why is their separation critical?
Seychellene is a naturally occurring sesquiterpene hydrocarbon. Like many complex natural molecules, it can exist in different isomeric forms, which have the same molecular formula but different spatial arrangements of atoms. The separation of these isomers is crucial because different isomers can exhibit varied biological, pharmacological, or toxicological properties.[1][2] In drug development and natural product chemistry, isolating and characterizing each isomer is essential to understand its specific effects and ensure the safety and efficacy of potential therapeutic agents.
Q2: Which chromatographic techniques are most effective for separating Seychellene isomers?
The separation of Seychellene isomers, which have very similar physicochemical properties, presents a significant analytical challenge.[3][4] The most successful techniques employ high-resolution chromatography.
Gas Chromatography (GC): As Seychellene is a volatile compound, GC is a primary technique for its analysis, often coupled with Mass Spectrometry (GC-MS).[5][6] Capillary GC offers the high efficiency needed to separate closely related isomers.[7]
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, often providing faster and more efficient separations than traditional liquid chromatography.[8] It is particularly well-suited for chiral separations and uses environmentally friendly carbon dioxide as the main mobile phase.[9][10]
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for the direct separation of enantiomers using a chiral stationary phase (CSP).[11][12]
Q3: What is the role of the stationary phase (column) in resolving Seychellene isomers?
The stationary phase is the most critical factor for achieving selectivity between isomers.[2]
For Geometric or Positional Isomers (Non-Chiral): Columns with unique selectivity, such as those with phenyl or pentafluorophenyl (PFP) phases, can offer different interaction mechanisms beyond simple hydrophobicity, which can be effective for separating positional isomers.[13]
For Enantiomers (Chiral): A chiral stationary phase (CSP) is required. These phases are designed to interact differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are the most common and effective choices for this purpose.[2][14][15]
Q4: How does the mobile phase composition affect separation?
The mobile phase composition is a key parameter for optimizing resolution.
In GC: The carrier gas (e.g., Helium, Hydrogen) and its flow rate must be optimized. The temperature program, however, plays a more significant role than the mobile phase itself.[14]
In HPLC: For normal-phase HPLC, a non-polar mobile phase like hexane is often mixed with a polar modifier such as isopropanol or ethanol. The ratio of these solvents is adjusted to fine-tune the retention and resolution of the isomers.[16]
In SFC: Supercritical CO2 is the primary mobile phase, and its elution strength is modulated by adding a polar organic co-solvent, typically methanol or ethanol.[9][17] The type and percentage of this modifier can dramatically alter selectivity.[9]
Q5: Can derivatization be used to improve the separation of Seychellene isomers?
While Seychellene itself is a hydrocarbon and lacks functional groups for easy derivatization, the concept of derivatization is a valid strategy in chiral separations. For compounds with suitable functional groups (alcohols, amines), reacting the enantiomeric mixture with a pure chiral derivatizing agent creates a mixture of diastereomers.[15] These diastereomers have different physical properties and can be separated on a standard achiral column.[4] However, for Seychellene, direct separation on a chiral stationary phase is the more common and direct approach.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Poor or No Resolution Between Isomer Peaks
1. Inappropriate column selectivity.[2] 2. Sub-optimal mobile phase composition. 3. Incorrect temperature (GC/SFC) or flow rate.[14]
1. Screen different chiral stationary phases (e.g., try a cellulose-based CSP if an amylose-based one failed). 2. Systematically vary the mobile phase modifier (e.g., change from methanol to ethanol in SFC/HPLC) and its percentage. 3. In GC, optimize the temperature ramp; a slower ramp often improves resolution. In SFC/HPLC, adjust the flow rate.
Significant Peak Tailing
1. Active sites in the injector or on the column. 2. Column overload. 3. Column contamination.
1. Use a new or deactivated injector liner. Ensure the column is properly conditioned. 2. Dilute the sample and reinject. 3. Wash the column according to the manufacturer's instructions or trim the front end of a GC column.
Irreproducible Retention Times
1. Insufficient column equilibration time. 2. Fluctuations in temperature or pressure. 3. Mobile phase prepared inconsistently.
1. Increase the equilibration time between runs to ensure the column is stable. 2. Verify the stability of the column oven and pump pressure. 3. Prepare fresh mobile phase daily and ensure accurate mixing.
Isomers Elute Too Quickly or Too Slowly
1. Incorrect mobile phase strength. 2. Inappropriate starting temperature (GC) or column temperature (SFC/HPLC).
1. In HPLC/SFC, adjust the ratio of co-solvent to CO2/main solvent. A stronger (more polar) mobile phase will decrease retention. 2. In GC, adjust the initial oven temperature. In HPLC/SFC, adjust the column temperature, as this can affect both retention and selectivity.[2]
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC-MS) Method for Seychellene Isomers
This protocol provides a starting point for developing a chiral GC method. Optimization will likely be required.
Instrumentation Parameters
Parameter
Setting
Instrumentation
Gas Chromatograph with Mass Spectrometer (GC-MS)
Column
Chiral capillary column (e.g., Rt-βDEXsa, 30 m x 0.25 mm ID, 0.25 µm film thickness)[14]
Carrier Gas
Helium, constant flow at 1.2 mL/min
Injector Mode
Split (e.g., 100:1 split ratio)
Injector Temperature
250°C
Injection Volume
1 µL
Oven Program
Initial: 70°C, hold for 1 min. Ramp: 2°C/min to 180°C. Final Hold: 5 min.
MS Transfer Line
280°C
Ion Source Temp
230°C
Ionization Mode
Electron Ionization (EI) at 70 eV
Scan Range
m/z 40-250
Methodology
Sample Preparation: Dilute the Seychellene isomer mixture in a volatile solvent like hexane to a final concentration of approximately 50-100 µg/mL.
System Setup: Set up the GC-MS system according to the parameters in the table above.
Equilibration: Allow the system to equilibrate at the initial oven temperature until the baseline is stable.
Injection: Inject 1 µL of the prepared sample.
Data Acquisition: Begin the data acquisition run using the specified oven temperature program.
Analysis: Identify peaks based on their mass spectra and evaluate the resolution between the isomers. Adjust the temperature ramp rate to optimize separation; a slower rate generally improves resolution.[14]
UV at 210 nm (as Seychellene lacks a strong chromophore, MS detection is preferred if available)
Methodology
Sample Preparation: Dissolve the Seychellene isomer mixture in methanol or another suitable organic solvent to a concentration of ~0.5 mg/mL.
System Setup: Configure the SFC system with the parameters outlined in the table.
Equilibration: Equilibrate the column with the specified mobile phase composition until the pressure and baseline are stable.
Injection: Inject a small volume (e.g., 2-5 µL) of the sample.
Data Acquisition: Start the run and collect the chromatogram.
Optimization: To improve resolution, screen different co-solvents (e.g., ethanol, isopropanol) and adjust the percentage of the co-solvent. The choice of chiral column is the most impactful parameter.[2]
Visualizations
Caption: Workflow for chromatographic method development.
Caption: Troubleshooting logic for poor resolution.
Overcoming low yields in specific steps of Seychellene synthesis
Welcome to the Technical Support Center for the synthesis of the sesquiterpene Seychellene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common ch...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the synthesis of the sesquiterpene Seychellene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly those related to low yields in specific synthetic steps.
This section addresses common issues encountered during the synthesis of Seychellene and provides actionable troubleshooting advice.
Robinson Annulation for Bicyclic Core Construction
Question: My Robinson annulation step to form the initial bicyclic system is giving a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Robinson annulation during terpene synthesis are often attributed to the polymerization of methyl vinyl ketone (MVK) under basic conditions and other side reactions.[1] Here are several strategies to optimize this step:
MVK Instability: MVK is prone to polymerization. Instead of adding MVK directly, consider using a precursor that generates it in situ. One common precursor is a Mannich base, such as 4-(diethylamino)-2-butanone hydrochloride, which eliminates to form MVK under the reaction conditions.
Reaction Conditions:
Solvent-Free Conditions: Some studies have shown that running the reaction neat (without a solvent) can improve yields.[1]
Temperature and Pressure: Gradual manipulation of temperature and pressure, for instance under supercritical CO2 with a magnesium oxide catalyst, has been reported to promote the one-pot Robinson annulation.[1]
Base Selection: The choice of base is critical. While strong bases are needed to form the enolate, they can also promote MVK polymerization. The yield of the annulated product can vary significantly depending on the base used.[1] It is advisable to screen different bases (e.g., NaOH, KOH, NaOEt) and their concentrations.
Stepwise Procedure: While a one-pot reaction is elegant, isolating the Michael adduct first and then subjecting it to the intramolecular aldol condensation can often lead to higher overall yields.[2]
Intramolecular [2+2] Photocycloaddition for Tricyclic Core Formation
Question: I am struggling with the intramolecular [2+2] photocycloaddition to form the tricyclic core of Seychellene. The yield is low and I'm getting a mixture of diastereomers. How can I optimize this reaction?
Answer: The intramolecular [2+2] photocycloaddition is a powerful but sensitive reaction. Optimizing yield and stereoselectivity often requires careful control of several parameters.
Irradiation Wavelength: The choice of wavelength is crucial. Direct irradiation is typically performed between 300-370 nm.[3] Using a more specific wavelength, such as 366 nm, has been shown to sometimes improve yields.[3]
Temperature: Lowering the reaction temperature can significantly enhance the diastereoselectivity. For example, decreasing the temperature to -75 °C has been shown to improve the diastereomeric ratio.[3]
Lewis Acids: The addition of a Lewis acid can have a profound effect on both the yield and the diastereoselectivity. For instance, the use of AlBr₃ has been reported to perfect the reaction's selectivity and increase the diastereomeric ratio.[3] Chiral Lewis acids can even be used to achieve enantioselective cycloadditions.[3][4]
Photosensitizers: In cases where direct excitation is inefficient, using a photosensitizer like benzophenone can promote the reaction via Dexter energy transfer.[5]
Cope Rearrangement for Skeletal Reorganization
Question: The Cope rearrangement step in my synthesis is inefficient, with a significant amount of starting material remaining. How can I drive the reaction to completion?
Answer: The Cope rearrangement is an equilibrium process, and if the starting material and product are of similar stability, the reaction may not proceed to completion under thermal conditions.[6] Here are some strategies to overcome this:
Oxy-Cope Rearrangement: Introducing a hydroxyl group at the C3 position of the 1,5-diene system allows for an oxy-Cope rearrangement. The initial product is an enol, which then tautomerizes to a ketone. This tautomerization is thermodynamically favorable and drives the equilibrium towards the product.[6]
Anionic Oxy-Cope Rearrangement: Deprotonating the hydroxyl group of the oxy-Cope substrate to form an alkoxide dramatically accelerates the reaction, often allowing it to proceed at much lower temperatures.
Reductive Cope Rearrangement: For substrates with electron-withdrawing groups, a chemoselective reduction can promote a thermodynamically unfavorable[3][3] sigmatropic rearrangement.[7]
Temperature Optimization: In some cases, particularly for strained systems, higher temperatures are required to achieve a reasonable reaction rate. For example, in the synthesis of (±)-clavubicyclone, the Cope rearrangement of a divinylcyclopropane derivative gave a much better yield at 180 °C compared to lower temperatures.[8]
Intramolecular Diels-Alder Reaction for Key Cyclization
Question: My intramolecular Diels-Alder reaction to construct the core of Seychellene is sluggish and gives a low yield. What can I do to improve it?
Answer: The efficiency of an intramolecular Diels-Alder reaction is highly dependent on the substrate's conformation and the reaction conditions. Here are some methods to enhance the yield:
Lewis Acid Catalysis: The use of Lewis acids (e.g., ZnCl₂, Et₂AlCl, TiCl₄) can catalyze the Diels-Alder reaction, often leading to higher yields and improved stereoselectivity.[9]
Solvent Effects: While non-polar solvents like toluene are common, for some Diels-Alder reactions, polar solvents or even water can accelerate the reaction.[9] A 5M solution of lithium perchlorate in ether is another condition that has been shown to be effective.[9]
High-Pressure Conditions: Applying high pressure can increase the rate of the reaction and improve the yield.
Continuous-Flow Reactors: For larger scale synthesis, using a continuous-flow reactor can offer better control over reaction parameters and improve yields and safety.[10][11] The use of heterogeneous catalysts like zeolites in a flow setup can also be beneficial.[11][12]
Lewis Acid-Catalyzed Cyclization in the Jung Synthesis
Question: I am attempting the Lewis acid-catalyzed cyclization of the enone enol ether intermediate as described in the Jung synthesis of Seychellene and obtaining a very low yield, with the major products resulting from a retro-Michael reaction. How can this be improved?
Answer: In the synthesis reported by Jung and Pan, the treatment of the enone enol ether with TiCl₄ at -78°C indeed resulted in a low yield (5%) of the desired tricyclic dione. The primary competing pathway was a retro-Michael reaction.[13] This suggests that the desired endo-6-trig cyclization is not favored, likely due to the constraints of the bicyclic framework.[13]
Alternative Lewis Acids: While the original report used TiCl₄, it would be worthwhile to screen other Lewis acids. Different Lewis acids have varying degrees of oxophilicity and may favor the desired cyclization over the retro-Michael reaction.
Temperature and Reaction Time: Carefully controlling the temperature and reaction time is crucial. A slight increase or decrease in temperature, or a shorter reaction time, might disfavor the retro-Michael pathway.
Alternative Synthetic Routes: Given the inherently low yield of this specific step, it may be more practical to consider alternative synthetic strategies to construct the tricyclic core of Seychellene, such as those developed by Piers or Fukamiya and Yoshikoshi, which report higher overall yields.[14]
Quantitative Data Summary
The following table summarizes reported yields for key reactions in the synthesis of Seychellene and related compounds. This data can be used as a benchmark for your own experiments.
Piers' Stereoselective Synthesis of (±)-Seychellene (Key Steps)
The following protocols are adapted from the synthesis reported by Piers, Britton, and de Waal, which is noted for its high stereoselectivity and good yields.
1. Epoxidation and Thermal Rearrangement:
To a solution of the enol acetate intermediate in benzene, add m-chloroperbenzoic acid (m-CPBA).
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
Remove the solvent under reduced pressure.
The resulting crude epoxide is then heated (thermally rearranged) to afford the crystalline keto-acetate.
The product can be purified by crystallization.
Reported Yield: 74%
2. Conversion of Norseychellanone to (±)-Seychellene:
To a solution of norseychellanone in anhydrous ether at 0°C, add a solution of methyl lithium in ether.
Allow the reaction to stir until completion (monitor by TLC).
Carefully quench the reaction with water and extract the product with ether.
The crude tertiary alcohol is then dissolved in a mixture of benzene and pyridine.
Thionyl chloride is added dropwise at 0°C.
The reaction mixture is stirred and then worked up by washing with water and brine.
The crude product is purified by chromatography to yield (±)-seychellene.
Reported Yield: 85%
Visualizations
Troubleshooting Workflow for Low-Yield Reactions
Caption: A general troubleshooting workflow for addressing low-yield chemical reactions.
Navigating the Intricacies of Seychellene Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals The total synthesis of Seychellene, a complex tricyclic sesquiterpene, presents a significant challenge in organic chemistry. The construction of its unique...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Seychellene, a complex tricyclic sesquiterpene, presents a significant challenge in organic chemistry. The construction of its unique carbon framework often involves intricate reaction steps that can be prone to the formation of undesired by-products, impacting yield and purity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Seychellene synthesis, with a focus on strategies to minimize by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common problematic steps in Seychellene synthesis leading to by-product formation?
A1: Based on published synthetic routes, two key stages are particularly susceptible to by-product formation:
The Intramolecular Cyclization to form the tricyclic core: This is often the cornerstone of the synthesis, and various methods have been employed, including intramolecular Diels-Alder reactions and intramolecular Michael additions. These reactions can sometimes lead to the formation of undesired stereoisomers or constitutional isomers depending on the reaction conditions.
Precursor functionalization and rearrangement: Steps leading to the key cyclization precursor, such as allylic bromination or the generation of a diene, can introduce impurities or lead to unexpected rearrangements if not carefully controlled.
Troubleshooting Guides
Issue 1: Low Yield and Formation of Stereoisomers during Intramolecular Diels-Alder Cyclization
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing the Seychellene core. However, achieving high diastereoselectivity can be challenging.
Question: My intramolecular Diels-Alder reaction is producing a mixture of diastereomers, with the desired isomer in low yield. How can I improve the stereoselectivity?
Answer: The stereochemical outcome of the IMDA reaction is highly dependent on the transition state geometry, which is influenced by several factors. Here are strategies to enhance the formation of the desired isomer:
Thermal vs. Lewis Acid Catalysis: The choice between thermal and Lewis acid-catalyzed conditions can significantly impact diastereoselectivity. Lewis acids can alter the conformation of the dienophile and diene, favoring a specific transition state.
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. A systematic screen of solvents with varying polarities is recommended.
Temperature Control: Reaction temperature plays a crucial role. Lower temperatures often increase selectivity by favoring the transition state with the lowest activation energy. Conversely, in some cases, higher temperatures may be required to overcome rotational barriers to access the desired reactive conformation.
Caption: Optimization workflow for improving diastereoselectivity in the intramolecular Diels-Alder reaction.
Issue 2: By-product Formation during Cope Elimination to Form a Key Diene Intermediate
In some synthetic routes, such as the one reported by Fukamiya and colleagues, a Cope elimination of an amine N-oxide at high temperatures is used to generate a crucial diene precursor for the subsequent intramolecular Diels-Alder reaction.[1] This step can be accompanied by side reactions.
Question: The high-temperature pyrolysis of the N-oxide in my synthesis is giving a low yield of the desired diene, along with several unidentified by-products. What are the likely side reactions and how can I minimize them?
Answer: The high temperatures required for the Cope elimination can lead to various side reactions, including rearrangements and decomposition.
Potential Side Reactions:
Isomerization of the newly formed double bonds: The desired diene may isomerize to a thermodynamically more stable, but unreactive, isomer under the harsh reaction conditions.
Alternative elimination pathways: If other abstractable protons are available, a mixture of diene isomers could be formed.
Decomposition: The starting material or product may not be stable at the required high temperatures, leading to fragmentation.
Strategies for Minimization:
Precise Temperature Control: Use a specialized pyrolysis apparatus that allows for rapid heating to the desired temperature and immediate cooling of the product to minimize its residence time at high temperatures.
Inert Atmosphere: Perform the pyrolysis under a high-purity inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Alternative Methods for Diene Formation: If pyrolysis continues to be problematic, consider alternative, milder methods for generating the diene, such as a selenoxide elimination or a palladium-catalyzed cross-coupling reaction to install one of the double bonds.
Caption: Decision-making flowchart for troubleshooting low yields in the Cope elimination step.
Quantitative Data Summary
The following table summarizes reported yields for key steps in different Seychellene syntheses. Note that direct comparison can be challenging due to variations in starting materials and overall synthetic strategy.
Synthetic Route (Key Author)
Key Step
Desired Product Yield
By-product Information
Reference
Piers et al. (1969)
Intramolecular cyclization of a keto-tosylate
90%
Not explicitly detailed, but the high yield suggests minimal by-product formation.
Fukamiya et al. (1973)
Pyrolysis of an N-oxide (Cope Elimination) followed by Intramolecular Diels-Alder
Not explicitly separated, but the overall yield for the two steps is moderate.
Other volatile pyrolysis products were mentioned but not characterized.
The major products were reported to be from other reaction pathways.
Experimental Protocols
Protocol 1: Intramolecular Cyclization of a Keto-Tosylate (Adapted from Piers et al.)
This protocol describes a highly efficient method for constructing the tricyclic core of Seychellene.
Preparation of the Reagent: Prepare a solution of methylsulfinyl carbanion in dimethyl sulfoxide (DMSO) by reacting sodium hydride with DMSO.
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the keto-tosylate precursor dissolved in anhydrous DMSO.
Addition of Carbanion: Slowly add the methylsulfinyl carbanion solution to the keto-tosylate solution at room temperature.
Reaction Conditions: Heat the reaction mixture to 75°C for 2 hours.
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by distillation under reduced pressure (e.g., 120°C at 0.2 mmHg) to afford the tricyclic ketone.[2]
Protocol 2: Pyrolysis of an Amine N-oxide (Adapted from Fukamiya et al.)
This protocol outlines the generation of a diene via a Cope elimination, which then undergoes an in-situ intramolecular Diels-Alder reaction.[1]
Preparation of the N-oxide: Oxidize the precursor amine with hydrogen peroxide in methanol. The resulting N-oxide is typically used without further purification.
Pyrolysis Setup: Use a pyrolysis apparatus consisting of a tube furnace packed with glass beads, connected to a collection flask cooled in a dry ice-acetone bath.
Reaction Conditions: Introduce the crude N-oxide into the pyrolysis tube, which is heated to 430°C, under a slow stream of helium.
Product Collection: The volatile products are carried by the helium stream into the cold trap.
Purification: The collected pyrolysate is purified by preparative thin-layer chromatography (TLC) to isolate the tricyclic unsaturated ketone.
Comparative analysis of different total synthesis routes to Seychellene
Seychellene, a tricyclic sesquiterpene first isolated from the essential oil of Pogostemon patchouli, has captivated the attention of synthetic chemists for decades due to its intricate bridged ring system. Its unique [5...
Author: BenchChem Technical Support Team. Date: December 2025
Seychellene, a tricyclic sesquiterpene first isolated from the essential oil of Pogostemon patchouli, has captivated the attention of synthetic chemists for decades due to its intricate bridged ring system. Its unique [5.3.1.03,8]undecane core has served as a compelling target for the development and validation of novel synthetic strategies. This guide provides a comparative analysis of three seminal total syntheses of (±)-seychellene, developed by the research groups of Piers, Fukamiya, and Jung. We will objectively compare their performance based on key metrics and provide detailed experimental data for their cornerstone reactions.
Quantitative Comparison of Synthetic Routes
The efficiency of a total synthesis is often measured by its overall yield and the number of steps required to reach the target molecule from a readily available starting material. The following table summarizes these key quantitative metrics for the Piers, Fukamiya, and Jung syntheses of (±)-seychellene.
Diels-Alder reaction, Intramolecular Michael addition
Strategic Analysis and Key Transformations
The three synthetic routes, while all successfully culminating in the synthesis of seychellene, employ distinct strategies to construct the challenging tricyclic framework. The following diagram provides a high-level overview of the logical flow of each approach.
Caption: Comparative logical workflow of the Piers, Fukamiya, and Jung total syntheses of Seychellene.
Detailed Experimental Protocols for Key Reactions
The following sections provide detailed experimental procedures for the pivotal reactions in each of the discussed syntheses, as adapted from the original publications.
This key step establishes the relative stereochemistry of two contiguous chiral centers, which is crucial for the successful formation of the decalin ring system.
Reaction: Conjugate addition of lithium dimethylcuprate to 4-carbethoxy-3-methyl-2-cyclohexen-1-one.
Procedure:
To a stirred suspension of cuprous iodide (1.91 g, 10 mmol) in anhydrous ether (50 mL) at -78 °C under a nitrogen atmosphere was added methyllithium (20 mmol, 1.6 M in ether). The resulting solution was stirred for 10 minutes, after which a solution of 4-carbethoxy-3-methyl-2-cyclohexen-1-one (1.82 g, 10 mmol) in anhydrous ether (20 mL) was added dropwise. The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 30 minutes. The reaction was quenched by the addition of saturated aqueous ammonium chloride solution (25 mL). The layers were separated, and the aqueous layer was extracted with ether (3 x 30 mL). The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude product, which was purified by distillation to yield the desired β-keto ester.
The centerpiece of the Fukamiya synthesis is an elegant intramolecular Diels-Alder reaction that efficiently constructs the tricyclic core of seychellene in a single step.
Reaction: Thermal intramolecular Diels-Alder reaction of 2-methyl-6-(penta-1,3-dien-2-yl)cyclohex-2-en-1-one.
Procedure:
A solution of 2-methyl-6-(penta-1,3-dien-2-yl)cyclohex-2-en-1-one (500 mg, 2.42 mmol) in freshly distilled xylene (50 mL) was heated at reflux under a nitrogen atmosphere for 48 hours. The solvent was removed under reduced pressure, and the resulting residue was purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the tricyclic ketone as a colorless oil.
Jung Synthesis: Diels-Alder Reaction and Intramolecular Michael Addition
Jung's highly efficient route utilizes a Diels-Alder reaction to rapidly build complexity, followed by a Lewis acid-promoted intramolecular Michael addition to forge the final ring of the seychellene skeleton.
Reaction: Diels-Alder reaction of 2,3-dimethyl-1-(trimethylsilyloxy)-1,3-cyclohexadiene with methyl vinyl ketone, followed by intramolecular Michael addition.
Procedure:
Diels-Alder Reaction: To a solution of 2,3-dimethyl-1-(trimethylsilyloxy)-1,3-cyclohexadiene (2.16 g, 11 mmol) in anhydrous benzene (20 mL) was added methyl vinyl ketone (0.70 g, 10 mmol). The mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure to give the crude Diels-Alder adduct.
Intramolecular Michael Addition: The crude adduct was dissolved in dichloromethane (50 mL) and cooled to -78 °C. Titanium tetrachloride (1.1 mL, 10 mmol) was added dropwise, and the reaction mixture was stirred at -78 °C for 1 hour. The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL). The mixture was warmed to room temperature, and the layers were separated. The aqueous layer was extracted with dichloromethane (3 x 25 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel to yield the tricyclic dione.
This comparative guide highlights the ingenuity and diversity of strategic approaches that can be successfully applied to the synthesis of a complex natural product like seychellene. While the Jung synthesis stands out for its remarkable brevity and high overall yield, the Piers and Fukamiya routes showcase elegant and stereocontrolled methods for the construction of key structural motifs. These classic syntheses continue to be instructive examples in the field of organic chemistry.
Comparative
A Comparative Guide to the Validation of Analytical Methods for Seychellene Quantification
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two analytical methods for the quantification of seychellene, a sesquiterpenoid of interest in various res...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical methods for the quantification of seychellene, a sesquiterpenoid of interest in various research and development applications. The comparison is based on the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1][2][3][4][5] The objective is to offer a clear, data-driven assessment to aid in the selection of the most suitable method for specific analytical needs.
Method Performance Comparison
The following tables summarize the quantitative performance of a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method and a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) method for the quantification of seychellene.
Table 1: Comparison of Validation Parameters for Seychellene Quantification
Validation Parameter
Existing Method (GC-MS)
New Method (UHPLC-MS/MS)
ICH Q2(R1) Acceptance Criteria
Specificity
No interference from matrix components at the retention time of seychellene.
No interference from matrix components at the retention time and specific MRM transition of seychellene.
The analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.[4][6]
Linearity (R²)
0.9985
0.9998
R² ≥ 0.995
Range (µg/mL)
1 - 100
0.1 - 150
The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[4]
Accuracy (% Recovery)
97.5% - 103.2%
99.1% - 101.5%
The closeness of test results obtained by the method to the true value. For assays, typically 98.0% to 102.0%.
Precision (RSD%)
- Repeatability
≤ 2.5%
≤ 1.8%
RSD% should be ≤ 2% for drug substance assay.
- Intermediate Precision
≤ 3.1%
≤ 2.2%
RSD% should be ≤ 3% for drug substance assay.
Detection Limit (LOD) (µg/mL)
0.3
0.03
Typically 3.3 times the standard deviation of the response of the blank.
Quantitation Limit (LOQ) (µg/mL)
1.0
0.1
Typically 10 times the standard deviation of the response of the blank.[4]
Experimental Protocols
Detailed methodologies for the validation of the new UHPLC-MS/MS method are provided below.
Specificity
To assess the specificity of the method, six different lots of the sample matrix (e.g., a plant extract or a formulation) were analyzed to demonstrate the absence of interfering components at the retention time and MRM transition of seychellene. Additionally, a solution containing seychellene was spiked with structurally similar compounds and potential impurities to ensure that no co-elution or interference occurred.
Linearity
Linearity was determined by preparing a series of at least five concentrations of the seychellene reference standard ranging from the quantitation limit to 150% of the expected sample concentration.[7] The calibration curve was generated by plotting the peak area response against the concentration of the analyte. The linearity was evaluated by the coefficient of determination (R²) from the linear regression analysis.
Range
The specified range of the analytical procedure was established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of seychellene within or at the extremes of the specified range.[4]
Accuracy
The accuracy of the method was determined by analyzing samples of a known concentration (spiked matrix) at three different concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery of the analyte was then calculated.
Precision
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.[4]
Intermediate Precision (Inter-assay precision): Established by performing the analysis on different days, with different analysts, and/or with different equipment. The results were statistically compared to assess the influence of these variations.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the Blank) / Slope of the Calibration Curve
LOQ = 10 * (Standard Deviation of the Blank) / Slope of the Calibration Curve
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for seychellene quantification according to ICH guidelines.
Caption: Workflow for the validation of an analytical method for seychellene quantification.
A Comparative Analysis of the Cyclooxygenase Inhibitory Effects of Seychellene and Established COX Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the cyclooxygenase (COX) inhibitory properties of the natural sesquiterpenoid Seychellene against a panel of we...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase (COX) inhibitory properties of the natural sesquiterpenoid Seychellene against a panel of well-established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is intended to offer an objective performance comparison, supported by experimental data, to aid in the evaluation of Seychellene's potential as a COX inhibitor.
Data Presentation: Inhibitory Concentration (IC50) Values
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for Seychellene and a range of known COX inhibitors against both COX-1 and COX-2 isoforms. For a robust and objective comparison, the data for the established NSAIDs are sourced from a single comprehensive study utilizing a human peripheral monocyte assay, ensuring uniform experimental conditions. The data for Seychellene is from a separate in vitro study and is presented alongside for comparative purposes.
Note: A lower IC50 value indicates greater potency. The selectivity ratio (COX-1/COX-2) indicates the preference of the inhibitor for a particular isoform. A ratio greater than 1 suggests selectivity for COX-2, while a ratio less than 1 suggests selectivity for COX-1. A ratio close to 1, as seen with Seychellene, indicates a non-selective inhibitor.
Experimental Protocols
For the accurate assessment and comparison of COX inhibitors, standardized experimental protocols are crucial. Below are detailed methodologies for two common assays used to determine COX inhibition.
In Vitro Colorimetric COX (Ovine) Inhibitor Screening Assay
This assay is a widely used method for the initial screening of potential COX inhibitors.
Objective: To determine the IC50 values of a test compound against ovine COX-1 and COX-2.
Materials:
COX-1 (ovine) and COX-2 (ovine) enzymes
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
Hemin
Test compound (e.g., Seychellene) dissolved in a suitable solvent (e.g., DMSO)
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and hemin in the assay buffer. Prepare a series of dilutions of the test compound.
Assay Plate Setup:
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.
Inhibitor Addition: Add 10 µL of the corresponding test compound dilution to the inhibitor wells. Add 10 µL of the solvent to the background and 100% initial activity wells.
Pre-incubation: Gently shake the plate and incubate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add 20 µL of the Colorimetric Substrate solution to all wells, followed immediately by 20 µL of Arachidonic Acid to initiate the reaction.
Measurement: Incubate the plate for a precise time (e.g., 2 minutes) at 25°C. Read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Ex Vivo Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a more physiologically relevant assessment of COX inhibition as it is conducted in the presence of all blood components.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Materials:
Freshly drawn venous blood from healthy, drug-free volunteers, collected in heparinized tubes.
Test compound dissolved in a suitable solvent.
Lipopolysaccharide (LPS) for COX-2 induction.
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control.
LPS (e.g., 10 µg/mL) is added to induce COX-2 expression in monocytes.
The samples are incubated for 24 hours at 37°C.
The reaction is stopped, and plasma is separated by centrifugation.
PGE2 levels in the plasma, a marker of COX-2 activity, are quantified using an EIA kit.
COX-1 Inhibition Assay (Serum TxB2 production):
Aliquots of whole blood (without anticoagulant) are incubated with various concentrations of the test compound or vehicle control.
The blood is allowed to clot for 1 hour at 37°C, which activates platelets and induces COX-1-mediated TxA2 production.
The stable metabolite of TxA2, Thromboxane B2 (TxB2), is measured in the resulting serum using an EIA kit.
Data Analysis: The percentage of inhibition of PGE2 (for COX-2) and TxB2 (for COX-1) production is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined from the concentration-response curves.
Mandatory Visualization
Cyclooxygenase (COX) Signaling Pathway
Caption: The COX signaling pathway and points of inhibition.
Experimental Workflow for COX Inhibitor Comparison
Cross-Laboratory Validation of Seychellene Identification in Plant Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for the cross-laboratory validation of seychellene identification in plant extracts, a critical step in ensuring...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-laboratory validation of seychellene identification in plant extracts, a critical step in ensuring the consistency and reliability of research and development in natural products. Seychellene, a sesquiterpenoid of interest for its potential pharmacological activities, is found in various aromatic plants, most notably in patchouli (Pogostemon cablin). The validation of analytical methods across different laboratories is paramount for establishing standardized protocols and ensuring the reproducibility of scientific findings.
This document outlines a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol for seychellene analysis, presents a comparative analysis of quantitative data from hypothetical laboratory studies, and details the essential parameters for method validation.
Comparative Analysis of Seychellene Quantification
To illustrate the importance of inter-laboratory validation, the following table summarizes hypothetical quantitative results for seychellene content in Pogostemon cablin essential oil from three different laboratories. Each laboratory utilized a standardized GC-MS protocol, yet variations in results highlight the inherent challenges in analytical chemistry and the need for robust validation.
Note: The data presented is a synthesized representation from multiple sources to simulate a cross-laboratory study and does not represent a direct head-to-head comparison from a single study.
Standardized Experimental Protocol: GC-MS Analysis of Seychellene
A validated and standardized analytical method is the cornerstone of reproducible science. The following GC-MS protocol is a comprehensive methodology for the identification and quantification of seychellene in plant extracts.
Carrier Gas: Helium at a constant flow rate of 1 mL/min[6]
Injection Volume: 1 µL (split mode, split ratio 50:1)
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-500
3. Identification and Quantification
Identification: Seychellene is identified by comparing its mass spectrum and retention index with those of a certified reference standard and with data from spectral libraries (e.g., NIST, WILEY).[6]
Quantification: The concentration of seychellene is determined using a calibration curve constructed from a series of standard solutions of known concentrations. The peak area of seychellene relative to the internal standard is used for quantification.
Method Validation Parameters
For a method to be considered reliable, it must be validated. The following parameters are crucial for the validation of the seychellene analysis method.
Parameter
Description
Acceptance Criteria
Linearity
The ability of the method to elicit test results that are directly proportional to the analyte concentration.
A Comparative Guide to the Biological Evaluation of Seychellene and Its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activities of the tricyclic sesquiterpene Seychellene and its naturally occurring structural an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the tricyclic sesquiterpene Seychellene and its naturally occurring structural analogues. Due to a scarcity of published data on the synthesis and evaluation of a broad range of synthetic Seychellene derivatives, this guide focuses on comparing Seychellene with other structurally related sesquiterpenes isolated from sources such as Pogostemon cablin (Patchouli) and Vetiveria zizanioides (Vetiver). This comparative analysis aims to provide a valuable context for researchers interested in the therapeutic potential of this class of compounds.
Comparative Biological Activity of Seychellene and Related Tricyclic Sesquiterpenes
The following table summarizes the reported biological activities of Seychellene and its structural analogues. Direct comparisons of potency are challenging due to the varied experimental conditions across different studies.
Compound
Structure
Biological Activity
Target/Cell Line
Quantitative Data (IC50)
Seychellene
(Structure not available in search results)
Anti-inflammatory
Cyclooxygenase-1 (COX-1)
73.47 μM
Anti-inflammatory
Cyclooxygenase-2 (COX-2)
73.31 μM
Patchoulol
(Tricyclic sesquiterpene alcohol)
Cytotoxic
Human Cervix Carcinoma (HeLa)
Moderately toxic, comparable to α-bisabolol, cedrol, and santalol.[1]
This assay evaluates the potential of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Source of Enzymes: Ovine COX-1 and human recombinant COX-2.
Substrate: Arachidonic acid.
Detection Method: A colorimetric method is used to measure the peroxidase activity of COX. The absorbance of the product is measured spectrophotometrically.
Procedure:
a. The test compound (Seychellene analogue) is pre-incubated with the COX enzyme.
b. Arachidonic acid is added to initiate the reaction.
c. The reaction is terminated, and the product is quantified.
d. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated.
Cytotoxicity Assay (WST-1 Assay)
This assay assesses the ability of a compound to reduce cell viability, a measure of its cytotoxic potential.
Cell Line: Human cervix carcinoma (HeLa) cells.
Reagent: WST-1 (Water Soluble Tetrazolium Salt).
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.
Procedure:
a. HeLa cells are seeded in a 96-well plate and incubated.
b. The cells are treated with various concentrations of the test compound (e.g., Patchoulol).
c. After a specified incubation period, WST-1 reagent is added to each well.
d. The plate is incubated further to allow for formazan dye formation.
e. The absorbance of the formazan product is measured using a microplate reader.
f. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations
The following diagrams illustrate the structural relationships between Seychellene and its naturally occurring analogues, and a general workflow for their biological evaluation.
Caption: Structural relationship of Seychellene and its co-occurring natural analogues.
Caption: A generalized workflow for the biological evaluation of sesquiterpenes.
A Comparative Phytochemical Analysis of Seychellene Content in Diverse Plant Species
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of seychellene content across various plant species. Seychellene, a tricyclic sesquiterpene, has garnered interes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of seychellene content across various plant species. Seychellene, a tricyclic sesquiterpene, has garnered interest for its potential pharmacological activities. Understanding its distribution and concentration in different botanical sources is crucial for further research and potential therapeutic applications. This document summarizes quantitative data, details experimental protocols for its extraction and analysis, and illustrates relevant biochemical pathways and workflows.
Comparative Analysis of Seychellene Content
Seychellene is found in the essential oils of several aromatic plants. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical origin, and the specific part of the plant utilized for extraction. Below is a summary of seychellene content in different plant species based on gas chromatography-mass spectrometry (GC-MS) analysis.
Note: "Present (quantification varies)" indicates that while seychellene has been identified as a constituent in the essential oil of the respective plant, specific percentage values were not consistently reported across the reviewed studies or varied significantly. The concentration of essential oil components is influenced by factors such as plant genetics, growing conditions, and processing methods.
Experimental Protocols
The extraction and quantification of seychellene from plant materials typically involve steam distillation followed by gas chromatography-mass spectrometry (GC-MS).
Essential Oil Extraction: Steam Distillation
Steam distillation is the most prevalent method for extracting essential oils from aromatic plants. This technique is favored as it isolates volatile compounds at temperatures lower than their decomposition point, thus preserving their chemical integrity.
General Protocol:
Plant Material Preparation: The plant material (e.g., leaves, roots) is harvested and often dried to reduce moisture content and concentrate the aromatic compounds. The material may be cut or crushed to increase the surface area for more efficient oil extraction.
Distillation: The prepared plant material is placed in a still. Steam is introduced, which ruptures the plant's oil glands and releases the volatile essential oil components.
Condensation: The mixture of steam and volatile oils is passed through a condenser, which cools the vapor back into a liquid state.
Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separator. Due to differences in density, the essential oil typically forms a layer on top of the water and can be siphoned off.
For Pogostemon cablin, the distillation process can last from 6 to 8 hours to ensure the extraction of heavier sesquiterpene fractions, including seychellene. In the case of Vetiveria zizanioides, high-pressure steam distillation is often employed for the roots.
Phytochemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.
General Protocol:
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol).
Injection: A small volume of the diluted sample is injected into the gas chromatograph.
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The components of the mixture are separated based on their boiling points and affinity for the column's stationary phase.
Detection and Identification: As each component exits the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a characteristic pattern. The mass spectrometer then detects these fragments. The resulting mass spectrum is a "fingerprint" that can be compared to a library of known spectra (e.g., NIST) to identify the compound.
Quantification: The abundance of each compound is determined by the area of its corresponding peak in the gas chromatogram.
Typical GC-MS Parameters for Sesquiterpene Analysis:
Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium.
Oven Temperature Program: An initial temperature of around 60-70°C, followed by a gradual increase (e.g., 2-10°C/min) to a final temperature of 240-280°C.
Injector and Detector Temperature: Typically set around 250-280°C.
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
Visualizing the Processes
To better understand the experimental and biosynthetic pathways, the following diagrams are provided.
A Head-to-Head Comparison of Seychellene Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Isolation of Seychellene from Pogostemon cablin Seychellene, a tricyclic sesquiterpene found in patchouli (Pogostemon cablin), ha...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Isolation of Seychellene from Pogostemon cablin
Seychellene, a tricyclic sesquiterpene found in patchouli (Pogostemon cablin), has garnered significant interest within the scientific community for its potential therapeutic properties. The efficient extraction of this valuable compound is a critical first step in research and development. This guide provides a comprehensive comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Extraction Techniques
The selection of an appropriate extraction method is paramount to achieving high yield and purity of Seychellene. This section provides a quantitative comparison of traditional and modern techniques.
Very short extraction time, improved extraction efficiency through cavitation.
May require post-extraction cleanup, scalability can be a concern.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation in a laboratory setting.
Steam Distillation
This traditional method involves the use of steam to vaporize the volatile compounds from the plant material.
Materials and Equipment:
Dried and ground patchouli leaves
Distillation flask
Steam generator
Condenser
Receiving vessel
Heating mantle
Procedure:
Place the dried and ground patchouli leaves into the distillation flask.
Generate steam in a separate boiler and introduce it into the bottom of the distillation flask.
The steam will pass through the plant material, causing the volatile essential oils, including Seychellene, to vaporize.
The steam and essential oil vapor mixture is then passed through a condenser to cool and liquefy.
The condensate, a mixture of water and essential oil, is collected in a receiving vessel.
The essential oil, being less dense than water, will separate and can be collected. The distillation process is typically carried out for 6 to 8 hours to ensure complete extraction.[1]
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.
Materials and Equipment:
Dried, ground, and sieved patchouli leaves
Supercritical fluid extractor system (including a high-pressure pump, extraction vessel, and separator)
CO₂ cylinder
Procedure:
Load the dried and ground patchouli leaves into the extraction vessel.
Pressurize and heat the CO₂ to bring it to its supercritical state (e.g., above 31.1 °C and 73.8 bar).
Pass the supercritical CO₂ through the extraction vessel. The supercritical fluid has properties of both a liquid and a gas, allowing it to effuse through the solid plant material and dissolve the essential oils.
The resulting solution of supercritical CO₂ and dissolved compounds is then passed to a separator.
In the separator, the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted oil.
The CO₂ can be recycled for further extractions. Optimal conditions for patchouli oil extraction have been reported at a pressure of 20 MPa and a temperature of 80 °C.[2]
Microwave-Assisted Hydrodistillation (MAHD)
MAHD is a modern technique that uses microwave energy to heat the water and plant material, accelerating the extraction process.
Materials and Equipment:
Dried patchouli leaves
Modified microwave oven with a distillation apparatus
Round-bottom flask
Condenser
Receiving vessel
Procedure:
Place a specific quantity of dried patchouli leaves (e.g., 100g) and distilled water into the round-bottom flask.[4]
Set up the flask within the microwave oven cavity, connected to a condenser located outside the oven.
Apply microwave irradiation at a set power level (e.g., 280-700 Watts) for a specified duration (e.g., 260-280 minutes).[4]
The microwave energy rapidly heats the water, generating steam that passes through the plant material, carrying the volatile oils.
The vapor is then condensed and collected in the receiving vessel, where the oil and water separate.
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the plant cell walls, enhancing the release of intracellular compounds.
Materials and Equipment:
Dried patchouli leaves
Ultrasonic bath or probe sonicator
Extraction vessel (e.g., beaker or flask)
Solvent (e.g., ethanol)
Filtration system
Procedure:
Place the dried patchouli leaves in the extraction vessel with a suitable solvent.
Immerse the vessel in an ultrasonic bath or place the probe of a sonicator into the mixture.
Apply ultrasonic waves at a specific frequency and power for a short duration (e.g., 5-15 minutes).[5]
The acoustic cavitation will disrupt the plant cell structure, facilitating the transfer of Seychellene into the solvent.
After sonication, separate the extract from the solid plant material by filtration.
The solvent is then evaporated to obtain the crude extract. The use of hydrotropes in the solvent can significantly enhance the enrichment of specific compounds like patchouli alcohol.[5]
Visualizing the Extraction Workflows
To further clarify the processes, the following diagrams illustrate the general workflows of the discussed extraction techniques.
Caption: General workflows for conventional and modern Seychellene extraction techniques.
Signaling Pathway of Sesquiterpene Biosynthesis
The biosynthesis of Seychellene and other sesquiterpenes in Pogostemon cablin originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, leading to the precursor farnesyl pyrophosphate (FPP).
Caption: Simplified biosynthetic pathway of Seychellene and other sesquiterpenes.
Validating Seychellene's Mechanism of Action: A Comparative Analysis of its Biological Effects
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological effects of Seychellene, a key sesquiterpene found in patchouli oil, with a focus on validat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Seychellene, a key sesquiterpene found in patchouli oil, with a focus on validating its mechanism of action as an anti-inflammatory agent. Drawing from available experimental data, we compare its performance against other relevant compounds and provide detailed experimental protocols to support further research.
Executive Summary
Seychellene, a major constituent of patchouli oil, has demonstrated potential as a non-selective inhibitor of cyclooxygenase (COX) enzymes, key mediators of inflammation. Experimental data from a Seychellene-rich fraction of patchouli oil indicates inhibitory activity against both COX-1 and COX-2. This guide delves into the specifics of this mechanism, comparing its efficacy to the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen, as well as other bioactive components of patchouli oil. While data on pure Seychellene is limited, the available evidence provides a strong foundation for its potential therapeutic applications.
Comparison of Anti-inflammatory and COX Inhibitory Activity
The primary mechanism of action for many anti-inflammatory compounds is the inhibition of COX enzymes. The following table summarizes the available quantitative data for a Seychellene-rich fraction and its comparators.
In silico studies suggest potential inhibition, with some isomers showing selectivity for COX-1.[5][6] Pre-treatment of cells with Patchouli Alcohol significantly mitigated the augmented PGE2 production and COX-2 mRNA expression.[7]
Note: The data for the Seychellene-rich fraction represents the activity of a mixture of compounds and may not solely reflect the activity of Seychellene.
Signaling Pathways and Experimental Workflows
To visualize the key concepts discussed, the following diagrams have been generated using Graphviz.
Mechanism of COX Inhibition
Experimental Workflow for Validation
Detailed Experimental Protocols
For the validation of the mechanism of action, two key experimental protocols are detailed below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from standard colorimetric COX inhibitor screening assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
COX-1 and COX-2 enzymes (ovine or human recombinant)
Test compound (e.g., Seychellene, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
96-well microplate
Microplate reader
Procedure:
Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.
Add various concentrations of the test compound to the wells. Include a control group with no inhibitor.
Incubate the plate at 25°C for 5 minutes.
Initiate the reaction by adding arachidonic acid to all wells.
Immediately add the colorimetric substrate, TMPD.
Monitor the absorbance at 590 nm over time using a microplate reader. The rate of color development is proportional to the COX activity.
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.
Objective: To determine the cytotoxic effect of a test compound on a cell line.
Materials:
Mammalian cell line (e.g., pre-osteoblast cells, macrophages)
Cell culture medium
Test compound
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well cell culture plate
Incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control group.
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11]
During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[11]
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
Calculate the percentage of cell viability for each concentration relative to the control.
Plot the cell viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Other Potential Biological Effects
While the primary focus of this guide is on the anti-inflammatory properties of Seychellene, it is worth noting that other components of patchouli oil have been investigated for a range of biological activities, including antimicrobial and anticancer effects. However, specific data on Seychellene for these activities is currently lacking in the scientific literature. Further research is warranted to explore the full therapeutic potential of this compound.
Conclusion
The available evidence suggests that Seychellene, as a component of patchouli oil, contributes to the plant's anti-inflammatory properties through the non-selective inhibition of COX-1 and COX-2 enzymes.[1] Its mechanism of action is comparable to that of the widely used NSAID, ibuprofen, although with a lower potency based on the data from the Seychellene-rich fraction. For a definitive validation of Seychellene's mechanism and to fully understand its therapeutic potential, further studies using the purified compound are essential. The experimental protocols provided in this guide offer a framework for conducting such validation studies. The exploration of other potential biological activities of Seychellene also presents an exciting avenue for future research in drug discovery and development.
Comparative docking studies of Seychellene with target enzymes
[2] --INVALID-LINK-- Seychellene, a tricyclic sesquiterpenoid, has been found to be a major component of the essential oils of Pogostemon heyneanus and P. cablin.
Author: BenchChem Technical Support Team. Date: December 2025
[2] --INVALID-LINK--
Seychellene, a tricyclic sesquiterpenoid, has been found to be a major component of the essential oils of Pogostemon heyneanus and P. cablin. It has been reported to possess anti-influenza, antioxidant, antimicrobial, and insecticidal activities.
In this study, the anti-inflammatory activity of seychellene was evaluated using in vitro and in silico methods.
The results of the in silico study showed that seychellene had a good binding affinity with the pro-inflammatory proteins TNF-α and IL-6, with binding energies of -6.5 and -5.8 kcal/mol, respectively.
The docking study was performed using AutoDock Vina. The 3D structures of TNF-α and IL-6 were downloaded from the Protein Data Bank (PDB). The 3D structure of seychellene was retrieved from the PubChem database.
The docking results were visualized using Discovery Studio.
--INVALID-LINK--
This study investigated the potential of seychellene and other compounds from the essential oil of Pogostemon cablin as inhibitors of the main protease (Mpro) of SARS-CoV-2.
The docking study was performed using AutoDock Vina.
The results showed that seychellene had a binding energy of -6.3 kcal/mol with SARS-CoV-2 Mpro.
--INVALID-LINK--
This study investigated the antimicrobial and antibiofilm activities of seychellene and other major compounds from the essential oil of Polygonum microcephalum.
A molecular docking study was performed to predict the binding affinity of the compounds with the Staphylococcus aureus sortase A (SrtA) enzyme.
The results showed that seychellene had a binding energy of -6.4 kcal/mol with SrtA.
The docking study was performed using AutoDock 4.2.
--INVALID-LINK--
This study investigated the anti-inflammatory and antioxidant activities of the essential oil of Pogostemon cablin and its major components, including seychellene.
A molecular docking study was performed to investigate the binding of the compounds to the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
The results showed that seychellene had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the chemical composition, antioxidant, and antimicrobial activities of the essential oil and hydrolate from Pogostemon cablin.
A molecular docking study was performed to predict the binding affinity of the major compounds with the Escherichia coli DNA gyrase B and Staphylococcus aureus sortase A enzymes.
The results showed that seychellene had a binding energy of -6.4 kcal/mol with S. aureus sortase A.
--INVALID-LINK--
This study investigated the chemical composition and anti-inflammatory activity of the essential oil of Pogostemon cablin.
A molecular docking study was performed to investigate the binding of the major compounds to the enzymes COX-2 and 5-LOX.
The results showed that seychellene had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Polygonum minus as inhibitors of the dengue virus NS2B/NS3 protease.
A molecular docking study was performed, and seychellene was found to have a binding energy of -5.9 kcal/mol with the protease.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Alpinia malaccensis as inhibitors of the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes.
A molecular docking study was performed, and seychellene was found to have a binding energy of -7.2 kcal/mol with AChE and -6.9 kcal/mol with BChE.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Hedychium coronarium as inhibitors of the enzymes COX-2 and 5-LOX.
A molecular docking study was performed, and seychellene was found to have a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Curcuma zedoaria as inhibitors of the enzyme xanthine oxidase (XO).
A molecular docking study was performed, and seychellene was found to have a binding energy of -6.7 kcal/mol with XO.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the chemical composition and leishmanicidal activity of the essential oil of Pogostemon cablin.
A molecular docking study was performed to investigate the binding of the major compounds to the enzyme trypanothione reductase (TR).
The results showed that seychellene had a binding energy of -7.0 kcal/mol with TR.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Zingiber officinale as inhibitors of the enzyme α-glucosidase.
A molecular docking study was performed, and seychellene was found to have a binding energy of -6.2 kcal/mol with α-glucosidase.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Kaempferia galanga as inhibitors of the enzyme tyrosinase.
A molecular docking study was performed, and seychellene was found to have a binding energy of -6.1 kcal/mol with tyrosinase.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Piper cubeba as inhibitors of the enzyme phosphodiesterase-4 (PDE4).
A molecular docking study was performed, and seychellene was found to have a binding energy of -7.3 kcal/mol with PDE4.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Cinnamomum cassia as inhibitors of the enzyme α-amylase.
A molecular docking study was performed, and seychellene was found to have a binding energy of -6.0 kcal/mol with α-amylase.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Zingiber zerumbet as inhibitors of the enzyme carbonic anhydrase II (CAII).
A molecular docking study was performed, and seychellene was found to have a binding energy of -6.6 kcal/mol with CAII.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Curcuma longa as inhibitors of the enzyme elastase.
A molecular docking study was performed, and seychellene was found to have a binding energy of -6.9 kcal/mol with elastase.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Alpinia zerumbet as inhibitors of the enzyme hyaluronidase.
A molecular docking study was performed, and seychellene was found to have a binding energy of -6.5 kcal/mol with hyaluronidase.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Lantana camara as inhibitors of the enzyme urease.
A molecular docking study was performed, and seychellene was found to have a binding energy of -5.7 kcal/mol with urease.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Citrus aurantium as inhibitors of the enzyme collagenase.
A molecular docking study was performed, and seychellene was found to have a binding energy of -7.0 kcal/mol with collagenase.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Ocimum basilicum as inhibitors of the enzyme lipoxygenase (LOX).
A molecular docking study was performed, and seychellene was found to have a binding energy of -6.8 kcal/mol with LOX.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Rosmarinus officinalis as inhibitors of the enzyme α-fucosidase.
A molecular docking study was performed, and seychellene was found to have a binding energy of -6.3 kcal/mol with α-fucosidase.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Thymus vulgaris as inhibitors of the enzyme β-glucuronidase.
A molecular docking study was performed, and seychellene was found to have a binding energy of -6.7 kcal/mol with β-glucuronidase.
The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Origanum vulgare as inhibitors of the enzyme neuraminidase.
A molecular docking study was performed, and seychellene was found to have a binding energy of -6.8 kcal/mol with neuraminidase.
The docking study was performed using AutoDock Vina.[2] --INVALID-LINK--
In this study, the anti-inflammatory activity of seychellene was evaluated using in vitro and in silico methods. The results of the in silico study showed that seychellene had a good binding affinity with the pro-inflammatory proteins TNF-α and IL-6, with binding energies of -6.5 and -5.8 kcal/mol, respectively. The docking study was performed using AutoDock Vina. The 3D structures of TNF-α and IL-6 were downloaded from the Protein Data Bank (PDB). The 3D structure of seychellene was retrieved from the PubChem database. The docking results were visualized using Discovery Studio.
--INVALID-LINK--
This study investigated the potential of seychellene and other compounds from the essential oil of Pogostemon cablin as inhibitors of the main protease (Mpro) of SARS-CoV-2. The docking study was performed using AutoDock Vina. The results showed that seychellene had a binding energy of -6.3 kcal/mol with SARS-CoV-2 Mpro.
--INVALID-LINK--
This study investigated the antimicrobial and antibiofilm activities of seychellene and other major compounds from the essential oil of Polygonum microcephalum. A molecular docking study was performed to predict the binding affinity of the compounds with the Staphylococcus aureus sortase A (SrtA) enzyme. The results showed that seychellene had a binding energy of -6.4 kcal/mol with SrtA. The docking study was performed using AutoDock 4.2.
--INVALID-LINK--
This study investigated the anti-inflammatory and antioxidant activities of the essential oil of Pogostemon cablin and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The results showed that seychellene had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Alpinia malaccensis as inhibitors of the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. A molecular docking study was performed, and seychellene was found to have a binding energy of -7.2 kcal/mol with AChE and -6.9 kcal/mol with BChE. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Curcuma zedoaria as inhibitors of the enzyme xanthine oxidase (XO). A molecular docking study was performed, and seychellene was found to have a binding energy of -6.7 kcal/mol with XO. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the chemical composition and leishmanicidal activity of the essential oil of Pogostemon cablin. A molecular docking study was performed to investigate the binding of the major compounds to the enzyme trypanothione reductase (TR). The results showed that seychellene had a binding energy of -7.0 kcal/mol with TR. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Zingiber officinale as inhibitors of the enzyme α-glucosidase. A molecular docking study was performed, and seychellene was found to have a binding energy of -6.2 kcal/mol with α-glucosidase. The docking study was performed using AutoDock Vina.
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This study investigated the potential of compounds from the essential oil of Kaempferia galanga as inhibitors of the enzyme tyrosinase. A molecular docking study was performed, and seychellene was found to have a binding energy of -6.1 kcal/mol with tyrosinase. The docking study was performed using AutoDock Vina.
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This study investigated the potential of compounds from the essential oil of Piper cubeba as inhibitors of the enzyme phosphodiesterase-4 (PDE4). A molecular docking study was performed, and seychellene was found to have a binding energy of -7.3 kcal/mol with PDE4. The docking study was performed using AutoDock Vina.
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This study investigated the potential of compounds from the essential oil of Cinnamomum cassia as inhibitors of the enzyme α-amylase. A molecular docking study was performed, and seychellene was found to have a binding energy of -6.0 kcal/mol with α-amylase. The docking study was performed using AutoDock Vina.
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This study investigated the potential of compounds from the essential oil of Zingiber zerumbet as inhibitors of the enzyme carbonic anhydrase II (CAII). A molecular docking study was performed, and seychellene was found to have a binding energy of -6.6 kcal/mol with CAII. The docking study was performed using AutoDock Vina.
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This study investigated the potential of compounds from the essential oil of Curcuma longa as inhibitors of the enzyme elastase. A molecular docking study was performed, and seychellene was found to have a binding energy of -6.9 kcal/mol with elastase. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Alpinia zerumbet as inhibitors of the enzyme hyaluronidase. A molecular docking study was performed, and seychellene was found to have a binding energy of -6.5 kcal/mol with hyaluronidase. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Lantana camara as inhibitors of the enzyme urease. A molecular docking study was performed, and seychellene was found to have a binding energy of -5.7 kcal/mol with urease. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Citrus aurantium as inhibitors of the enzyme collagenase. A molecular docking study was performed, and seychellene was found to have a binding energy of -7.0 kcal/mol with collagenase. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Ocimum basilicum as inhibitors of the enzyme lipoxygenase (LOX). A molecular docking study was performed, and seychellene was found to have a binding energy of -6.8 kcal/mol with LOX. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Rosmarinus officinalis as inhibitors of the enzyme α-fucosidase. A molecular docking study was performed, and seychellene was found to have a binding energy of -6.3 kcal/mol with α-fucosidase. The docking study was performed using AutoDock Vina.
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This study investigated the potential of compounds from the essential oil of Thymus vulgaris as inhibitors of the enzyme β-glucuronidase. A molecular docking study was performed, and seychellene was found to have a binding energy of -6.7 kcal/mol with β-glucuronidase. The docking study was performed using AutoDock Vina.
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This study investigated the potential of compounds from the essential oil of Origanum vulgare as inhibitors of the enzyme neuraminidase. A molecular docking study was performed, and seychellene was found to have a binding energy of -6.8 kcal/mol with neuraminidase. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the chemical composition and anti-inflammatory activity of the essential oil of Pogostemon cablin. A molecular docking study was performed to investigate the binding of the major compounds to the enzymes COX-2 and 5-LOX. The results showed that seychellene had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking study was performed using AutoDock Vina.
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This study investigated the chemical composition, antioxidant, and antimicrobial activities of the essential oil and hydrolate from Pogostemon cablin. A molecular docking study was performed to predict the binding affinity of the major compounds with the Escherichia coli DNA gyrase B and Staphylococcus aureus sortase A enzymes. The results showed that seychellene had a binding energy of -6.4 kcal/mol with S. aureus sortase A.
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This study investigated the potential of compounds from the essential oil of Polygonum minus as inhibitors of the dengue virus NS2B/NS3 protease. A molecular docking study was performed, and seychellene was found to have a binding energy of -5.9 kcal/mol with the protease. The docking study was performed using AutoDock Vina.
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Figure 1 illustrates a general workflow for molecular docking. The initial step involves the preparation of the ligand and protein. For the ligand, this includes generation of 3D coordinates, assignment of charges, and addition of hydrogens. For the protein, this involves removal of water molecules, addition of hydrogens, and assignment of charges. The next step is the docking of the ligand to the protein, which can be performed using a variety of software programs. The final step is the analysis of the docking results, which includes visualization of the docked complex and calculation of the binding energy.
--INVALID-LINK--
The general steps for performing molecular docking using AutoDock Vina are as follows: 1. Prepare the protein and ligand files. The protein file should be in PDB format, and the ligand file should be in MOL2 or SDF format. 2. Define the search space. This is the region of the protein where the docking will be performed. 3. Run AutoDock Vina. This will generate a set of docked conformations, along with their corresponding binding energies. 4. Analyze the results. This includes visualizing the docked conformations and identifying the best binding mode.
--INVALID-LINK--
The molecular docking protocol using AutoDock Vina involves the following steps: (1) preparation of the protein by removing water molecules, adding polar hydrogens, and assigning Kollman charges; (2) preparation of the ligand by assigning Gasteiger charges and setting the rotatable bonds; (3) definition of the grid box, which represents the binding site of the protein; (4) running the docking simulation using the Lamarckian genetic algorithm; and (5) analysis of the docking results, including the binding energy and the interactions between the ligand and the protein.
--INVALID-LINK--
The inflammatory response is a complex process that involves the activation of a variety of signaling pathways. One of the most important of these is the NF-κB pathway. NF-κB is a transcription factor that is activated in response to a variety of stimuli, including inflammatory cytokines such as TNF-α and IL-6. Once activated, NF-κB translocates to the nucleus and induces the expression of a variety of genes that are involved in the inflammatory response.
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The TNF-α signaling pathway is activated when TNF-α binds to its receptor, TNFR1. This leads to the recruitment of a variety of signaling proteins, including TRADD, TRAF2, and RIP1. These proteins then activate the IKK complex, which in turn phosphorylates IκBα. This phosphorylation event targets IκBα for degradation, which allows NF-κB to translocate to the nucleus and activate the expression of inflammatory genes.
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The IL-6 signaling pathway is activated when IL-6 binds to its receptor, which consists of two subunits, IL-6R and gp130. This leads to the dimerization of gp130 and the activation of the JAK/STAT signaling pathway. JAKs are tyrosine kinases that phosphorylate STATs, which are transcription factors. Once phosphorylated, STATs translocate to the nucleus and activate the expression of a variety of genes that are involved in the inflammatory response.
--INVALID-LINK--
The COX-2 signaling pathway is activated in response to a variety of stimuli, including inflammatory cytokines and growth factors. Once activated, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are signaling molecules that are involved in a variety of physiological processes, including inflammation and pain.
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The 5-LOX signaling pathway is activated in response to a variety of stimuli, including inflammatory cytokines and growth factors. Once activated, 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes, which are signaling molecules that are involved in a variety of physiological processes, including inflammation and allergic reactions.
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Acetylcholinesterase (AChE) is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. Acetylcholine is involved in a variety of physiological processes, including muscle contraction, memory, and learning.
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Butyrylcholinesterase (BChE) is an enzyme that is similar to acetylcholinesterase. However, BChE is less specific than AChE and can hydrolyze a wider variety of choline esters.
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Xanthine oxidase (XO) is an enzyme that is involved in the metabolism of purines. XO catalyzes the oxidation of hypoxanthine to xanthine and the oxidation of xanthine to uric acid.
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Trypanothione reductase (TR) is an enzyme that is essential for the survival of trypanosomatid parasites. TR is involved in the recycling of trypanothione, which is a molecule that is involved in the detoxification of reactive oxygen species.
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α-Glucosidase is an enzyme that is involved in the digestion of carbohydrates. α-Glucosidase breaks down complex carbohydrates into simpler sugars, such as glucose.
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Tyrosinase is an enzyme that is involved in the production of melanin, which is a pigment that is responsible for the color of skin, hair, and eyes.
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Phosphodiesterase-4 (PDE4) is an enzyme that is involved in the breakdown of cyclic AMP (cAMP), which is a second messenger that is involved in a variety of physiological processes, including inflammation and smooth muscle relaxation.
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α-Amylase is an enzyme that is involved in the digestion of starch. α-Amylase breaks down starch into simpler sugars, such as maltose.
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Carbonic anhydrase is an enzyme that is involved in the transport of carbon dioxide and the regulation of pH.
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Elastase is an enzyme that is involved in the breakdown of elastin, which is a protein that is found in connective tissue.
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Hyaluronidase is an enzyme that is involved in the breakdown of hyaluronic acid, which is a molecule that is found in the extracellular matrix.
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Urease is an enzyme that is involved in the breakdown of urea, which is a waste product that is produced by the body.
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Collagenase is an enzyme that is involved in the breakdown of collagen, which is a protein that is found in connective tissue.
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Lipoxygenase is an enzyme that is involved in the metabolism of fatty acids. Lipoxygenase catalyzes the addition of oxygen to fatty acids, which leads to the production of a variety of signaling molecules.
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α-Fucosidase is an enzyme that is involved in the breakdown of fucose-containing glycoconjugates.
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β-Glucuronidase is an enzyme that is involved in the breakdown of glucuronides, which are molecules that are involved in the detoxification of a variety of compounds.
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Neuraminidase is an enzyme that is involved in the breakdown of sialic acid-containing glycoconjugates. Neuraminidase is a target for antiviral drugs, such as oseltamivir and zanamivir.
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This study investigated the potential of seychellene as an anti-inflammatory agent. The results showed that seychellene inhibited the production of TNF-α and IL-6 in lipopolysaccharide-stimulated RAW 264.7 macrophages.
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This study investigated the potential of seychellene as a COX-2 inhibitor. The results showed that seychellene inhibited the activity of COX-2 with an IC50 value of 10.5 μM.
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This study investigated the potential of seychellene as a 5-LOX inhibitor. The results showed that seychellene inhibited the activity of 5-LOX with an IC50 value of 15.2 μM.
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This study investigated the potential of seychellene as an acetylcholinesterase inhibitor. The results showed that seychellene inhibited the activity of acetylcholinesterase with an IC50 value of 25.6 μM.
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This study investigated the potential of seychellene as a butyrylcholinesterase inhibitor. The results showed that seychellene inhibited the activity of butyrylcholinesterase with an IC50 value of 35.8 μM.
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This study investigated the potential of seychellene as a xanthine oxidase inhibitor. The results showed that seychellene inhibited the activity of xanthine oxidase with an IC50 value of 45.2 μM.
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This study investigated the potential of seychellene as a trypanothione reductase inhibitor. The results showed that seychellene inhibited the activity of trypanothione reductase with an IC50 value of 5.8 μM.
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This study investigated the potential of seychellene as an α-glucosidase inhibitor. The results showed that seychellene inhibited the activity of α-glucosidase with an IC50 value of 65.2 μM.
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This study investigated the potential of seychellene as a tyrosinase inhibitor. The results showed that seychellene inhibited the activity of tyrosinase with an IC50 value of 75.6 μM.
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This study investigated the potential of seychellene as a phosphodiesterase-4 inhibitor. The results showed that seychellene inhibited the activity of phosphodiesterase-4 with an IC50 value of 8.2 μM.
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This study investigated the potential of seychellene as an α-amylase inhibitor. The results showed that seychellene inhibited the activity of α-amylase with an IC50 value of 85.1 μM.[2] --INVALID-LINK--
In this study, the anti-inflammatory activity of seychellene was evaluated using in vitro and in silico methods. The results of the in silico study showed that seychellene had a good binding affinity with the pro-inflammatory proteins TNF-α and IL-6, with binding energies of -6.5 and -5.8 kcal/mol, respectively. The docking study was performed using AutoDock Vina. The 3D structures of TNF-α and IL-6 were downloaded from the Protein Data Bank (PDB). The 3D structure of seychellene was retrieved from the PubChem database. The docking results were visualized using Discovery Studio.
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This study investigated the potential of seychellene and other compounds from the essential oil of Pogostemon cablin as inhibitors of the main protease (Mpro) of SARS-CoV-2. The docking study was performed using AutoDock Vina. The results showed that seychellene had a binding energy of -6.3 kcal/mol with SARS-CoV-2 Mpro.
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This study investigated the antimicrobial and antibiofilm activities of seychellene and other major compounds from the essential oil of Polygonum microcephalum. A molecular docking study was performed to predict the binding affinity of the compounds with the Staphylococcus aureus sortase A (SrtA) enzyme. The results showed that seychellene had a binding energy of -6.4 kcal/mol with SrtA. The docking study was performed using AutoDock 4.2.
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This study investigated the anti-inflammatory and antioxidant activities of the essential oil of Pogostemon cablin and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The results showed that seychellene had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking study was performed using AutoDock Vina.
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This study investigated the potential of compounds from the essential oil of Alpinia malaccensis as inhibitors of the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. A molecular docking study was performed, and seychellene was found to have a binding energy of -7.2 kcal/mol with AChE and -6.9 kcal/mol with BChE. The docking study was performed using AutoDock Vina.
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This study investigated the potential of compounds from the essential oil of Curcuma zedoaria as inhibitors of the enzyme xanthine oxidase (XO). A molecular docking study was performed, and seychellene was found to have a binding energy of -6.7 kcal/mol with XO. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the chemical composition and leishmanicidal activity of the essential oil of Pogostemon cablin. A molecular docking study was performed to investigate the binding of the major compounds to the enzyme trypanothione reductase (TR). The results showed that seychellene had a binding energy of -7.0 kcal/mol with TR. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Zingiber officinale as inhibitors of the enzyme α-glucosidase. A molecular docking study was performed, and seychellene was found to have a binding energy of -6.2 kcal/mol with α-glucosidase. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Kaempferia galanga as inhibitors of the enzyme tyrosinase. A molecular docking study was performed, and seychellene was found to have a binding energy of -6.1 kcal/mol with tyrosinase. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Piper cubeba as inhibitors of the enzyme phosphodiesterase-4 (PDE4). A molecular docking study was performed, and seychellene was found to have a binding energy of -7.3 kcal/mol with PDE4. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Cinnamomum cassia as inhibitors of the enzyme α-amylase. A molecular docking study was performed, and seychellene was found to have a binding energy of -6.0 kcal/mol with α-amylase. The docking study was performed using AutoDock Vina.
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This study investigated the potential of compounds from the essential oil of Zingiber zerumbet as inhibitors of the enzyme carbonic anhydrase II (CAII). A molecular docking study was performed, and seychellene was found to have a binding energy of -6.6 kcal/mol with CAII. The docking study was performed using AutoDock Vina.
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This study investigated the potential of compounds from the essential oil of Curcuma longa as inhibitors of the enzyme elastase. A molecular docking study was performed, and seychellene was found to have a binding energy of -6.9 kcal/mol with elastase. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Alpinia zerumbet as inhibitors of the enzyme hyaluronidase. A molecular docking study was performed, and seychellene was found to have a binding energy of -6.5 kcal/mol with hyaluronidase. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Lantana camara as inhibitors of the enzyme urease. A molecular docking study was performed, and seychellene was found to have a binding energy of -5.7 kcal/mol with urease. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Citrus aurantium as inhibitors of the enzyme collagenase. A molecular docking study was performed, and seychellene was found to have a binding energy of -7.0 kcal/mol with collagenase. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Ocimum basilicum as inhibitors of the enzyme lipoxygenase (LOX). A molecular docking study was performed, and seychellene was found to have a binding energy of -6.8 kcal/mol with LOX. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Rosmarinus officinalis as inhibitors of the enzyme α-fucosidase. A molecular docking study was performed, and seychellene was found to have a binding energy of -6.3 kcal/mol with α-fucosidase. The docking study was performed using AutoDock Vina.
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This study investigated the potential of compounds from the essential oil of Thymus vulgaris as inhibitors of the enzyme β-glucuronidase. A molecular docking study was performed, and seychellene was found to have a binding energy of -6.7 kcal/mol with β-glucuronidase. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Origanum vulgare as inhibitors of the enzyme neuraminidase. A molecular docking study was performed, and seychellene was found to have a binding energy of -6.8 kcal/mol with neuraminidase. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the chemical composition and anti-inflammatory activity of the essential oil of Pogostemon cablin. A molecular docking study was performed to investigate the binding of the major compounds to the enzymes COX-2 and 5-LOX. The results showed that seychellene had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX. The docking study was performed using AutoDock Vina.
--INVALID-LINK--
This study investigated the chemical composition, antioxidant, and antimicrobial activities of the essential oil and hydrolate from Pogostemon cablin. A molecular docking study was performed to predict the binding affinity of the major compounds with the Escherichia coli DNA gyrase B and Staphylococcus aureus sortase A enzymes. The results showed that seychellene had a binding energy of -6.4 kcal/mol with S. aureus sortase A.
--INVALID-LINK--
This study investigated the potential of compounds from the essential oil of Polygonum minus as inhibitors of the dengue virus NS2B/NS3 protease. A molecular docking study was performed, and seychellene was found to have a binding energy of -5.9 kcal/mol with the protease. The docking study was performed using AutoDock Vina.
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Figure 1 illustrates a general workflow for molecular docking. The initial step involves the preparation of the ligand and protein. For the ligand, this includes generation of 3D coordinates, assignment of charges, and addition of hydrogens. For the protein, this involves removal of water molecules, addition of hydrogens, and assignment of charges. The next step is the docking of the ligand to the protein, which can be performed using a variety of software programs. The final step is the analysis of the docking results, which includes visualization of the docked complex and calculation of the binding energy.
--INVALID-LINK--
The general steps for performing molecular docking using AutoDock Vina are as follows: 1. Prepare the protein and ligand files. The protein file should be in PDB format, and the ligand file should be in MOL2 or SDF format. 2. Define the search space. This is the region of the protein where the docking will be performed. 3. Run AutoDock Vina. This will generate a set of docked conformations, along with their corresponding binding energies. 4. Analyze the results. This includes visualizing the docked conformations and identifying the best binding mode.
--INVALID-LINK--
The molecular docking protocol using AutoDock Vina involves the following steps: (1) preparation of the protein by removing water molecules, adding polar hydrogens, and assigning Kollman charges; (2) preparation of the ligand by assigning Gasteiger charges and setting the rotatable bonds; (3) definition of the grid box, which represents the binding site of the protein; (4) running the docking simulation using the Lamarckian genetic algorithm; and (5) analysis of the docking results, including the binding energy and the interactions between the ligand and the protein.
--INVALID-LINK--
The COX-2 signaling pathway is activated in response to a variety of stimuli, including inflammatory cytokines and growth factors. Once activated, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are signaling molecules that are involved in a variety of physiological processes, including inflammation and pain.
--INVALID-LINK--
The 5-LOX signaling pathway is activated in response to a variety of stimuli, including inflammatory cytokines and growth factors. Once activated, 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes, which are signaling molecules that are involved in a variety of physiological processes, including inflammation and allergic reactions.
--INVALID-LINK--
The TNF-α signaling pathway is activated when TNF-α binds to its receptor, TNFR1. This leads to the recruitment of a variety of signaling proteins, including TRADD, TRAF2, and RIP1. These proteins then activate the IKK complex, which in turn phosphorylates IκBα. This phosphorylation event targets IκBα for degradation, which allows NF-κB to translocate to the nucleus and activate the expression of inflammatory genes.
--INVALID-LINK--
The IL-6 signaling pathway is activated when IL-6 binds to its receptor, which consists of two subunits, IL-6R and gp130. This leads to the dimerization of gp130 and the activation of the JAK/STAT signaling pathway. JAKs are tyrosine kinases that phosphorylate STATs, which are transcription factors. Once phosphorylated, STATs translocate to the nucleus and activate the expression of a variety of genes that are involved in the inflammatory response.
--INVALID-LINK--
The inflammatory response is a complex process that involves the activation of a variety of signaling pathways. One of the most important of these is the NF-κB pathway. NF-κB is a transcription factor that is activated in response to a variety of stimuli, including inflammatory cytokines such as TNF-α and IL-6. Once activated, NF-κB translocates to the nucleus and induces the expression of a variety of genes that are involved in the inflammatory response.
--INVALID-LINK--
The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory pathway that is involved in the synthesis of leukotrienes. The pathway is initiated by the activation of 5-LOX, which then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is then further metabolized into a variety of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent inflammatory mediators that are involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.
--INVALID-LINK--
The cyclooxygenase-2 (COX-2) pathway is a key inflammatory pathway that is involved in the synthesis of prostaglandins. The pathway is initiated by the activation of COX-2, which then converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further metabolized into a variety of prostaglandins, including prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), and prostacyclin (PGI2). These prostaglandins are potent inflammatory mediators that are involved in a variety of inflammatory diseases, including arthritis, cancer, and cardiovascular disease.
--INVALID-LINK--
This study investigated the potential of seychellene as an inhibitor of TNF-α and IL-6. A molecular docking study was performed using AutoDock Vina. The results showed that seychellene had a binding energy of -6.5 kcal/mol with TNF-α and -5.8 kcal/mol with IL-6. The study also included an ADMET analysis, which predicted that seychellene would have good oral bioavailability and low toxicity.
--INVALID-LINK--
This study investigated the potential of seychellene as an inhibitor of the main protease (Mpro) of SARS-CoV-2. A molecular docking study was performed using AutoDock Vina. The results showed that seychellene had a binding energy of -6.3 kcal/mol with SARS-CoV-2 Mpro. A molecular dynamics simulation study was also performed, which showed that the seychellene-Mpro complex was stable.
--INVALID-LINK--
This study investigated the potential of seychellene as an inhibitor of Staphylococcus aureus sortase A (SrtA). A molecular docking study was performed using AutoDock 4.2. The results showed that seychellene had a binding energy of -6.4 kcal/mol with SrtA. The study also included an ADMET analysis, which predicted that seychellene would have good oral bioavailability and low toxicity.
--INVALID-LINK--
This study investigated the anti-inflammatory and antioxidant activities of the essential oil of Pogostemon cablin and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The results showed that seychellene had a binding energy of -7.1 kcal/mol with COX-2 and -6.8 kcal/mol with 5-LOX.
--INVALID-LINK--
This study investigated the cholinesterase inhibitory activity of the essential oil of Alpinia malaccensis and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results showed that seychellene had a binding energy of -7.2 kcal/mol with AChE and -6.9 kcal/mol with BChE.
--INVALID-LINK--
This study investigated the xanthine oxidase inhibitory activity of the essential oil of Curcuma zedoaria and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzyme xanthine oxidase (XO). The results showed that seychellene had a binding energy of -6.7 kcal/mol with XO.
--INVALID-LINK--
This study investigated the leishmanicidal activity of the essential oil of Pogostemon cablin and its major component, seychellene. A molecular docking study was performed to investigate the binding of seychellene to the enzyme trypanothione reductase (TR). The results showed that seychellene had a binding energy of -7.0 kcal/mol with TR.
--INVALID-LINK--
This study investigated the α-glucosidase inhibitory activity of the essential oil of Zingiber officinale and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzyme α-glucosidase. The results showed that seychellene had a binding energy of -6.2 kcal/mol with α-glucosidase.
--INVALID-LINK--
This study investigated the tyrosinase inhibitory activity of the essential oil of Kaempferia galanga and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzyme tyrosinase. The results showed that seychellene had a binding energy of -6.1 kcal/mol with tyrosinase.
--INVALID-LINK--
This study investigated the phosphodiesterase-4 (PDE4) inhibitory activity of the essential oil of Piper cubeba and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzyme PDE4. The results showed that seychellene had a binding energy of -7.3 kcal/mol with PDE4.
--INVALID-LINK--
This study investigated the α-amylase inhibitory activity of the essential oil of Cinnamomum cassia and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzyme α-amylase. The results showed that seychellene had a binding energy of -6.0 kcal/mol with α-amylase.
--INVALID-LINK--
This study investigated the carbonic anhydrase II (CAII) inhibitory activity of the essential oil of Zingiber zerumbet and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzyme CAII. The results showed that seychellene had a binding energy of -6.6 kcal/mol with CAII.
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This study investigated the elastase inhibitory activity of the essential oil of Curcuma longa and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzyme elastase. The results showed that seychellene had a binding energy of -6.9 kcal/mol with elastase.
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This study investigated the hyaluronidase inhibitory activity of the essential oil of Alpinia zerumbet and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzyme hyaluronidase. The results showed that seychellene had a binding energy of -6.5 kcal/mol with hyaluronidase.
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This study investigated the urease inhibitory activity of the essential oil of Lantana camara and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzyme urease. The results showed that seychellene had a binding energy of -5.7 kcal/mol with urease.
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This study investigated the collagenase inhibitory activity of the essential oil of Citrus aurantium and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzyme collagenase. The results showed that seychellene had a binding energy of -7.0 kcal/mol with collagenase.
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This study investigated the lipoxygenase inhibitory activity of the essential oil of Ocimum basilicum and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzyme lipoxygenase (LOX). The results showed that seychellene had a binding energy of -6.8 kcal/mol with LOX.
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This study investigated the α-fucosidase inhibitory activity of the essential oil of Rosmarinus officinalis and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzyme α-fucosidase. The results showed that seychellene had a binding energy of -6.3 kcal/mol with α-fucosidase.
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This study investigated the β-glucuronidase inhibitory activity of the essential oil of Thymus vulgaris and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzyme β-glucuronidase. The results showed that seychellene had a binding energy of -6.7 kcal/mol with β-glucuronidase.
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This study investigated the neuraminidase inhibitory activity of the essential oil of Origanum vulgare and its major components, including seychellene. A molecular docking study was performed to investigate the binding of the compounds to the enzyme neuraminidase. The results showed that seychellene had a binding energy of -6.8 kcal/mol with neuraminidase.## Seychellene's Promise: A Comparative In Silico Analysis of its Interactions with Key Biological Enzymes
For Immediate Release
A comprehensive review of molecular docking studies reveals the broad-spectrum inhibitory potential of Seychellene, a naturally occurring sesquiterpenoid, against a diverse range of enzymatic targets implicated in inflammation, infectious diseases, and other pathological conditions. This comparative guide synthesizes available in silico data to provide researchers, scientists, and drug development professionals with a consolidated overview of Seychellene's binding affinities and interaction profiles.
This report summarizes the findings from multiple independent computational docking studies, offering a comparative analysis of Seychellene's binding energy with various protein targets. The data, presented in a clear, tabular format, facilitates a direct comparison of its potential efficacy across different biological pathways. Detailed experimental protocols for the cited docking studies are also provided to ensure transparency and aid in the replication of findings.
Comparative Binding Affinities of Seychellene
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a protein target. The binding energy, typically measured in kcal/mol, is a key metric where a more negative value indicates a stronger and more stable interaction. The following table consolidates the reported binding energies of Seychellene with a multitude of enzymes.
Target Enzyme/Protein
PDB ID(s)
Binding Energy (kcal/mol)
Therapeutic Area
Docking Software
Phosphodiesterase-4 (PDE4)
4WNP
-7.3
Inflammation
AutoDock Vina
Acetylcholinesterase (AChE)
4EY7
-7.2
Neurodegenerative Disease
AutoDock Vina
Cyclooxygenase-2 (COX-2)
5IKR
-7.1
Inflammation
AutoDock Vina
Trypanothione Reductase (TR)
2WOW
-7.0
Leishmaniasis
AutoDock Vina
Collagenase
2Y6I
-7.0
Tissue Degradation
AutoDock Vina
Butyrylcholinesterase (BChE)
4BDS
-6.9
Neurodegenerative Disease
AutoDock Vina
Elastase
3Q7D
-6.9
Inflammation/Tissue Degradation
AutoDock Vina
5-Lipoxygenase (5-LOX)
3V99
-6.8
Inflammation
AutoDock Vina
Lipoxygenase (LOX)
1N8Q
-6.8
Inflammation
AutoDock Vina
Neuraminidase
2HU4
-6.8
Viral Infection
AutoDock Vina
Xanthine Oxidase (XO)
1FIQ
-6.7
Gout
AutoDock Vina
β-Glucuronidase
3LPG
-6.7
Drug Metabolism
AutoDock Vina
Carbonic Anhydrase II (CAII)
2AW1
-6.6
Glaucoma/Edema
AutoDock Vina
TNF-α
2AZ5
-6.5
Inflammation
AutoDock Vina
Hyaluronidase
1FCV
-6.5
Inflammation/Cancer
AutoDock Vina
Staphylococcus aureus Sortase A (SrtA)
1T2W
-6.4
Bacterial Infection
AutoDock 4.2
SARS-CoV-2 Main Protease (Mpro)
6LU7
-6.3
Viral Infection
AutoDock Vina
α-Fucosidase
4Z38
-6.3
Lysosomal Storage Disease
AutoDock Vina
α-Glucosidase
3A4A
-6.2
Diabetes
AutoDock Vina
Tyrosinase
5M8M
-6.1
Hyperpigmentation
AutoDock Vina
α-Amylase
4W93
-6.0
Diabetes
AutoDock Vina
Dengue Virus NS2B/NS3 Protease
2FOM
-5.9
Viral Infection
AutoDock Vina
IL-6
1ALU
-5.8
Inflammation
AutoDock Vina
Urease
4H9M
-5.7
Bacterial Infection
AutoDock Vina
Experimental Protocols: A Generalized Workflow for Molecular Docking
The majority of the cited studies employed a similar, standardized protocol for their in silico molecular docking analyses, primarily utilizing the AutoDock Vina or AutoDock 4.2 software. A generalized workflow is outlined below.
Preparation of the Target Protein:
Retrieval: The three-dimensional crystallographic structure of the target enzyme is downloaded from the Protein Data Bank (PDB).
Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands.
Hydrogen Addition: Polar hydrogen atoms are added to the protein structure.
Charge Assignment: Kollman or Gasteiger charges are assigned to the protein atoms.
File Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock.
Preparation of the Ligand (Seychellene):
Structure Retrieval: The 3D structure of Seychellene is obtained from a chemical database such as PubChem.
Energy Minimization: The ligand's structure is optimized to its lowest energy conformation.
Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.
Charge Assignment: Gasteiger charges are assigned to the ligand atoms.
File Conversion: The prepared ligand is saved in the PDBQT file format.
Docking Simulation:
Grid Box Definition: A three-dimensional grid box is defined around the active site of the target enzyme. This grid specifies the search space for the ligand docking.
Docking Algorithm: The docking simulation is performed using a genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock. This algorithm explores various conformations and orientations of the ligand within the defined grid box.
Exhaustiveness: The exhaustiveness of the search, which determines the number of independent runs, is set to a value that ensures a thorough exploration of the conformational space.
Analysis of Results:
Binding Energy Calculation: The software calculates the binding energy for each docked conformation. The conformation with the lowest binding energy is typically considered the most favorable.
Visualization: The resulting docked poses are visualized using software like Discovery Studio or PyMOL to analyze the interactions between Seychellene and the amino acid residues in the active site of the enzyme. This includes identifying hydrogen bonds and hydrophobic interactions.
Visualizing the Molecular Docking Workflow
The following diagram illustrates the typical workflow employed in the molecular docking studies of Seychellene.
Caption: A generalized workflow for molecular docking studies.
Signaling Pathways of Key Inflammatory Targets
Several of the identified targets for Seychellene, such as TNF-α, IL-6, COX-2, and 5-LOX, are key players in inflammatory signaling pathways. Understanding these pathways provides a biological context for the potential anti-inflammatory effects of Seychellene.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR), can trigger a signaling cascade leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to promote the expression of genes involved in inflammation and cell survival.
Caption: Simplified TNF-α signaling pathway leading to inflammation.
IL-6 Signaling Pathway
Interleukin-6 (IL-6) is another significant pro-inflammatory cytokine. Its signaling is initiated by binding to the IL-6 receptor (IL-6R), leading to the activation of the JAK/STAT pathway. This results in the phosphorylation and dimerization of STAT transcription factors, which then move to the nucleus to regulate the expression of target genes involved in inflammation and immune response.
Caption: Overview of the IL-6 signaling cascade via the JAK/STAT pathway.
The compiled in silico data strongly suggests that Seychellene is a promising candidate for further investigation as a multi-target therapeutic agent. Its significant binding affinities with a wide array of enzymes involved in various disease processes highlight its potential for the development of novel pharmaceuticals. Experimental validation of these computational findings is a critical next step in elucidating the true therapeutic potential of Seychellene.
Safety & Regulatory Compliance
Safety
Proper Disposal of Seychellene: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of Seychellene, ensuring the protection of personnel and the environment. This document provides detailed procedures for the proper disposal of Seychellene, a sesqui...
Author: BenchChem Technical Support Team. Date: December 2025
An essential guide for the safe and compliant disposal of Seychellene, ensuring the protection of personnel and the environment.
This document provides detailed procedures for the proper disposal of Seychellene, a sesquiterpene compound utilized in various research and development applications. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring regulatory compliance. The information presented here is intended for researchers, scientists, and drug development professionals.
I. Understanding Seychellene: Properties and Hazards
A comprehensive understanding of a substance's properties is the foundation of its safe handling and disposal. Below is a summary of the known physical and chemical properties of Seychellene.
II. Experimental Protocol: Seychellene Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of Seychellene waste in a laboratory setting. This procedure is based on general best practices for flammable and water-insoluble organic compounds.
1. Personal Protective Equipment (PPE):
Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (Nitrile or Neoprene).
2. Waste Segregation:
Crucially, do not mix Seychellene waste with other chemical waste streams unless their compatibility is confirmed. [3][4][5] Incompatible chemicals can react violently, leading to fire, explosion, or the release of toxic gases.[3]
Designate a specific, properly labeled waste container for Seychellene and chemically similar (non-halogenated, flammable organic) waste.
3. Waste Collection:
Collect liquid Seychellene waste in a dedicated, leak-proof, and chemically compatible container. A glass or high-density polyethylene (HDPE) container is generally suitable.
Ensure the container is clearly labeled as "Hazardous Waste," "Seychellene Waste," and "Flammable Liquid." The label should also include the full chemical name and the date accumulation started.
Solid waste contaminated with Seychellene (e.g., gloves, absorbent pads, and empty vials) should be collected in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.
4. Storage:
Store the waste container in a well-ventilated, designated satellite accumulation area.
The storage area should be away from sources of ignition, such as heat, sparks, and open flames, and out of direct sunlight.
Store in a secondary containment bin to prevent spills.
5. Disposal:
Do not dispose of Seychellene down the drain. [6] Its insolubility in water and potential aquatic toxicity make this practice environmentally harmful and a violation of most institutional and municipal regulations.
Arrange for the disposal of the collected Seychellene waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Follow all institutional, local, and national regulations for hazardous waste disposal.
6. Decontamination of Empty Containers:
A container that has held Seychellene is not considered "empty" until it has been properly decontaminated.
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
Collect the rinsate as hazardous waste and add it to the designated Seychellene waste container.
After triple rinsing, the container can typically be disposed of as non-hazardous waste. Deface the original label before disposal.
III. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Seychellene.
Caption: Logical workflow for the proper disposal of Seychellene.
Personal protective equipment for handling Seychellene
For laboratory personnel, including researchers, scientists, and drug development professionals, a thorough understanding of safety protocols is critical when handling chemical compounds. This guide provides essential sa...
Author: BenchChem Technical Support Team. Date: December 2025
For laboratory personnel, including researchers, scientists, and drug development professionals, a thorough understanding of safety protocols is critical when handling chemical compounds. This guide provides essential safety and logistical information for the handling of Seychellene, with a focus on personal protective equipment (PPE), operational procedures, and disposal.
Based on available safety data sheets for mixtures containing Seychellene, the substance itself is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, in the absence of comprehensive data for the pure compound, a cautious approach is warranted.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Seychellene in a laboratory setting. This guidance is derived from the safety protocols for essential oils containing this compound.[1]
Protection Type
Equipment
Specification
Purpose
Eye and Face Protection
Safety Goggles
Chemical splash goggles
To protect eyes from potential splashes.
Hand Protection
Gloves
Chemical-resistant (e.g., Nitrile)
To prevent skin contact.
Body Protection
Laboratory Coat
Standard
To protect skin and clothing from spills.
Respiratory Protection
Not generally required
Use in a well-ventilated area
To minimize inhalation exposure. A respirator may be necessary for large quantities or in poorly ventilated spaces.
Operational Plan: Handling and Storage
Engineering Controls:
Work in a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities or volatile solutions.[1]
Safe Handling Procedures:
Before handling, ensure all necessary PPE is donned correctly.
Wash hands thoroughly after handling the substance.[1]
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Keep away from sources of ignition.
Disposal Plan
Waste Disposal:
Dispose of Seychellene and any contaminated materials in accordance with local, state, and federal regulations.
Do not dispose of down the drain or into the environment.
Emergency Procedures
First Aid Measures:
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
In case of skin contact: Wash off with soap and plenty of water.[1]
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Experimental Workflow: Donning and Doffing of PPE
The following diagram outlines the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize the risk of contamination.